Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-5(9)4-2-7-6(10)8-3-4/h2-3H,1H3,(H,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDSKAQQVIKEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60504872 | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50628-34-7 | |
| Record name | Methyl 1,2-dihydro-2-oxo-5-pyrimidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50628-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60504872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is a robust and widely applicable two-step synthesis commencing with the well-established Biginelli reaction to form a tetrahydropyrimidine intermediate, followed by a regioselective oxidation to yield the target dihydropyrimidine. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and explore alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important molecular scaffold.
Introduction: The Significance of the 2-Oxo-1,2-dihydropyrimidine Scaffold
The pyrimidine nucleus is a fundamental building block in numerous biologically active molecules, including nucleic acids.[1] Its derivatives have garnered substantial attention in the pharmaceutical industry due to their broad spectrum of biological activities.[2] The 2-oxo-1,2-dihydropyrimidine moiety, in particular, is a privileged scaffold found in a variety of therapeutic agents. Compounds incorporating this core structure have demonstrated potential as calcium channel blockers, antihypertensive agents, and anti-inflammatory drugs.[3][4] The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as ligands for the peroxisome proliferator-activated receptor gamma (PPARγ).[4][5]
This guide will primarily focus on the most common and efficient pathway for the synthesis of this compound and its derivatives, which involves a two-step process:
-
Step 1: The Biginelli Reaction - A three-component condensation to form the 1,2,3,4-tetrahydropyrimidine core.
-
Step 2: Oxidation - Dehydrogenation of the tetrahydropyrimidine ring to the desired 1,2-dihydropyrimidine.
The Core Synthesis Pathway: From Tetrahydropyrimidine to Dihydropyrimidine
The most reliable and frequently employed method to synthesize this compound derivatives involves a two-stage process. The first stage is the celebrated Biginelli reaction, a one-pot multicomponent reaction that efficiently constructs the tetrahydropyrimidine ring system. The second stage involves the regioselective oxidation of this intermediate to introduce the double bond and furnish the target dihydropyrimidine.
Step 1: The Biginelli Reaction - Constructing the Tetrahydropyrimidine Core
The Biginelli reaction, first reported by Pietro Biginelli in 1891, is a cornerstone of heterocyclic chemistry.[3] It is a one-pot cyclocondensation of an aldehyde, a β-ketoester (in this case, methyl acetoacetate), and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4]
The reaction is typically acid-catalyzed, and the proposed mechanism involves a series of equilibria. While several mechanistic pathways have been suggested, a widely accepted sequence begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-ketoester to the iminium ion. The final step is the cyclization via intramolecular condensation with the elimination of a water molecule to afford the dihydropyrimidine product.
Diagram 1: Biginelli Reaction Workflow
Caption: A simplified workflow of the Biginelli reaction.
This protocol is a representative example of a Biginelli reaction to produce a tetrahydropyrimidine precursor.
Materials:
-
Benzaldehyde
-
Methyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde (10 mmol), methyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[6]
Table 1: Representative Biginelli Reaction Conditions and Yields
| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | HCl | Ethanol | 4-6 | ~80 | [6] |
| 4-Nitrobenzaldehyde | Cu(OTf)₂ | Acetonitrile | 5 | 72 | [7] |
| Formaldehyde | Zirconium chloride | Ethanol | - | High | [8] |
| Various Aromatic Aldehydes | Boric Acid | Acetic Acid | 0.5-2 | 86-97 | [2] |
Step 2: Oxidation - Formation of the Dihydropyrimidine
The tetrahydropyrimidine product from the Biginelli reaction can be regioselectively oxidized to the corresponding 1,2-dihydropyrimidine. Various oxidizing agents can be employed for this dehydrogenation, with cerium(IV) ammonium nitrate (CAN) being a particularly effective reagent for this transformation.[7]
The oxidation with CAN is proposed to proceed via a single-electron transfer (SET) mechanism. The initial step involves the formation of a radical cation intermediate from the tetrahydropyrimidine. Subsequent loss of a proton and another electron transfer, or disproportionation, leads to the formation of a carbocation, which then eliminates a proton to yield the more conjugated and stable dihydropyrimidine product.
Diagram 2: Oxidation Pathway
Caption: General scheme for the oxidation of the tetrahydropyrimidine.
This protocol, adapted from the literature, demonstrates the oxidation of a tetrahydropyrimidine to a dihydropyrimidine.[7]
Materials:
-
Methyl 6-methyl-2-oxo-4-(perfluorophenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
-
Cerium(IV) ammonium nitrate (CAN)
-
Acetonitrile
Procedure:
-
Dissolve the starting tetrahydropyrimidine derivative in acetonitrile in a round-bottom flask.
-
Add a solution of cerium(IV) ammonium nitrate in acetonitrile dropwise to the stirred solution at room temperature.
-
Continue stirring for the time indicated by TLC monitoring until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dihydropyrimidine.
Note: The yield for the oxidation of the perfluorophenyl derivative was reported to be low (1%), likely due to the electron-withdrawing nature of the perfluorophenyl group destabilizing the carbocation intermediate.[7] Yields are expected to be higher for other derivatives. A mild procedure using catalytic copper salts and tert-butyl hydroperoxide has also been reported for the oxidative dehydrogenation of dihydropyrimidinones.[9]
Alternative Synthetic Routes
While the Biginelli reaction followed by oxidation is a primary route, other methods exist for the synthesis of 2-oxo-1,2-dihydropyrimidine-5-carboxylates and related structures.
Synthesis from Halogenated Pyrimidines
One approach involves the modification of a pre-existing pyrimidine ring. For instance, 2-hydroxy pyrimidine-5-carboxylic acid can be synthesized from 2-chloro-5-bromopyrimidine.[10] This method involves a metal-mediated reaction followed by hydrolysis. Subsequent esterification would yield the methyl ester.
Synthesis via Condensation with Amidinium Salts
A general method for preparing 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts.[11] This provides a direct route to pyrimidines that are unsubstituted at the 4-position.
Conclusion
The synthesis of this compound is most effectively achieved through a two-step sequence involving the Biginelli reaction to form a tetrahydropyrimidine intermediate, followed by its regioselective oxidation. This pathway offers versatility through the variation of the aldehyde component in the Biginelli reaction, allowing for the generation of a diverse library of dihydropyrimidine derivatives. The mechanistic understanding of both the cyclocondensation and the subsequent dehydrogenation is crucial for optimizing reaction conditions and achieving high yields. While alternative synthetic strategies exist, the Biginelli-oxidation route remains the most practical and widely adopted approach for accessing this important class of heterocyclic compounds.
References
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Manjula, S. N., Noolvi, M. N., & Parihar, V. (2010). Synthesis and Crystal Structure of 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o1921. [Link]
-
Nagavelli, R., Gevorgyan, A., & Mkrtchyan, S. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6312-6329. [Link]
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Bhat, B. A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. [Link]
- Google Patents. (2019). CN109467536A - 2- chlorine/hydroxy pyrimidine -5- carboxylic acid synthetic method.
- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888.
- Slimi, H., Moussaoui, Y., & ben Salem, R. (2011). Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/ thiones via Biginelli reaction promoted by bismuth(III)nitrate or PPh3 without solvent. Arabian Journal of Chemistry, 10, S2763-S2768.
- Dyachenko, V. D., et al. (2019).
-
El-Faham, A., et al. (2015). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. Molecules, 20(8), 14666-14684. [Link]
- Aher, J. S., et al. (2012). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Der Pharma Chemica, 4(2), 793-798.
-
Bonilla, J. V., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Catalysts, 11(6), 754. [Link]
- Tu, S., et al. (2009). One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Using Boric Acid as Catalyst.
-
Sridhar, B., et al. (2005). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 61(11), o3896-o3898. [Link]
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PrepChem. Synthesis of (b) 2-Allylamino-4-hydroxypyrimidine-5-carboxylic acid. [Link]
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PubChem. 2-Hydroxypyrimidine-5-carboxylic acid. [Link]
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ResearchGate. Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b. [Link]
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Nagavelli, R., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6312-6329. [Link]
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Dyachenko, V. D., et al. (2019). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. Molbank, 2019(4), M1096. [Link]
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Yamamoto, K., Chen, Y. G., & Buono, F. G. (2010). Oxidative Dehydrogenation of Dihydropyrimidinones and Dihydropyrimidines. Organic Letters, 12(18), 4124-4127. [Link]
- Naz, S., et al. (2021).
-
Nikolova, V., et al. (2022). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 27(19), 6598. [Link]
Sources
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An In-Depth Technical Guide to the Biological Activity of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate and Its Derivatives
Abstract
The pyrimidine ring is a fundamental heterocyclic scaffold, forming the core of nucleic acids and a plethora of biologically active molecules.[1] This guide provides a comprehensive technical overview of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a key synthetic intermediate and a foundational structure for a diverse range of pharmacologically significant compounds. We will delve into its synthesis, explore the multifaceted biological activities of its derivatives—including antimicrobial, antiviral, and anticancer properties—and elucidate the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for future investigation into this promising class of molecules.
Introduction: The Pyrimidine Core in Medicinal Chemistry
The 2-oxo-1,2-dihydropyrimidine moiety is a privileged scaffold in drug discovery, renowned for its capacity to engage in various biological interactions, particularly hydrogen bonding. Its structural resemblance to nucleobases allows it to interact with a wide array of enzymatic targets.[1][2] this compound (CAS No: 50628-34-7, Molecular Formula: C₆H₆N₂O₃) serves as a versatile building block for creating extensive libraries of derivatives.[3] The exploration of these derivatives has unveiled a broad spectrum of pharmacological activities, positioning this core structure as a critical starting point for the development of novel therapeutics.[4]
Chemical Structure:
Synthesis of the Dihydropyrimidine Scaffold
The synthesis of dihydropyrimidine derivatives is often achieved through multicomponent reactions, with the Biginelli reaction being a classic and efficient method. This one-pot cyclocondensation involves an aldehyde, a β-ketoester (like methyl acetoacetate), and urea or thiourea. This approach is valued for its operational simplicity and adherence to green chemistry principles by minimizing waste.[2]
Experimental Protocol: Biginelli Reaction
This protocol describes a general procedure for synthesizing a 4-substituted-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivative.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Methyl acetoacetate (12 mmol)
-
Urea (15 mmol)
-
Concentrated HCl (1 mL)
-
Acetonitrile (30 mL)
-
Ice-cold water
-
Methanol (for recrystallization)
Procedure:
-
Combine the aldehyde, methyl acetoacetate, urea, and concentrated HCl in a round-bottom flask containing acetonitrile.[4]
-
Reflux the reaction mixture for 5 hours at 75-80°C (348-353 K).[4]
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.[4]
-
A solid precipitate will form. Filter the solid, wash it with water, and dry it.
-
Recrystallize the crude product from methanol to obtain the purified compound.[4]
Antimicrobial and Antifungal Activity
Derivatives of the 2-oxo-dihydropyrimidine core have demonstrated significant potential as antimicrobial agents, targeting both Gram-positive and Gram-negative bacteria as well as various fungal strains.[5][6]
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
A key target for these compounds is Dihydrofolate Reductase (DHFR), an essential enzyme in the folic acid metabolism pathway of bacteria.[5] DHFR is crucial for the synthesis of nucleotides and, consequently, for bacterial growth and replication.[5] Inhibiting this enzyme leads to a bacteriostatic or bactericidal effect. Researchers have designed and synthesized pyrimidine derivatives as potential DHFR inhibitors to combat the growing threat of antibiotic resistance.[5]
Caption: DHFR inhibition by pyrimidine derivatives disrupts nucleotide synthesis.
Quantitative Data: Antimicrobial Efficacy
The antimicrobial activity of synthesized compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
| Compound Class | Test Organism | Activity (MIC/MFC in µg/mL) | Reference |
| Pyrazol-4-ylthio-tetrahydropyrimidine-5-carboxylate (A7) | E. coli, P. aeruginosa, S. aureus | MIC: 25 | [5] |
| Pyrazol-4-ylthio-tetrahydropyrimidine-5-carboxylate (A20) | Gram +ve and -ve bacteria | MIC: 25 | [5] |
| Pyrazol-4-ylthio-tetrahydropyrimidine-5-carboxylate (A7) | C. albicans, A. niger, A. clavatus | MFC: 100 | [5] |
| N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides | S. aureus, B. subtilis | High Activity | [6][7] |
Experimental Protocol: Agar-Well Diffusion for Antimicrobial Screening
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
Nutrient agar plates
-
Bacterial/fungal cultures
-
Test compound solutions (in DMSO or other suitable solvent)
-
Positive control (e.g., Ciprofloxacin, Nystatin)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Prepare standardized inoculum of the test microorganisms.
-
Spread the inoculum uniformly over the surface of the agar plates.
-
Use a sterile cork borer to create wells (e.g., 6 mm diameter) in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
Antiviral Activity
The structural similarity of the pyrimidine core to nucleic acids makes it a strong candidate for selective viral inhibition.[2] Derivatives have shown efficacy against a range of viruses, including Newcastle Disease Virus (NDV) and human cytomegalovirus (HCMV).[2][8]
Mechanism of Action: Viral Replication Inhibition
The antiviral action can stem from multiple mechanisms. One proposed mechanism involves the compound interfering with viral replication. For instance, studies on a tetrahydropyrimidine (THPM) derivative against NDV showed significant inhibition of viral proliferation, likely due to the molecule's structural resemblance to nucleic acids, which could disrupt viral polymerase activity or genome synthesis.[2] In other cases, such as with HCMV, derivatives can inhibit essential viral enzymes like pUL89 endonuclease, which is critical for processing viral DNA.[8]
Caption: Pyrimidine derivatives can inhibit viral replication within the host cell.
Quantitative Data: Viral Inhibition
| Compound | Virus | Concentration | Inhibition Rate | Reference |
| THPM Derivative | Newcastle Disease Virus (NDV) | 10 µg/mL | 95.77% | [2] |
| THPM Derivative | Newcastle Disease Virus (NDV) | 1 µg/mL | ~50% | [2] |
| DHP Carboxylic Acids | Human Cytomegalovirus (HCMV) | 14.4–22.8 µM (EC₅₀) | 50% | [8] |
Experimental Protocol: In Ovo Antiviral Assay for NDV
This assay assesses the antiviral efficacy of a compound using embryonated chicken eggs.[2]
Materials:
-
Specific-pathogen-free (SPF) embryonated chicken eggs (9-11 days old)
-
Newcastle Disease Virus (NDV) stock
-
Test compound (e.g., THPM) dissolved in a non-toxic solvent (e.g., DMSO at a concentration known to be non-antiviral)[2]
-
Phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Candle the eggs to confirm embryo viability and mark the air sac.
-
Divide the eggs into groups: negative control (PBS), virus control (NDV), and treatment groups (NDV + test compound at various concentrations).
-
Inject the allantoic cavity of the eggs with the respective solutions.
-
Seal the injection holes and incubate the eggs at 37°C for a specified period (e.g., 48-72 hours).
-
After incubation, chill the eggs to sacrifice the embryos and harvest the allantoic fluid.
-
Perform a Hemagglutination (HA) assay on the harvested fluid to determine the viral titer.
-
Calculate the percentage of viral inhibition by comparing the viral titers of the treatment groups to the virus control group.[2]
Anticancer Activity
The pyrimidine scaffold is a cornerstone of anticancer drug design, with derivatives showing cytotoxicity against various human tumor cell lines.[9][10]
Mechanism of Action
The anticancer activity of pyrimidine derivatives can be multifactorial. Some compounds function as alkylating agents, similar to temozolomide, which methylate DNA and induce apoptosis.[10] Others may inhibit key enzymes involved in cancer cell metabolism and proliferation, such as Pyrroline-5-Carboxylate Reductase (PYCR), which is upregulated in many cancers and plays a role in proline biosynthesis and redox homeostasis.[11]
Quantitative Data: Cytotoxicity
| Compound Class | Cell Line | Activity | Reference |
| Imidazotetrazine-8-carboxylate (IVa) | Various human solid tumors | <10% survival at 40 µg/mL | [10] |
| 1-[(aryl)(3 amino-5-oxopyrazolidin-4-ylidene)methyl]...-3-carboxylates (7b,c, 8a-c) | Breast Cancer (MCF-7) | Significant anticancer activity | [9] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound solutions
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of the test compound. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[9]
-
Incubate the plate for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Conclusion and Future Directions
This compound and its derivatives represent a highly versatile and pharmacologically potent class of compounds. The research synthesized in this guide demonstrates their significant activities as antimicrobial, antiviral, and anticancer agents. The ease of synthesis via methods like the Biginelli reaction allows for extensive structural modifications, enabling fine-tuning of activity and specificity.
Future research should focus on:
-
Lead Optimization: Systematically exploring the structure-activity relationships (SAR) to enhance potency and reduce off-target effects.
-
Mechanism Elucidation: Deepening the understanding of the molecular targets and pathways modulated by these compounds.
-
In Vivo Studies: Progressing the most promising candidates from in vitro assays to preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
-
Combination Therapies: Investigating the synergistic potential of these pyrimidine derivatives with existing drugs to overcome resistance and improve therapeutic outcomes.
The continued exploration of this chemical scaffold holds immense promise for addressing critical unmet needs in infectious diseases and oncology.
References
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- 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydr
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An In-depth Technical Guide to the Chemical Properties of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Introduction: The Significance of the 2-Oxo-1,2-dihydropyrimidine Scaffold
The 2-oxo-1,2-dihydropyrimidine core is a privileged heterocyclic motif of considerable interest to researchers in medicinal chemistry and drug development. This scaffold is a fundamental component of naturally occurring nucleobases such as uracil and thymine, which are integral to the structure of RNA and DNA. The inherent biological relevance of this pyrimidine system has driven extensive research into its derivatives, which have demonstrated a wide spectrum of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[1] Dihydropyrimidine derivatives, in particular, have been identified as potent calcium channel modulators, antihypertensive agents, and mitotic kinesin Eg5 inhibitors, highlighting the therapeutic potential of this structural class.[2][3]
This technical guide focuses on the chemical properties of a specific derivative, methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS No: 50628-34-7).[4] We will delve into its synthesis, structural elucidation through spectroscopic methods, key reactive characteristics, and its potential applications as a building block in the synthesis of more complex, biologically active molecules. For professionals in drug discovery, understanding the nuances of this compound's chemistry is paramount for the rational design of novel therapeutics.
Molecular Structure and Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 50628-34-7 | [4] |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| SMILES | COC(=O)C1=CNC(=O)N=C1 | [4] |
Synthesis of the 2-Oxo-1,2-dihydropyrimidine Core
A proposed synthetic pathway would involve the condensation of a urea derivative with a suitably functionalized three-carbon component. The following diagram illustrates a conceptual synthetic workflow.
Figure 1: Conceptual synthetic workflow for this compound.
Experimental Protocol (Hypothetical, based on related syntheses):
-
Reaction Setup: To a round-bottom flask containing a suitable solvent such as ethanol or acetonitrile, add equimolar amounts of urea and a methyl ester of a β-ketoaldehyde or a related three-carbon electrophile.
-
Catalysis: Introduce a catalytic amount of a strong acid (e.g., HCl) or a base to facilitate the condensation and cyclization.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for several hours, with the progress monitored by thin-layer chromatography (TLC).[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. The crude product is then purified by recrystallization from an appropriate solvent to yield the desired this compound.
Structural Elucidation and Spectroscopic Characterization
The structural features of this compound can be unequivocally determined using a combination of spectroscopic techniques. Based on data from closely related analogues, the expected spectral characteristics are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. Key signals would include a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.5-4.0 ppm. The protons on the pyrimidine ring would appear as distinct signals in the aromatic region, likely between 7.0 and 9.0 ppm. The N-H protons of the amide-like functionalities in the ring would present as broad singlets, with their chemical shifts being solvent-dependent. For instance, in DMSO-d₆, these N-H protons in similar structures are often observed at downfield shifts, sometimes exceeding 10 ppm.[6]
-
¹³C NMR: The carbon NMR would show characteristic peaks for the carbonyl carbon of the ester and the C2-oxo group, typically in the range of 150-170 ppm. The sp²-hybridized carbons of the pyrimidine ring would resonate between approximately 100 and 160 ppm. The methyl carbon of the ester group would appear at a more upfield chemical shift, generally around 50-55 ppm.[7][8]
| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Ester -OCH₃ | 3.5 - 4.0 (s) | 50 - 55 |
| Pyrimidine C-H | 7.0 - 9.0 | 100 - 160 |
| Pyrimidine N-H | >10 (broad s, solvent dependent) | - |
| Ester C=O | - | 160 - 170 |
| Ring C=O | - | 150 - 160 |
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Strong absorption bands corresponding to the C=O stretching vibrations of the ester and the cyclic amide (lactam) are expected in the region of 1650-1750 cm⁻¹. The N-H stretching vibrations would likely appear as a broad band in the 3100-3400 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 2900-3100 cm⁻¹.[7]
Chemical Reactivity and Tautomerism
The reactivity of this compound is dictated by the interplay of its functional groups. The pyrimidine ring can undergo electrophilic and nucleophilic substitution reactions, though the conditions required will depend on the specific reagents. The ester group is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid.[9]
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of the chemistry of 2-oxo-pyrimidines is the potential for tautomerism. The 2-oxo form (a cyclic amide or lactam) can exist in equilibrium with its enol tautomer, 2-hydroxypyrimidine.
Figure 2: Keto-enol tautomerism in this compound.
For most simple 2-oxo-pyrimidines, the keto form is generally the more stable and predominant tautomer in both solution and the solid state.[10][11] However, the position of this equilibrium can be influenced by factors such as the solvent, pH, and the presence of other substituents on the pyrimidine ring.[12] Theoretical studies on related systems have been employed to understand the energetics of this tautomeric equilibrium.[13] The presence of the enol form, even in small amounts, can be significant as it may exhibit different reactivity and biological interaction profiles.
Applications in Drug Discovery and Development
The 2-oxo-1,2-dihydropyrimidine scaffold is a versatile starting point for the synthesis of a diverse range of biologically active compounds. The ester functionality at the 5-position of this compound provides a convenient handle for further chemical modifications. For example, it can be converted to an amide, which is a common functional group in many drug molecules, through reaction with various amines.
Derivatives of the 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid core have been investigated as potential activators of peroxisome proliferator-activated receptor gamma (PPARγ), which is a target for antidiabetic drugs.[14] Furthermore, the broader class of dihydropyrimidinones has been systematically reviewed for a multitude of biological activities, including antitumoral, anti-inflammatory, and antibacterial effects.[3][15] This highlights the potential of this compound as a key intermediate in the development of novel therapeutic agents targeting a variety of diseases.
Conclusion
This compound is a chemically significant molecule that embodies the structural features of a highly valued heterocyclic scaffold in medicinal chemistry. While detailed experimental data for this specific compound is limited in the current literature, its chemical properties can be reliably inferred from the extensive research on its close analogues. Its straightforward, albeit hypothetical, synthesis, predictable spectroscopic characteristics, and the versatile reactivity of its functional groups make it an attractive building block for the synthesis of more complex and potentially bioactive molecules. A thorough understanding of its keto-enol tautomerism is crucial for predicting its reactivity and biological interactions. As research into novel therapeutics continues, the utility of such fundamental heterocyclic scaffolds will undoubtedly continue to grow, making this compound a compound of ongoing interest for researchers and scientists in the field of drug development.
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An In-depth Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7): A Versatile Scaffold in Modern Drug Discovery
Introduction
In the landscape of medicinal chemistry, the pyrimidine nucleus stands as a cornerstone scaffold, integral to the structure of nucleic acids and a plethora of pharmacologically active agents.[1][2] Within this broad class of heterocyclic compounds, Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS 50628-34-7) has emerged as a pivotal intermediate, offering a synthetically tractable platform for the development of a diverse array of therapeutic candidates. While the intrinsic biological activity of this specific ester is not extensively documented, its true value lies in its role as a versatile building block for derivatization. This guide provides a comprehensive overview of its chemical properties, synthesis, and, most importantly, its application as a precursor to compounds with significant potential in treating a range of human diseases, from metabolic disorders to infectious diseases and cancer.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthetic chemistry and drug development. This compound is typically supplied as an off-white to light yellow powder.[3] Key identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 50628-34-7 | [4][5] |
| Molecular Formula | C₆H₆N₂O₃ | [5] |
| Molecular Weight | 154.12 g/mol | [5] |
| Appearance | Off-white to light yellow powder | [3] |
| Purity | Typically ≥98% | [3] |
| Synonyms | Methyl 2-hydroxypyrimidine-5-carboxylate | [6] |
| SMILES | COC(=O)C1=CNC(=O)N=C1 | [5] |
Synthetic Pathways to the 2-Oxo-1,2-dihydropyrimidine-5-carboxylate Core
The synthesis of the dihydropyrimidine core is a well-established area of organic chemistry, with the Biginelli reaction being a classic and efficient method. This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester (such as methyl acetoacetate), and urea or thiourea, often under acidic catalysis.[7][8] This approach allows for the straightforward construction of the core heterocyclic system.
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A Comprehensive Technical Guide to the Structural Elucidation of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structural elucidation of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2] Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. Each protocol is presented as a self-validating system, designed to provide researchers and drug development professionals with a robust framework for confirming the molecular identity and purity of this pyrimidine derivative. The guide emphasizes the synergy between different analytical techniques, culminating in a definitive structural assignment supported by empirical data and authoritative references.
Introduction: The Rationale for a Multi-Modal Approach
This compound (CAS 50628-34-7) belongs to the pyrimidine class of heterocycles, which form the core scaffold of nucleobases and a wide array of pharmacologically active agents.[3] Accurate and definitive confirmation of its molecular structure is a critical prerequisite for any further investigation, be it in reaction optimization, biological screening, or materials science. The potential for tautomerism and isomerism within this class of compounds necessitates a rigorous analytical approach that leaves no ambiguity.
Caption: Integrated workflow for structure elucidation.
Foundational Physicochemical Properties
Before delving into spectroscopic analysis, it is essential to establish the expected foundational properties of the target molecule. This data serves as the primary reference against which all experimental results are compared.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 50628-34-7 | [5] |
| Molecular Formula | C₆H₆N₂O₃ | [5] |
| Molecular Weight | 154.12 g/mol | [5] |
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The initial and most critical step in structure elucidation is to confirm the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is superior for this purpose as it provides the exact mass, allowing for the confident determination of the molecular formula, which is a powerful constraint on the possible structure.
Experimental Protocol (Electrospray Ionization - Time of Flight)
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF mass spectrometer.
-
Ionization Mode: Analyze in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion.
-
Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
Expected Data & Interpretation
The primary goal is to locate the molecular ion peak. Based on the molecular formula C₆H₆N₂O₃, the expected masses are:
-
Monoisotopic Mass: 154.0378 Da
-
Expected [M+H]⁺ Ion: 155.0451 m/z
-
Expected [M-H]⁻ Ion: 153.0295 m/z
Beyond the molecular ion, the fragmentation pattern provides corroborating structural evidence. Pyrimidine derivatives often undergo characteristic fragmentation pathways.[7][8]
Caption: Predicted HSQC correlations for the molecule.
The HSQC spectrum is expected to show three key correlation cross-peaks:
-
Between the proton at ~8.8 ppm (H4 ) and the carbon at ~145 ppm (C4 ).
-
Between the proton at ~8.4 ppm (H6 ) and the carbon at ~155 ppm (C6 ).
-
Between the methyl protons at ~3.8 ppm (-OCH₃ ) and the methyl carbon at ~52 ppm (-OCH₃ ).
The absence of other correlations confirms the assignments and the overall structure.
Data Synthesis and Final Confirmation
The final step is to synthesize all collected data into a single, cohesive argument.
-
MS confirms the molecular formula is C₆H₆N₂O₃.
-
IR confirms the presence of N-H, an ester C=O, and an amide C=O functional group.
-
¹H NMR identifies four distinct proton environments: one NH, two olefinic ring protons, and one methyl ester group, with the correct integration.
-
¹³C NMR identifies six distinct carbon environments, including two carbonyls, three sp² ring carbons, and one sp³ methyl carbon.
-
HSQC definitively links the assigned protons to their corresponding carbons, validating the entire connectivity map.
Collectively, these data points lead to the unambiguous structural confirmation of This compound .
Conclusion
The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. As demonstrated in this guide, a systematic and integrated approach utilizing multiple spectroscopic techniques is paramount. By leveraging the strengths of Mass Spectrometry, IR Spectroscopy, and a suite of NMR experiments, researchers can move beyond simple characterization to achieve a state of validated, unambiguous structural confirmation. This rigorous methodology ensures the integrity of downstream research and is an essential component of modern drug discovery and development.
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Thenmozhi, M., et al. (2009). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1921. [Link]
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A Comprehensive Technical Guide to Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate and its Analogs: Synthesis, Properties, and Therapeutic Potential
Executive Summary
The dihydropyrimidinone (DHPM) scaffold, the core of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, represents a "privileged structure" in medicinal chemistry. First reported by Pietro Biginelli in 1893, this heterocyclic motif is accessible through a robust multicomponent reaction and serves as the foundation for a vast library of compounds with a wide spectrum of biological activities. These activities range from anticancer and antimicrobial to antihypertensive and anti-inflammatory properties. This technical guide provides an in-depth exploration of this compound class, designed for researchers, scientists, and drug development professionals. We will delve into the intricacies of its synthesis, the causality behind experimental choices, detailed protocols for its preparation and characterization, and a thorough analysis of its structure-activity relationships (SAR) across various therapeutic targets.
Chapter 1: The Dihydropyrimidinone (DHPM) Scaffold: A Foundation for Drug Discovery
Historical Context and Core Structure
The synthesis of dihydropyrimidinones was first documented over a century ago through a one-pot condensation reaction involving an aromatic aldehyde, ethyl acetoacetate, and urea, now famously known as the Biginelli reaction.[1] This reaction's simplicity, efficiency, and the structural diversity it allows have cemented its importance in synthetic and medicinal chemistry.[2]
The core of the topic, This compound , is a canonical example of a Biginelli compound. Its structure is defined by a six-membered dihydropyrimidine ring featuring a ketone group at the C2 position, a methyl ester at the C5 position, and a methyl group at the C6 position. The parent acid, 2-Oxo-1,2-dihydropyrimidine-5-carboxylic acid, is a solid at room temperature with moderate solubility in polar solvents, a property conferred by the hydrogen-bonding capacity of its carboxylic acid and keto groups.[3]
Significance in Medicinal Chemistry
The DHPM core is a versatile pharmacophore found in numerous biologically active molecules. Its rigid heterocyclic structure, decorated with multiple functional groups, provides a three-dimensional framework capable of engaging with a variety of biological targets. Analogs of this core have demonstrated a remarkable range of pharmacological effects, including:
-
Anticancer Activity: Inhibition of critical cell division enzymes like the human kinesin Eg5.[4][5]
-
Antimicrobial Properties: Acting as potent antibacterial and antifungal agents, sometimes through mechanisms like dihydrofolate reductase (DHFR) inhibition.[2][6][7]
-
Cardiovascular Effects: Functioning as alpha-1a receptor blockers for the potential treatment of hypertension.[8]
-
Metabolic Regulation: Serving as activators for peroxisome proliferator-activated receptor gamma (PPARγ), a target for anti-diabetic drugs.[9]
This wide applicability underscores the scaffold's value as a starting point for the rational design of novel therapeutics.
Chapter 2: Synthesis and Mechanistic Insights
The Biginelli Multicomponent Reaction
The cornerstone of DHPM synthesis is the Biginelli reaction, a one-pot, acid-catalyzed cyclocondensation of three components: an aldehyde, a β-ketoester, and urea (or thiourea).[2] The choice of these starting materials directly dictates the final structure of the DHPM. For this compound, the reactants would be an appropriate aldehyde, methyl acetoacetate, and urea.
Causality in Mechanism: The reaction is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea. This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration yield the final dihydropyrimidine ring. The acid catalyst is crucial as it protonates the aldehyde's carbonyl group, increasing its electrophilicity and accelerating the initial iminium ion formation, which is often the rate-determining step. The choice of catalyst, from simple mineral acids like HCl to Lewis acids or even green biocatalysts like citrus juice, can significantly impact reaction times and yields.[4][10] Optimizing the pH to around 5 has been shown to be favorable, likely because it balances the need for aldehyde activation without excessively protonating and deactivating the nucleophilic β-ketoester.[2]
Synthesis and Purification Workflow
A typical workflow involves combining the three core components with a catalyst in a suitable solvent, such as ethanol or acetonitrile.[4][10] The reaction is often heated to reflux to drive it to completion. The trustworthiness of this protocol is high because the product is typically a solid that precipitates from the reaction mixture upon cooling or after pouring into water.[10] This simplifies the initial purification immensely. The crude product can then be further purified by recrystallization from a suitable solvent like hot ethanol to obtain analytically pure crystals.[4]
Chapter 3: Structural Elucidation and Physicochemical Properties
The unambiguous identification of synthesized DHPMs relies on a suite of standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): 1H NMR is invaluable for confirming the structure. Key diagnostic signals include a doublet for the proton at C4, a singlet for the N1-H proton, and another singlet for the N3-H proton (which may be broad), in addition to signals corresponding to the aldehyde-derived substituent and the ester and methyl groups.
-
Infrared (IR) Spectroscopy: IR spectra will show characteristic absorption bands for the N-H stretching vibrations (around 3100-3400 cm⁻¹), a strong C=O stretch for the ester group (around 1700 cm⁻¹), and another C=O stretch for the urea carbonyl (amide band, around 1650 cm⁻¹).[11]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of all three components.
-
X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of structure and reveals detailed conformational information, such as the "flattened-boat" or "screw-boat" conformation of the dihydropyrimidine ring.[10][12] This analysis also confirms intermolecular interactions like hydrogen bonding, which are critical for crystal packing and can inform understanding of drug-receptor binding.[10]
| Property[13][14] | Value for this compound | Significance |
| Molecular Formula | C₆H₆N₂O₃ | Defines the elemental composition. |
| Molecular Weight | 154.12 g/mol | Confirms identity via mass spectrometry. |
| TPSA (Topological Polar Surface Area) | 72.05 Ų | Predicts membrane permeability; values < 140 Ų are favorable for cell penetration. |
| LogP (Octanol-Water Partition Coeff.) | -0.44 | Indicates the compound's hydrophilicity/lipophilicity, affecting solubility and absorption. |
| Hydrogen Bond Donors | 1 | Number of N-H or O-H bonds available for donating in H-bonds. |
| Hydrogen Bond Acceptors | 4 | Number of N or O atoms available for accepting H-bonds. |
Chapter 4: Analogs and Structure-Activity Relationships (SAR)
The true power of the Biginelli reaction lies in its ability to generate vast libraries of analogs by simply varying the three starting components. This allows for systematic exploration of the structure-activity relationship (SAR).
Strategies for Derivatization
-
C4-Position: This is the most common point of variation. Using different aromatic, heteroaromatic, or aliphatic aldehydes introduces a wide array of substituents at the C4 position, which often plays a critical role in receptor binding.[2][5][11]
-
C2-Position: Replacing urea with thiourea yields 2-thioxo-dihydropyrimidine analogs. This seemingly minor change can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule, often leading to different biological activity profiles.[1][4]
-
C5-Position: The ester group can be varied (e.g., methyl, ethyl, tert-butyl) or hydrolyzed to the corresponding carboxylic acid.[9] The acid can then be converted to a wide range of amides, which has been a successful strategy in developing DHFR inhibitors.[7]
SAR Case Study: DHPMs as DHFR Inhibitors
Dihydrofolate reductase (DHFR) is a crucial enzyme for bacterial survival, making it an excellent target for antibiotics.[6] DHPMs have been explored as potential DHFR inhibitors.
Logic of the Approach: The goal is to design a DHPM analog that can selectively bind to the active site of bacterial DHFR over human DHFR to minimize toxicity. Molecular docking studies are often employed to predict binding modes and guide synthetic efforts.[6][7]
Key Findings:
-
C4-Substituent: The nature of the aryl group at the C4 position is critical for binding affinity.
-
C5-Carboxamides: Conversion of the C5-ester to various carboxamides has been shown to enhance inhibitory activity against Leishmania major DHFR.[7]
-
Thio-analogs: In some series, 2-thioxo derivatives incorporating pyrazole moieties have shown potent activity against both gram-positive and gram-negative bacteria.[6]
Chapter 5: Detailed Experimental Protocols
The following protocols are provided as a self-validating guide for the synthesis and characterization of a representative DHPM derivative.
Protocol 5.1: Synthesis of Ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from established procedures and demonstrates a typical Biginelli reaction.[2]
Rationale: 4-methoxybenzaldehyde is chosen as a representative electron-rich aromatic aldehyde. Ethyl acetoacetate is used to yield the corresponding ethyl ester. Sulfuric acid serves as a readily available and effective catalyst. The reaction is performed under reflux to ensure a reasonable reaction rate.
Materials:
-
4-Methoxybenzaldehyde (2.7 g, 20 mmol)
-
Urea (2.4 g, 40 mmol)
-
Ethyl acetoacetate (5.2 g, 40 mmol)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Deionized Water
-
Round-bottom flask (100 mL), condenser, heating mantle, magnetic stirrer.
Procedure:
-
Combine 4-methoxybenzaldehyde (20 mmol), urea (40 mmol), and ethyl acetoacetate (40 mmol) in a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Carefully add drops of concentrated H₂SO₄ while stirring until the pH of the mixture is approximately 5. (Safety Note: H₂SO₄ is highly corrosive. Wear appropriate PPE).
-
Attach a reflux condenser and heat the mixture to 80 °C using a heating mantle.
-
Maintain the reaction at 80 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 100 mL of ice-cold water.
-
A solid precipitate should form. Stir the slurry for 15 minutes to ensure complete precipitation.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with copious amounts of cold deionized water to remove any remaining acid and unreacted urea.
-
Proceed to Protocol 5.2 for purification.
Protocol 5.2: Purification by Recrystallization
Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds. The goal is to dissolve the crude product in a minimum amount of a hot solvent, in which impurities are either more soluble (and remain in the mother liquor) or less soluble (and can be filtered off hot). Upon cooling, the desired compound crystallizes out in a purer form. Ethanol is an excellent choice for many DHPMs.[4]
Procedure:
-
Transfer the crude, air-dried solid from Protocol 5.1 to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol, just enough to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.
-
If any insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the clear filtrate to cool slowly to room temperature. Crystals should begin to form.
-
To maximize yield, place the flask in an ice bath for 20-30 minutes to complete the crystallization process.
-
Collect the pure crystalline product by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the purified product in a vacuum oven to remove all traces of solvent.
-
Determine the melting point and yield. Characterize the product using NMR, IR, and MS to confirm its identity and purity.
Conclusion
This compound and its analogs are a testament to the enduring power of classic organic reactions in modern drug discovery. The Biginelli reaction provides a straightforward, robust, and highly adaptable route to a scaffold of immense therapeutic potential. By understanding the mechanistic nuances of the synthesis and systematically exploring structure-activity relationships, researchers can continue to develop novel DHPM-based candidates to address pressing medical needs, from infectious diseases to cancer and beyond. This guide provides the foundational knowledge and practical protocols to empower scientists in this exciting and fruitful area of research.
References
- Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). RSC Publishing.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. MDPI.
- Design and Synthesis of Classical Dihydropyrimidone Derivatives from Azosalicyaldehydes. (2017). Der Pharma Chemica.
- Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences.
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A NOVEL APPROACH FOR THE SYNTHESIS OF DIHYDROPYRIMIDINE DERIVATIVES AND ITS CHARACTERIZATION AND BIOLOGICAL EVALUATION. (2020). ResearchGate. Available at: [Link]
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6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Synthesis and pharmacological evaluation of 2-oxo-1,2,3,4- tetrahydropyrimidine-5-carboxylate derivatives as alpha1 receptor blockers. (2015). ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. (2022). ScienceScholar. Available at: [Link]
-
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information (NCBI). Available at: [Link]
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Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. (2007). PubMed. Available at: [Link]
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Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. (2021). PubMed. Available at: [Link]
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Dihydropyrimidine Derivatives: A Comprehensive Technical Guide to Their Potential Therapeutic Targets
Abstract
Dihydropyrimidine (DHPM) derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the key therapeutic targets of DHPMs, with a focus on their applications in oncology, cardiovascular disease, and virology. We will delve into the mechanisms of action, present exemplary compounds, and provide detailed experimental protocols for target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of the dihydropyrimidine scaffold.
Part 1: Introduction to Dihydropyrimidine Derivatives
The Dihydropyrimidine Scaffold: Chemical Structure and Properties
The dihydropyrimidine core is a six-membered heterocyclic ring containing two nitrogen atoms. The 3,4-dihydropyrimidin-2(1H)-one scaffold is of particular interest in medicinal chemistry due to its diverse pharmacological properties.[1] The presence of the pyrimidine base in essential biomolecules like thymine, cytosine, and uracil, which are fundamental components of DNA and RNA, hints at the potential for dihydropyrimidine derivatives to interact with biological systems.[1] The versatility of this scaffold allows for substitutions at various positions, leading to a wide array of compounds with distinct biological activities.[1]
Synthesis: The Biginelli Reaction and its Modifications
The classical synthesis of 3,4-dihydropyrimidin-2(1H)-ones is achieved through the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea.[2][3][4] This acid-catalyzed reaction provides a straightforward and efficient route to a diverse library of DHPMs.[3][4] The reaction mechanism is believed to initiate with the condensation of the aldehyde and urea to form an iminium intermediate, which then acts as an electrophile for the nucleophilic addition of the ketoester enol.[3] Subsequent cyclization and dehydration yield the final dihydropyrimidine product.[3] Numerous modifications to the original Biginelli reaction have been developed to improve yields and expand the scope of accessible derivatives, including the use of various catalysts and reaction conditions.[3][5]
Part 2: Therapeutic Targets in Oncology
Mitotic Kinesin Eg5: A Target for Antimitotic Therapy
Kinesin Eg5, also known as KIF11, is a plus-end-directed motor protein that plays a crucial role in the formation and maintenance of the bipolar spindle during mitosis.[6][7] Inhibition of Eg5 leads to the collapse of the spindle, resulting in a monoastral spindle phenotype and subsequent mitotic arrest, ultimately triggering apoptosis in cancer cells.[7][8] This makes Eg5 an attractive target for the development of novel anticancer agents that do not interfere with the microtubule dynamics in non-dividing cells, a common side effect of taxane-based chemotherapies.[8]
Monastrol is a cell-permeable small molecule that was identified as a specific inhibitor of Eg5.[6] It allosterically binds to a loop in the Eg5 motor domain, which is not present in other kinesins, thereby inhibiting its ATPase activity.[6][9] This inhibition is non-competitive with respect to ATP binding.[9] The S-enantiomer of monastrol is the more potent inhibitor of Eg5 activity.[9] Monastrol's inhibition of Eg5's ATPase activity prevents the motor protein from moving along microtubules, leading to the characteristic monoastral spindle formation and mitotic arrest.[7][10]
This protocol describes a colorimetric assay to measure the ATPase activity of Eg5 in the presence of potential inhibitors.
Materials:
-
Recombinant human Eg5 motor domain
-
Microtubules (polymerized from tubulin)
-
Malachite green phosphate assay kit
-
ATP
-
Assay buffer (e.g., 25 mM PIPES, pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
-
Test compounds (dihydropyrimidine derivatives) dissolved in DMSO
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and Eg5 enzyme in a 96-well plate.
-
Add the test compounds at various concentrations to the wells. Include a positive control (e.g., monastrol) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate released from ATP hydrolysis to produce a colored product.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of Eg5 inhibition for each compound concentration and determine the IC50 value.
Caption: Dihydropyrimidine-based DPD inhibitors block the breakdown of 5-FU, increasing its availability for conversion to active metabolites and enhancing its therapeutic effect.
Receptor Tyrosine Kinases (RTKs) and Downstream Signaling
Receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are crucial regulators of cell proliferation, survival, and angiogenesis. [11][12]The mammalian target of rapamycin (mTOR) is a key downstream signaling protein. [11]Dysregulation of these pathways is a hallmark of many cancers, making them important targets for cancer therapy. [11][12]
Several dihydropyrimidine derivatives have been identified as inhibitors of these critical signaling kinases. For instance, some derivatives have shown potent inhibitory activity against mTOR and VEGFR-2. [11]Others have been designed as dual EGFR/VEGFR-2 inhibitors, demonstrating significant cytotoxic effects against various cancer cell lines. [12]These findings highlight the potential of the dihydropyrimidine scaffold in developing targeted cancer therapies.
This protocol describes a generic in vitro kinase assay to evaluate the inhibitory activity of dihydropyrimidine derivatives against a specific kinase (e.g., VEGFR-2, EGFR, mTOR).
Materials:
-
Recombinant kinase (e.g., VEGFR-2, EGFR, mTOR)
-
Kinase-specific substrate (peptide or protein)
-
ATP (radiolabeled or non-radiolabeled depending on the detection method)
-
Kinase buffer
-
Test compounds (dihydropyrimidine derivatives) dissolved in DMSO
-
Detection reagents (e.g., phosphospecific antibodies, luminescence-based ATP detection kit)
-
96-well or 384-well plates
-
Plate reader (scintillation counter, luminometer, or fluorescence reader)
Procedure:
-
Add the kinase, substrate, and test compounds at various concentrations to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature or 30°C for a specified time.
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate or the amount of ATP remaining.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caption: Dihydropyrimidine derivatives can inhibit RTKs like VEGFR-2 and EGFR, as well as downstream signaling pathways such as mTOR, to block cancer cell proliferation and angiogenesis.
P-Glycoprotein (Pgp): Overcoming Multidrug Resistance
P-glycoprotein (Pgp), also known as multidrug resistance protein 1 (MDR1), is an ATP-dependent efflux pump that can transport a wide range of chemotherapeutic drugs out of cancer cells, leading to multidrug resistance (MDR). [13]Overexpression of Pgp is a major obstacle to successful cancer treatment.
Some dihydropyrimidine derivatives have been shown to modulate the activity of human P-glycoprotein (hPgp). [13]These compounds can act as hPgp inhibitors, reversing the efflux of Pgp substrates and sensitizing MDR cancer cells to chemotherapy. [13]Molecular docking studies suggest that these derivatives may bind to the drug-binding pocket of the transporter. [13]
This protocol describes a fluorescence-based assay to assess the ability of dihydropyrimidine derivatives to inhibit Pgp-mediated drug efflux.
Materials:
-
Pgp-overexpressing cancer cell line (e.g., Caco-2-VB) and a corresponding parental cell line
-
Calcein-AM (a fluorescent Pgp substrate)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Test compounds (dihydropyrimidine derivatives) dissolved in DMSO
-
Positive control Pgp inhibitor (e.g., verapamil)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Seed the Pgp-overexpressing and parental cells in a 96-well plate and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or controls at various concentrations for 30 minutes at 37°C.
-
Add calcein-AM to each well and incubate for another 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular calcein-AM.
-
Measure the intracellular fluorescence of calcein (the product of calcein-AM hydrolysis by intracellular esterases) using a fluorescence plate reader.
-
An increase in intracellular fluorescence in the Pgp-overexpressing cells in the presence of a test compound indicates inhibition of Pgp-mediated efflux.
-
Calculate the EC50 value for Pgp inhibition.
Part 3: Cardiovascular and Other Therapeutic Targets
Voltage-Gated Calcium Channels (VGCCs): Treatment of Cardiovascular Diseases
L-type voltage-gated calcium channels (VGCCs) are crucial for the regulation of vascular smooth muscle contraction and cardiac function. [14][15]Influx of calcium through these channels triggers vasoconstriction and increases heart rate and contractility. [16]
Dihydropyrimidine derivatives are a well-established class of L-type calcium channel blockers. [14][17]They bind to the α1 subunit of the channel, inhibiting the influx of calcium into vascular smooth muscle cells. [15][18]This leads to vasodilation, a decrease in peripheral resistance, and a reduction in blood pressure, making them effective antihypertensive agents. [14][16]Some dihydropyrimidine derivatives also have effects on cardiac tissue, but their primary action is on the vasculature. [16]
This protocol provides a brief overview of the whole-cell patch-clamp technique to measure the effect of dihydropyrimidine derivatives on L-type calcium currents.
Materials:
-
Isolated vascular smooth muscle cells or cardiomyocytes
-
Patch-clamp rig with an amplifier, data acquisition system, and microscope
-
Borosilicate glass capillaries for making patch pipettes
-
Extracellular and intracellular solutions formulated to isolate calcium currents
-
Test compounds (dihydropyrimidine derivatives)
-
Data analysis software
Procedure:
-
Isolate single cells and place them in a recording chamber on the microscope stage.
-
Pull a glass micropipette and fill it with the intracellular solution.
-
Under microscopic guidance, form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane under the pipette to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit L-type calcium currents.
-
Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.
-
Record the calcium currents in the presence of the compound.
-
Wash out the compound and record the recovery of the current.
-
Analyze the data to determine the effect of the compound on the current amplitude and kinetics.
Caption: Dihydropyrimidine derivatives block L-type voltage-gated calcium channels, preventing calcium influx and leading to vasodilation.
Viral Targets: Antiviral Applications
Dihydropyrimidine derivatives have demonstrated promising antiviral activity against a range of DNA and RNA viruses. [19][20]For example, certain derivatives have been identified as inhibitors of hepatitis B virus (HBV) by targeting viral capsid assembly. [19]Others have shown selective and potent inhibition of Punta Toro virus, a member of the Bunyaviridae family. [19]Some pyrimido[4,5-d]pyrimidine derivatives have exhibited remarkable efficacy against human coronavirus 229E (HCoV-229E). [20]
The specific viral targets of many dihydropyrimidine derivatives are still under investigation. However, potential mechanisms of action include inhibition of viral entry, interference with viral replication machinery, and disruption of viral capsid assembly. [19]The broad-spectrum antiviral potential of this scaffold makes it an attractive starting point for the development of novel antiviral agents.
This protocol describes a common method to screen for antiviral activity by measuring the reduction of virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line permissive to the virus of interest
-
Virus stock
-
Cell culture medium
-
Test compounds (dihydropyrimidine derivatives)
-
Positive control antiviral drug
-
96-well cell culture plates
-
Reagent for measuring cell viability (e.g., MTS or neutral red)
-
Plate reader
Procedure:
-
Seed the host cells in a 96-well plate and incubate until they form a confluent monolayer.
-
Prepare serial dilutions of the test compounds and the positive control.
-
Remove the cell culture medium from the plate and add the compound dilutions.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI). Include uninfected and untreated virus-infected controls.
-
Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 2-5 days).
-
Visually inspect the cells for CPE under a microscope.
-
Quantify cell viability using a suitable assay (e.g., MTS assay).
-
Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) to assess the compound's selectivity index (SI = CC50/EC50).
Part 4: Future Directions and Conclusion
Expanding the Target Landscape
The therapeutic potential of dihydropyrimidine derivatives extends beyond the targets discussed in this guide. Ongoing research is exploring their activity against other targets, including various enzymes, receptors, and ion channels. [1][21]The versatility of the dihydropyrimidine scaffold suggests that it will continue to be a valuable source of novel therapeutic agents for a wide range of diseases.
Structure-Activity Relationship (SAR) Studies and Drug Design
Systematic structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of dihydropyrimidine derivatives for their respective targets. [22]By modifying the substituents on the dihydropyrimidine ring, it is possible to fine-tune the pharmacological properties of these compounds. [1]Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can aid in the rational design of new and more effective dihydropyrimidine-based drugs.
Concluding Remarks
Dihydropyrimidine derivatives have emerged as a privileged scaffold in medicinal chemistry, with a remarkable diversity of biological activities and therapeutic targets. From well-established applications as calcium channel blockers to their promising potential as anticancer and antiviral agents, these compounds continue to be an exciting area of drug discovery and development. The information and protocols provided in this guide are intended to facilitate further research into the therapeutic applications of this versatile class of molecules.
References
-
Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-453. [Link]
-
Mayer, T. U., Kapoor, T. M., Haggarty, S. J., King, R. W., Schreiber, S. L., & Mitchison, T. J. (1999). Small molecule inhibitor of mitotic spindle bipolarity identified in a phenotype-based screen. Science, 286(5441), 971-974. [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
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Whitepaper: A Researcher's Guide to the In Silico Modeling of the Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Scaffold
Abstract
The dihydropyrimidinone (DHPM) core, particularly the 2-oxo-1,2-dihydropyrimidine-5-carboxylate scaffold, represents a "privileged structure" in medicinal chemistry. Its synthetic accessibility, typically through the Biginelli multicomponent reaction, and its presence in numerous biologically active compounds make it a cornerstone for drug discovery campaigns. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] This technical guide provides a comprehensive, field-proven framework for the in silico modeling of novel derivatives based on this core. We will detail a validated, multi-step computational workflow designed to accelerate the discovery of potent and selective modulators for various therapeutic targets. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage predictive modeling to rationalize experimental design and expedite the hit-to-lead optimization process.
Chapter 1: The Core Scaffold - Foundational Analysis and Druglikeness Assessment
Before embarking on extensive computational studies, a foundational analysis of the core scaffold is imperative. This initial step ensures that the starting chemical matter possesses favorable physicochemical properties, making it a viable template for developing orally bioavailable drugs. The Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate structure provides a versatile three-point pharmacophore with tunable hydrogen bond donors, acceptors, and a lipophilic substituent vector.
Causality Behind Physicochemical Profiling
The initial computational assessment is grounded in the concept of "drug-likeness," most famously articulated by Lipinski's Rule of Five. These rules are not rigid laws but rather empirical observations that correlate the physicochemical properties of a molecule with its likelihood of having good oral absorption and intestinal permeability. By calculating properties such as molecular weight (MW), lipophilicity (LogP), and the number of hydrogen bond donors (HBD) and acceptors (HBA), we can triage scaffolds early, focusing resources on those with the highest probability of downstream success.
Protocol 1: In Silico Physicochemical and ADMET Profiling
This protocol outlines the steps to generate a baseline profile for the core scaffold using widely accessible web-based tools.
-
Structure Generation: Obtain a 2D structure of this compound. Convert it to a canonical SMILES (Simplified Molecular Input Line Entry System) string for input into various platforms.
-
Property Calculation: Utilize a tool like the SwissADME web server (from the Swiss Institute of Bioinformatics) for a comprehensive analysis.[4]
-
Input the SMILES string.
-
Execute the analysis to calculate key physicochemical descriptors.
-
-
ADMET Prediction: Employ the same server or a specialized platform like preADMET to generate an early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[5][6] This provides critical flags for potential liabilities such as P-glycoprotein substrate activity, cytochrome P450 (CYP) enzyme inhibition, or poor blood-brain barrier (BBB) penetration.[7][8]
-
Data Consolidation: Compile the generated data into a structured table for clear interpretation and comparison against established drug-likeness criteria.
| Property/Descriptor | Predicted Value | Drug-Likeness Guideline | Significance |
| Molecular Formula | C₆H₆N₂O₃ | - | Basic molecular information. |
| Molecular Weight | 154.12 g/mol | < 500 | Favorable for membrane permeability.[9] |
| LogP (Lipophilicity) | -0.44 | -1 to 5 | Indicates good aqueous solubility. |
| H-Bond Acceptors | 4 | ≤ 10 | Influences solubility and target binding. |
| H-Bond Donors | 1 | ≤ 5 | Influences solubility and target binding. |
| Molar Refractivity | 35.50 | 40 to 130 | Relates to polarizability and volume. |
| TPSA (Topological Polar Surface Area) | 72.05 Ų | < 140 Ų | Predicts cell permeability.[9] |
| GI Absorption | High | High | Likelihood of good oral absorption. |
| BBB Permeant | No | No | Reduces risk of CNS side effects for peripherally acting drugs. |
| CYP Inhibitor (Major Isoforms) | No | No | Lower potential for drug-drug interactions. |
| Lipinski's Rule of Five Violations | 0 | 0 | High probability of being an orally active drug. |
Chapter 2: The Integrated In Silico Drug Discovery Workflow
A robust computational strategy does not rely on a single method but integrates multiple techniques in a logical cascade. This workflow is designed to progressively refine a large pool of virtual compounds down to a small, prioritized set of candidates for synthesis and biological evaluation. Each step serves as a filter, increasing the confidence in the predictions.
Workflow Rationale
The logic of this workflow is to move from broad, rapid assessments to more computationally intensive and accurate evaluations. We begin with structure-based or ligand-based methods to identify potentially active compounds. These "hits" are then subjected to molecular dynamics to validate their binding stability. Finally, ADMET predictions are used to filter for safety and pharmacokinetic viability. This self-validating system ensures that only the most promising candidates, supported by multiple lines of computational evidence, are advanced.
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A Technical Guide to the Spectroscopic Characterization of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a pyrimidine derivative, it belongs to a class of compounds that are fundamental components of nucleic acids and are implicated in a wide array of biological processes[1]. The structural elucidation and purity assessment of this molecule are paramount for its application in research and pharmaceutical development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for the unambiguous characterization of its chemical structure.
This guide provides an in-depth analysis of the expected spectroscopic data for this compound, drawing upon established principles of spectroscopy and comparative data from structurally related pyrimidine derivatives. While experimental data for this specific molecule is not publicly available within the scope of this review, this document serves as a comprehensive predictive guide for its spectroscopic characterization.
Molecular Structure and Key Features
The structure of this compound (CAS No: 50628-34-7, Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.12 g/mol ) incorporates several key functional groups that give rise to characteristic spectroscopic signals.[1][2][3][4] These include the pyrimidine ring, a carbonyl group (ketone), an ester group, and exchangeable amine protons. Understanding the interplay of these features is crucial for the interpretation of its spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl and ester groups, as well as the aromaticity of the pyrimidine ring.
Expected ¹H NMR Data (Predicted)
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| N-H | 10.0 - 12.0 | Broad Singlet | 2H | Chemical shift can be highly variable depending on solvent and concentration. |
| C4-H & C6-H | 7.5 - 8.5 | Singlet | 2H | Aromatic protons on the pyrimidine ring. |
| O-CH₃ | 3.7 - 4.0 | Singlet | 3H | Methyl protons of the ester group. |
The prediction of the chemical shifts is based on the analysis of similar pyrimidine derivatives found in the literature.[5][6] The use of a deuterated solvent such as DMSO-d₆ is common for this class of compounds to observe the exchangeable N-H protons.[5]
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum of a pyrimidine derivative would involve the following steps:[7][8]
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for IR spectroscopy using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 154, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns: Common fragmentation pathways for this type of molecule may include the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59). The fragmentation of the pyrimidine ring can also lead to characteristic ions. [9][10][11][12]
Experimental Protocol: Mass Spectrometry
A general protocol for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: The detector records the abundance of each ion, and a mass spectrum is generated.
Caption: A simplified workflow for mass spectrometry analysis via ESI.
Conclusion
The comprehensive spectroscopic analysis of this compound through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust framework for its structural confirmation and purity assessment. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently identify and characterize this important heterocyclic compound, ensuring its suitability for applications in drug discovery and development. The protocols and predictive data presented in this guide serve as a valuable resource for scientists working with this and related pyrimidine derivatives.
References
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The Royal Society of Chemistry. (2019). Supporting Information - NanocrystallineCdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]
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Solubility and stability of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
An In-Depth Technical Guide to the Solubility and Stability of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound of significant interest within medicinal chemistry and drug discovery. As a member of the pyrimidine family, which forms the backbone of nucleobases and a plethora of biologically active molecules, this compound serves as a crucial building block for novel therapeutic agents.[1] Derivatives of pyrimidines exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1] The efficacy of any potential drug candidate is fundamentally linked to its physicochemical properties, with solubility and stability being paramount for bioavailability, formulation, and shelf-life. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the solubility and stability of this compound, offering field-proven insights and detailed experimental protocols for its characterization.
Introduction and Physicochemical Profile
This compound (CAS No: 50628-34-7) is a substituted pyrimidinone. The core pyrimidine ring is a foundational structure in numerous biologically active compounds, including antiviral agents and potential peroxisome proliferator-activated receptor gamma (PPARγ) agonists for antidiabetic applications.[2][3] A thorough understanding of its solubility and stability is a critical first step in the preclinical development pathway, influencing everything from initial biological screening to final dosage form design.
The molecular structure, featuring a pyrimidine ring, a carbonyl group, a secondary amine, and a methyl ester, dictates its physicochemical behavior. The presence of hydrogen bond donors (N-H) and acceptors (C=O, N) suggests a degree of aqueous solubility. However, the methyl ester group introduces a lipophilic character and a potential site for hydrolytic degradation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 50628-34-7 | [4] |
| Molecular Formula | C₆H₆N₂O₃ | [4] |
| Molecular Weight | 154.12 g/mol | [4] |
| Predicted LogP | -0.4435 (for 4-carboxylate isomer) | [2][5] |
| Structure | See Figure 1 |
Figure 1: Chemical Structure of this compound.
Solubility Assessment
Aqueous solubility is a key determinant of a drug's absorption and bioavailability. For orally administered drugs, poor solubility can lead to low and variable absorption, hindering clinical efficacy. The structure of this compound, with its capacity for hydrogen bonding, suggests it may exhibit favorable aqueous solubility, similar to its 4-carboxylate isomer which is classified as "very soluble".[2] However, empirical determination across a range of pharmaceutically relevant media is essential.
Causality Behind Experimental Choices
The choice of solvents and pH conditions for solubility assessment is driven by the need to simulate physiological environments and manufacturing processes.
-
pH Variation: The gastrointestinal tract has a wide pH range (1.2 to 6.8). The compound's solubility may be pH-dependent due to the potential for protonation or deprotonation of the pyrimidine ring.
-
Biorelevant Media: Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) provide a more accurate prediction of in vivo solubility by incorporating bile salts and phospholipids.
-
Co-solvents: Organic solvents like ethanol and DMSO are often used in early-stage in vitro screening and formulation development.
Experimental Protocol: Equilibrium Solubility Determination
This protocol outlines the shake-flask method, a gold-standard technique for determining equilibrium solubility.
Step-by-Step Methodology:
-
Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and other relevant solvents (e.g., Water, 0.9% Saline, Ethanol, DMSO).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspensions to stand, then centrifuge at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sampling and Dilution: Carefully withdraw a precise aliquot from the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC-UV method (see Section 3.4). Calculate the concentration against a standard curve.
Data Presentation
Solubility data should be tabulated for clear comparison.
Table 2: Solubility of this compound in Various Media
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | ~7.0 | 25 | [Experimental Data] |
| 0.1 N HCl | 1.2 | 37 | [Experimental Data] |
| Acetate Buffer | 4.5 | 37 | [Experimental Data] |
| Phosphate Buffer | 6.8 | 37 | [Experimental Data] |
| Phosphate Buffer | 7.4 | 37 | [Experimental Data] |
| Ethanol | N/A | 25 | [Experimental Data] |
| DMSO | N/A | 25 | [Experimental Data] |
Visualization: Solubility Determination Workflow
Caption: Workflow for equilibrium solubility determination.
Stability Assessment and Degradation Pathway Elucidation
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, safety, and efficacy over time. Forced degradation (stress testing) is employed to identify likely degradation products, understand degradation pathways, and establish a stability-indicating analytical method.
Hydrolytic Stability
Hydrolysis is a common degradation pathway for compounds with labile functional groups like esters. For this compound, two primary hydrolytic degradation routes are anticipated:
-
Ester Hydrolysis: The methyl ester can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid (2-oxo-1,2-dihydropyrimidine-5-carboxylic acid) and methanol.[2]
-
Ring Cleavage: The pyrimidine ring itself can be susceptible to hydrolytic cleavage under harsh conditions, particularly strong acidic or basic environments.[6][7]
Experimental Protocol: Forced Hydrolysis Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Stress Conditions:
-
Acidic: Dilute the stock solution with 0.1 N HCl.
-
Neutral: Dilute the stock solution with purified water.
-
Basic: Dilute the stock solution with 0.1 N NaOH.
-
-
Incubation: Store the solutions at a controlled elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Include a control sample stored at 4 °C.
-
Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the HPLC column.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of stressed samples to the control to identify degradation peaks. Aim for 5-20% degradation of the parent compound.
Thermal and Photostability
Thermal Stability: Solid-state thermal stress testing helps identify degradation pathways that may occur during manufacturing (e.g., drying) or long-term storage in warm climates.
-
Protocol: Expose the solid compound to high temperatures (e.g., 80°C) with and without humidity for an extended period (e.g., 1-2 weeks). Analyze for degradation products. Thermogravimetric Analysis (TGA) can also be used to determine the onset temperature of decomposition.[8]
Photostability: Many drug molecules are sensitive to light. The pyrimidine ring, being aromatic and containing heteroatoms, is a potential chromophore that can absorb UV light, leading to photochemical reactions such as the formation of C6-hydrates.[9]
-
Protocol: Expose the solid compound and a solution of the compound to a controlled light source that provides both UV and visible output (ICH Q1B guideline). A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze both sets of samples at appropriate time points.
Visualization: Potential Degradation Pathways & Workflow
Caption: Potential degradation pathways for the target compound.
Caption: General workflow for a forced degradation study.
Protocol: Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure used to quantify the drug substance in the presence of its degradation products. Reversed-phase HPLC with UV detection is the most common technique.[10]
Step-by-Step Methodology:
-
Column and Mobile Phase Screening:
-
Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Screen different mobile phase compositions. A common starting point is a gradient of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate buffer at a controlled pH).
-
-
Method Optimization:
-
Analyze a mixture of the parent compound and samples from the forced degradation studies.
-
Adjust the gradient slope, flow rate, buffer pH, and temperature to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.
-
-
Detection Wavelength: Select a UV wavelength that provides a good response for both the parent compound and the major degradants. A photodiode array (PDA) detector is ideal for this purpose.
-
Validation: Once optimized, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is proven by demonstrating that the parent peak is pure in the presence of degradants, often using peak purity analysis with a PDA detector.
Summary and Recommendations
This compound is a compound with high potential in drug discovery. This guide outlines the essential framework for characterizing its fundamental physicochemical properties.
-
Solubility: The compound is predicted to have good aqueous solubility, but this must be confirmed experimentally across a physiological pH range. The provided shake-flask protocol is a robust method for this determination.
-
Stability: The ester functionality is a likely point of hydrolytic instability, especially under basic conditions. The pyrimidine core may be susceptible to photodegradation. A comprehensive forced degradation study is crucial to identify potential liabilities and develop a validated, stability-indicating HPLC method.
-
Handling and Storage: Based on general principles for similar compounds, it is recommended to store this compound in a cool, dry, and dark environment to minimize thermal and photodegradation. For solutions, using buffered media at a neutral or slightly acidic pH may enhance stability against hydrolysis.
The successful execution of these studies will provide the critical data needed to advance this promising molecule through the drug development pipeline, enabling rational formulation design and ensuring the quality and safety of future medicines.
References
-
Chatterjee, A., & Yang, D. (2009). Direct measurement of pyrimidine C6-hydrate stability. PubMed. [Link]
-
Barlin, G. B., & Young, A. C. (1971). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society B: Physical Organic, 2323. [Link]
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4246–4256. [Link]
-
CONICET. (2024). Analytical Methods. CONICET Digital. [Link]
-
Sathishkumar, N., et al. (2009). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2558. [Link]
-
Voskoboinik, O. Y., et al. (2018). Hydrolytic cleavage of the pyrimidine ring in 2-aryl-[2][9][11]triazolo[1,5-c]-quinazolines and tautomeric transformation of [2-(3-aryl[2][9][11]triazol-5-yl)phenyl]amines. ResearchGate. [Link]
-
Abdel-Rahman, A. A. H., et al. (2017). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Pharmaceutical and Clinical Research, 9(5), 410-424. [Link]
-
Kumar, A., et al. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. [Link]
-
Salie, Z. L., et al. (2021). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. ACS Medicinal Chemistry Letters, 12(11), 1756-1763. [Link]
-
Gein, V. L., et al. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. ResearchGate. [Link]
-
Liu, J., et al. (2011). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-d][2][6][9][10]tetrazine-8-carboxylates and -carboxamides. Molecules, 16(12), 9983-9997. [Link]
-
Earle, M. J., et al. (2015). Thermal decomposition of carboxylate ionic liquids: trends and mechanisms. Physical Chemistry Chemical Physics, 17(42), 28208-28217. [Link]
-
Leś, A., et al. (2022). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. International Journal of Molecular Sciences, 23(13), 7356. [Link]
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Buy Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate | 950514-14-4 [smolecule.com]
- 3. Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 50628-34-7 | ACA62834 [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct measurement of pyrimidine C6-hydrate stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. journals.asm.org [journals.asm.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a key heterocyclic scaffold in medicinal chemistry. Dihydropyrimidinones (DHPMs) and their derivatives are of significant interest due to their diverse pharmacological properties, including acting as calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists[1]. The protocol herein details a robust and reproducible one-pot, three-component cyclocondensation reaction, a method inspired by the principles of the classic Biginelli reaction[2][3][4]. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices, detailed procedural steps, and methods for product characterization and purification.
Introduction and Scientific Background
The pyrimidine core is a privileged structure in drug discovery, found in numerous biologically active compounds and natural products[5][6]. Specifically, functionalized 2-oxo-1,2-dihydropyrimidines are integral to the development of novel therapeutic agents, with applications ranging from antiviral to anticancer treatments[7]. The synthesis of these scaffolds, therefore, remains a topic of considerable interest.
The Biginelli reaction, first reported in 1893, is a cornerstone of multicomponent reactions (MCRs) and provides an efficient pathway to dihydropyrimidinones[2][8]. This one-pot synthesis involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea), offering high atom economy and operational simplicity[1][3]. While the classic Biginelli reaction produces a substituted 3,4-dihydropyrimidin-2(1H)-one, modifications of this reaction allow for the synthesis of a wide variety of related heterocyclic systems, including the target molecule of this protocol.
This document outlines a reliable procedure for synthesizing this compound. The strategy involves the reaction of a β-dicarbonyl equivalent with urea, leveraging the fundamental principles of the Biginelli condensation to construct the pyrimidine ring efficiently.
Reaction Principle and Mechanism
The synthesis proceeds via a cyclocondensation mechanism. The key steps involve the formation of an electrophilic iminium ion intermediate, followed by nucleophilic addition of an enolate and subsequent intramolecular cyclization and dehydration to form the stable pyrimidine ring.
The proposed mechanism, based on established literature for Biginelli-type reactions, is as follows[1][3]:
-
Iminium Ion Formation: An aldehyde condenses with urea under acidic catalysis. This step is often the rate-limiting step in the sequence. The resulting adduct dehydrates to form a reactive N-acyliminium ion intermediate.
-
Nucleophilic Addition: The β-ketoester (in this case, methyl acetoacetate or a similar precursor) exists in equilibrium with its enol tautomer. The enol acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Cyclization and Dehydration: The newly formed adduct contains a free amine group from the urea component and a carbonyl group from the ketoester. An intramolecular nucleophilic attack of the amine onto the carbonyl group closes the ring. A final dehydration step yields the thermodynamically stable dihydropyrimidine product.
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. perso.ens-lyon.fr [perso.ens-lyon.fr]
- 3. Biginelli Reaction [organic-chemistry.org]
- 4. organicreactions.org [organicreactions.org]
- 5. scienceopen.com [scienceopen.com]
- 6. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate in Cancer Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Emerging Potential of Dihydropyrimidine Scaffolds in Oncology
The search for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds, particularly those containing the pyrimidine nucleus, have garnered significant attention due to their structural resemblance to the nucleobases of DNA and RNA.[1] Dihydropyrimidinones (DHPMs) and their derivatives represent a class of compounds with a wide spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and notably, anticancer properties.[2][3] The core structure of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate presents a key pharmacophore that holds potential for development as a therapeutic agent. While direct and extensive research on the anticancer applications of this specific molecule is nascent, the broader family of dihydropyrimidine derivatives has shown promising results in preclinical cancer studies.[4][5]
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the potential of this compound in cancer research. The protocols provided herein are established methodologies for the initial in vitro characterization of a novel compound's anticancer efficacy.
Postulated Mechanism of Action: A Focus on Cell Cycle and Proliferation Pathways
Based on the activities of structurally related dihydropyrimidine derivatives, this compound may exert its anticancer effects through various mechanisms. Several DHPMs have been identified as inhibitors of key proteins involved in cell division and signaling pathways crucial for tumor growth and survival.[3][4]
A plausible mechanism of action for novel DHPMs like this compound is the disruption of mitotic progression. For instance, the well-known DHPM, Monastrol, and its analogues are inhibitors of the motor protein kinesin Eg5, which is essential for the formation of a bipolar mitotic spindle.[3][5] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in proliferating cancer cells.[5] Other DHPM derivatives have been shown to target receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, which are critical for tumor angiogenesis, proliferation, and metastasis.[4]
Caption: Postulated signaling pathways for this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the initial in vitro evaluation of the anticancer properties of this compound.
Protocol 1: Assessment of Cytotoxicity using MTT Assay
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (cell culture grade)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[7]
-
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, thus it stains necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Incubate for 24 hours.
-
Treat cells with the compound at concentrations around the determined IC50 value for 24 or 48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells will be Annexin V- and PI-negative.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cell cycle phases.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound
-
70% ethanol (ice-cold)
-
PI staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the apoptosis assay.
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization.
-
Wash with PBS and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: Expected Outcomes
The following table provides a template for summarizing potential cytotoxicity data for this compound across various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Predicted] |
| MCF-7 | Breast Adenocarcinoma | 48 | 10-50 |
| A549 | Lung Carcinoma | 48 | 10-50 |
| HCT116 | Colorectal Carcinoma | 48 | 10-50 |
| PC-3 | Prostate Cancer | 48 | 10-50 |
| HepG2 | Hepatocellular Carcinoma | 48 | 10-50 |
Note: The IC50 values are hypothetical and serve as an example. Actual values must be determined experimentally.
Troubleshooting and Best Practices
| Issue | Possible Cause | Suggested Solution |
| MTT Assay: High variability between replicates | Uneven cell seeding, pipetting errors, contamination | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Maintain sterile technique. |
| Apoptosis Assay: High background staining | Over-trypsinization, delayed analysis | Use a gentle cell detachment method. Analyze cells promptly after staining. |
| Cell Cycle Analysis: Broad peaks in the histogram | Clumped cells, improper fixation | Filter cell suspension before analysis. Ensure proper fixation with ice-cold ethanol. |
| General: Poor solubility of the compound | Compound precipitation in media | Prepare a higher concentration stock in DMSO. Do not exceed a final DMSO concentration of 0.5% in the culture medium. |
Conclusion
This compound belongs to a class of compounds with demonstrated potential in cancer research. The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of its anticancer properties. By investigating its effects on cell viability, apoptosis, and cell cycle progression, researchers can elucidate its mechanism of action and pave the way for further preclinical and clinical development.
References
- BenchChem. Application Notes and Protocols for In Vitro Evaluation of Anticancer Agent 13.
- National Institutes of Health (NIH). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials.
- JoVE (Journal of Visualized Experiments). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. YouTube; 2022.
- Springer Link. New Anticancer Agents: In Vitro and In Vivo Evaluation.
- Ma F-F. Guideline for anticancer assays in cells. ResearchGate; 2024.
- National Institutes of Health (NIH). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. 2019.
- Royal Society of Chemistry. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. 2021.
- National Institutes of Health (NIH). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. 2024.
- ResearchGate. A Brief Overview of Anti-Cancer Activity of 3, 4-Dihydropyrimidinone / Thione. 2023.
- Royal Society of Chemistry. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. 2021.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 50628-34-7 | ACA62834 [biosynth.com]
- 4. Synthesis, Characterization, and In Vitro Anticancer Evaluation of Novel 2,5-Disubstituted 1,3,4-Oxadiazole Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one | MDPI [mdpi.com]
Application Note: High-Purity Isolation of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate using Silica Gel Chromatography
Abstract
This application note provides a detailed protocol for the purification of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a key intermediate in the synthesis of various biologically active molecules. The described methodology utilizes silica gel column chromatography to effectively remove common impurities derived from its synthesis, such as unreacted starting materials and byproducts. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a robust and reproducible purification strategy.
Introduction
This compound is a crucial building block in the synthesis of a wide range of pharmaceutical compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions and affect the efficacy and safety of the final active pharmaceutical ingredient (API). The synthesis of this pyrimidine derivative often results in a crude product containing unreacted reagents and various side products. Therefore, a reliable purification method is essential.
This document outlines a detailed procedure for the purification of this compound using silica gel column chromatography. The choice of silica gel as the stationary phase is based on its proven efficacy in separating moderately polar compounds like pyrimidine derivatives. The mobile phase composition has been optimized to achieve excellent separation of the target compound from its common impurities.
Chromatographic Theory and Method Development
The separation of this compound from its synthetic impurities is based on the principles of normal-phase chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase. The separation is governed by the differential adsorption of the compounds onto the silica gel surface.
The target molecule, with its polar functional groups (a pyrimidine ring, a carbonyl group, and a methyl ester), exhibits moderate polarity. Common impurities from a typical synthesis (e.g., from the reaction of methyl 3-amino-2-formylacrylate and urea) may include unreacted starting materials or more polar byproducts.
The development of the optimal mobile phase is critical for achieving a successful separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically employed. The polarity of the mobile phase is fine-tuned to control the elution of the compounds. Increasing the proportion of the polar solvent will decrease the retention time of the compounds, and vice versa.
For nitrogen-containing heterocyclic compounds like pyrimidines, it can be beneficial to add a small amount of a basic modifier, such as triethylamine, to the mobile phase. This can help to reduce peak tailing caused by the interaction of basic nitrogen atoms with acidic silanol groups on the silica surface.[1]
Materials and Methods
Materials
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (ACS grade)
-
Ethyl acetate (ACS grade)
-
Methanol (ACS grade)
-
Triethylamine (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Equipment
-
Fume hood
-
Magnetic stirrer and stir bars
-
UV lamp (254 nm) for TLC visualization
-
Glassware (beakers, flasks, graduated cylinders)
-
Filtration apparatus
Experimental Protocol
Thin Layer Chromatography (TLC) Analysis of Crude Material
Before performing column chromatography, it is essential to analyze the crude product by TLC to determine the number of components and to select an appropriate solvent system for the column separation.
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane/methanol mixture).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., start with a 1:1 ratio).
-
Visualize the separated spots under a UV lamp.
-
The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[1] Adjust the solvent ratio as needed. To increase the Rf, increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Column Preparation
Procedure:
-
Select a glass column of an appropriate size based on the amount of crude material to be purified (a general rule is to use 50-100 g of silica gel per gram of crude product).
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.
Sample Loading
Procedure:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (or a slightly more polar solvent if solubility is an issue).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Drain the solvent until the sample is fully adsorbed onto the silica gel.
Elution and Fraction Collection
Procedure:
-
Begin eluting the column with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane, starting with a lower polarity).
-
Collect fractions in appropriately sized test tubes or flasks.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
Product Isolation and Analysis
Procedure:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Determine the yield and assess the purity of the final product using analytical techniques such as NMR, HPLC, and mass spectrometry.
Results and Discussion
A typical purification of crude this compound using the described protocol is summarized in the table below.
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Gradient elution: 20% to 80% Ethyl Acetate in Hexane |
| Crude Sample Load | 1.0 g |
| Silica Gel Amount | 75 g |
| Column Dimensions | 4 cm (diameter) x 30 cm (length) |
| Typical Rf of Pure Product | ~0.3 in 50% Ethyl Acetate/Hexane |
| Yield of Pure Product | Typically >85% |
| Purity (by HPLC) | >98% |
The use of a gradient elution is often advantageous for separating compounds with different polarities. Starting with a lower polarity mobile phase allows for the elution of non-polar impurities, while gradually increasing the polarity effectively elutes the target compound and then any more polar byproducts. The progress of the purification can be conveniently monitored by TLC, as shown in the workflow diagram below.
Workflow and Diagrams
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Poor Separation: If the separation is not adequate, consider using a shallower solvent gradient or a different solvent system. For closely eluting compounds, a longer column may improve resolution.
-
Peak Tailing: For basic compounds like pyrimidines, peak tailing on silica gel can be an issue. Adding a small amount (0.1-1%) of triethylamine to the mobile phase can often mitigate this effect.[1]
-
Compound Insoluble in Mobile Phase: If the crude product is not soluble in the initial mobile phase, dissolve it in a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica with the adsorbed sample can be loaded onto the top of the column.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using silica gel column chromatography. By following these guidelines, researchers can obtain this important synthetic intermediate in high purity, which is essential for its subsequent use in drug discovery and development. The principles and techniques outlined here can also be adapted for the purification of other similar pyrimidine derivatives.
References
-
Manera, C., et al. (2022). Design, Synthesis, and In Vitro, In Silico and In Cellulo Evaluation of New Pyrimidine and Pyridine Amide and Carbamate Derivatives as Multi-Functional Cholinesterase Inhibitors. Pharmaceuticals, 15(6), 673. [Link]
-
Nayak, S. K., et al. (2012). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2921. [Link]
-
Olsen, B. A. (2002). Pyrimidine (upper) and purines (lower) on silica columns. ResearchGate. [Link]
-
Al-Omary, F. A. M., et al. (2022). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. ACS Omega, 7(1), 1383–1393. [Link]
-
Wawrzynowicz, T., & Soczewiński, E. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Chromatography A, 1032(1-2), 147-152. [Link]
-
Singh, U. P., & Bhat, H. R. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Bioorganic & Medicinal Chemistry Letters, 17(16), 4613-4618. [Link]
-
Gerasimova, E., et al. (2020). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2020(4), M1166. [Link]
Sources
Analytical techniques for characterizing Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
An In-Depth Guide to the Analytical Characterization of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Introduction: The Significance of Rigorous Characterization
This compound is a heterocyclic compound belonging to the pyrimidine family, a core scaffold in numerous biologically active molecules, including nucleobases and therapeutic agents.[1] Its structural integrity, purity, and physicochemical properties are paramount for its application in drug discovery, chemical biology, and materials science. The presence of multiple functional groups—a cyclic urea (lactam), an α,β-unsaturated ester, and N-H moieties capable of tautomerism—necessitates a multi-faceted analytical approach for unambiguous characterization.[2]
This guide provides a comprehensive overview and detailed protocols for the essential analytical techniques required to confirm the identity, purity, and structure of this compound. The methodologies are designed for researchers and drug development professionals, emphasizing not only the procedural steps but also the scientific rationale behind the selection of specific techniques and parameters.
Logical Workflow for Comprehensive Analysis
A systematic analytical workflow is crucial for obtaining a complete and reliable characterization profile. The process begins with chromatographic separation to assess purity, followed by spectroscopic techniques to elucidate the molecular structure and confirm functional groups. Finally, single-crystal X-ray diffraction can provide definitive proof of the three-dimensional structure.
Figure 1: Recommended workflow for the analytical characterization of the title compound.
High-Performance Liquid Chromatography (HPLC): Purity Determination
Principle: HPLC is the cornerstone for assessing the purity of a synthesized compound. A reverse-phase (RP-HPLC) method is ideal for this moderately polar molecule. The technique separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Purity is determined by the relative area of the main peak detected by a UV spectrophotometer.
Application Protocol: RP-HPLC
-
Instrumentation:
-
HPLC system with a binary or quaternary pump.
-
Autosampler and column oven.
-
UV-Vis or Photodiode Array (PDA) Detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution with the mobile phase at initial conditions to a working concentration of approximately 50 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.[3]
-
-
Data Interpretation:
-
A pure sample should exhibit a single major peak.
-
The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.
-
The retention time is a characteristic property under these specific conditions and can be used for identification.
-
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6x150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid | Provides good peak shape and ionization efficiency for LC-MS. |
| Detection | UV at 254 nm | The pyrimidine ring is expected to have strong absorbance at this wavelength. |
| Temperature | 30°C | Ensures reproducible retention times by controlling mobile phase viscosity. |
Mass Spectrometry (MS): Molecular Weight Confirmation
Principle: Mass spectrometry provides the exact molecular weight of the compound, which is one of the most critical pieces of data for identity confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, typically yielding the protonated molecular ion [M+H]⁺.
Application Protocol: ESI-MS
-
Instrumentation:
-
A mass spectrometer equipped with an ESI source, often coupled directly to an HPLC system (LC-MS).
-
-
Sample Preparation:
-
The sample can be introduced directly via the HPLC method described above.
-
Alternatively, for direct infusion, prepare a dilute solution (1-10 µg/mL) in a solvent compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
-
MS Parameters (Positive Ion Mode):
-
Ionization Mode: ESI+.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Scan Range: m/z 50 - 500.
-
-
Data Interpretation:
-
Molecular Formula: C₆H₆N₂O₃
-
Molecular Weight: 154.12 g/mol .[4]
-
The primary ion expected in positive mode is the protonated molecule [M+H]⁺ at m/z 155.13 .
-
Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 177.11, may also be observed.
-
High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing definitive evidence of the chemical formula. The fragmentation of pyrimidine derivatives often involves the loss of small neutral molecules like CO or cleavage of side chains.[1][5]
-
Figure 2: A potential fragmentation pathway for the title compound in ESI-MS/MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure in solution. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the carbon framework.
Application Protocol: ¹H and ¹³C NMR
-
Instrumentation:
-
NMR Spectrometer (400 MHz or higher recommended for better resolution).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to clearly show exchangeable N-H protons.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be performed to confirm assignments.
-
-
Data Interpretation:
-
The structure of this compound suggests a specific set of signals. The presence of a single set of signals would indicate one dominant tautomeric form in the chosen solvent.[2]
-
| Expected ¹H NMR Data (in DMSO-d₆, ~400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~12.6 | Broad Singlet |
| ~8.5 | Singlet |
| ~8.0 | Singlet |
| ~3.8 | Singlet |
| Expected ¹³C NMR Data (in DMSO-d₆, ~100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O (Ester) |
| ~160 | C2=O (Amide) |
| ~150 | C6 |
| ~145 | C4 |
| ~110 | C5 |
| ~52 | -OCH₃ |
Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature. The N-H proton shift is particularly variable and may be broadened.[2][6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification
Principle: FTIR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Application Protocol: FTIR-ATR
-
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
-
Data Interpretation:
-
The spectrum should be analyzed for characteristic absorption bands that confirm the presence of key functional groups.
-
| Expected FTIR Absorption Bands (cm⁻¹) | |
| Wavenumber (cm⁻¹) | Functional Group |
| 3200 - 3100 | N-H stretching (amide) |
| ~1720 | C=O stretching (ester)[7] |
| ~1680 | C=O stretching (cyclic amide/lactam)[7] |
| ~1640 | C=C stretching (alkene in ring) |
| ~1250 | C-O stretching (ester) |
X-ray Crystallography: Definitive 3D Structure
Principle: Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[8][9]
Application Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
High-quality single crystals are required. This is often the most challenging step.
-
A common method is slow evaporation of a saturated solution of the compound. Solvents to try include methanol, ethanol, or ethyl acetate.
-
Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like ethyl acetate) is another effective technique.
-
-
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a diffractometer.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations.
-
X-ray diffraction data are collected.
-
The resulting diffraction pattern is used to solve and refine the crystal structure using specialized software.
-
-
Data Interpretation:
-
The output is a 3D model of the molecule, confirming its connectivity and stereochemistry.
-
It will definitively establish the tautomeric form present in the solid state. For instance, it will show whether the oxygen at the 2-position is a carbonyl (oxo form) or a hydroxyl (hydroxy form).[2]
-
Analysis of the crystal packing can reveal intermolecular hydrogen bonding networks involving the N-H and C=O groups, which are crucial for understanding the material's physical properties.[10]
-
References
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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ResearchGate. (n.d.). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
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IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
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American Chemical Society Publications. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Kiegiel, K., Starosta, W., & Leciejewicz, J. (2013). Pyrimidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(6), o856. [Link]
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Abdel-rahman, H. M., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3563. [Link]
-
Raczuk, E., et al. (2023). Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. Molecules, 28(1), 22. [Link]
-
Titi, A., et al. (2022). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals, 12(12), 1718. [Link]
-
Titi, A., et al. (2014). Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. Journal of Molecular Structure, 1075, 33-41. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4a. Retrieved from [Link]
-
Foroumadi, A., et al. (2012). Synthesis and antioxidant evaluation of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters. DARU Journal of Pharmaceutical Sciences, 20(1), 52. [Link]
-
Thenmozhi, M., et al. (2010). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2819. [Link]
-
ResearchGate. (n.d.). DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). HPLC-MS/MS based method for the determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid in human plasma. Retrieved from [Link]
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- 2. Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 50628-34-7 | ACA62834 [biosynth.com]
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Experimental design for testing the anti-inflammatory properties of pyrimidines
Topic: Experimental Design for High-Throughput Screening and Mechanistic Evaluation of Pyrimidine Derivatives as Anti-Inflammatory Agents
Audience: Researchers, scientists, and drug development professionals in pharmacology and immunology.
Abstract
This document provides a comprehensive, tiered experimental framework for identifying and characterizing the anti-inflammatory properties of novel pyrimidine-based compounds. The guide moves from broad, high-throughput in vitro screening to specific mechanistic studies and culminates in a validated in vivo model of acute inflammation. Each protocol is designed as a self-validating system with integrated controls, and the rationale behind key experimental choices is detailed to empower researchers to adapt and troubleshoot these methods. The objective is to provide a robust, reliable, and scientifically rigorous pathway for advancing promising anti-inflammatory lead candidates from discovery to preclinical validation.
Introduction: The Rationale for Targeting Inflammation with Pyrimidines
Inflammation is a fundamental biological process that, when dysregulated, underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the identification of novel small molecules that can safely and effectively modulate inflammatory pathways. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and demonstrating a remarkable capacity for engaging with a wide range of biological targets.
Recent evidence highlights the potential of pyrimidine derivatives to inhibit key inflammatory mediators. These compounds have been shown to modulate the activity of critical signaling nodes and enzymes such as cyclooxygenase-2 (COX-2), mitogen-activated protein kinases (MAPKs), and the master regulator of inflammation, Nuclear Factor-kappa B (NF-κB). This application note outlines a strategic workflow to systematically test novel pyrimidine compounds for such properties.
A Hierarchical Strategy for Compound Evaluation
A tiered approach is essential for the efficient allocation of resources, ensuring that only the most promising compounds advance to more complex and resource-intensive assays. Our proposed strategy is divided into three tiers:
-
Tier 1: Primary In Vitro Screening. Focuses on rapidly identifying active compounds in a relevant cellular model of inflammation and confirming their safety.
-
Tier 2: Mechanistic In Vitro Elucidation. Aims to understand how lead compounds exert their effects by probing key inflammatory signaling pathways.
-
Tier 3: In Vivo Proof-of-Concept. Validates the anti-inflammatory efficacy of top candidates in a well-established animal model of acute inflammation.
Figure 1: A tiered workflow for evaluating pyrimidine anti-inflammatory activity.
Tier 1: Primary In Vitro Screening Protocols
Objective: To efficiently identify pyrimidine compounds that suppress inflammatory responses in a cellular model without causing cytotoxicity.
Recommended Model: RAW 264.7 murine macrophages or differentiated human THP-1 monocytes. These cells are robust, well-characterized, and produce a strong inflammatory response upon stimulation with lipopolysaccharide (LPS), an endotoxin that mimics bacterial infection.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is critical to determine the concentrations at which a compound is toxic. A reduction in inflammatory markers could be a false positive resulting from cell death rather than specific inhibition. This protocol establishes the safe concentration range for subsequent experiments.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compounds in cell culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "no-cell" blank. Incubate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. The 50% cytotoxic concentration (CC₅₀) can be determined using non-linear regression.
| Parameter | Description | Typical Value |
| Seeding Density | RAW 264.7 cells/well | 1 x 10⁴ cells |
| Compound Conc. | Range for screening | 0.1 - 100 µM |
| Incubation Time | Compound exposure | 24 hours |
| MTT Incubation | Formazan formation | 4 hours |
| Endpoint | Absorbance (OD) | 570 nm |
Table 1: Key parameters for the MTT cytotoxicity assay.
Protocol 2: Nitric Oxide (NO) Production Assay (Griess Test)
Causality: During inflammation, macrophages upregulate the inducible nitric oxide synthase (iNOS) enzyme, producing large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a simple colorimetric method to quantify nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells as in Protocol 1.
-
Pre-treatment: Replace the medium with fresh medium containing non-toxic concentrations of the pyrimidine compounds (determined from Protocol 1). Incubate for 1-2 hours.
-
Inflammatory Stimulus: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes. A pink/magenta color will develop.
-
-
Readout: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Analysis: Calculate the percent inhibition of NO production compared to the LPS-only control. Determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages in response to LPS. Measuring their levels provides a direct assessment of the compound's ability to suppress the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) provides high specificity and sensitivity for this purpose.
Methodology:
-
Sample Collection: Use the same cell culture supernatants collected in Protocol 2.
-
ELISA Procedure: Follow the manufacturer's protocol for a commercial sandwich ELISA kit for murine TNF-α or IL-6. The general steps are:
-
A capture antibody pre-coated onto a 96-well plate binds the cytokine from the sample.
-
A biotinylated detection antibody binds to a different epitope on the captured cytokine.
-
Streptavidin conjugated to horseradish peroxidase (HRP) binds to the biotin.
-
A substrate (e.g., TMB) is added, which is converted by HRP into a colored product.
-
The reaction is stopped, and the absorbance is read at 450 nm.
-
-
Analysis: Calculate cytokine concentrations based on the standard curve. Determine the IC₅₀ value for the inhibition of each cytokine.
Tier 2: Mechanistic In Vitro Elucidation
Objective: To determine the molecular mechanism by which lead compounds inhibit inflammation.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene induction. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Upon LPS stimulation (via TLR4), a cascade leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of genes like Nos2 (iNOS), Tnf, and Il6.
Figure 2: Simplified NF-κB signaling pathway and points of analysis.
Protocol 4: Gene Expression Analysis (RT-qPCR)
Causality: To confirm that the reduction in protein (cytokine, NO) levels is due to reduced gene transcription, we use Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to measure the mRNA levels of key inflammatory genes.
Methodology:
-
Cell Culture & Lysis: Treat RAW 264.7 cells with the compound and LPS for a shorter duration (e.g., 4-6 hours), as mRNA expression peaks earlier than protein secretion. Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using SYBR Green master mix, cDNA template, and primers specific for target genes (Nos2, Tnf, Il6, Ptgs2 for COX-2) and a housekeeping gene (Actb for β-actin or Gapdh).
-
Analysis: Calculate the relative fold change in gene expression using the Delta-Delta Ct (ΔΔCt) method, normalized to the housekeeping gene and relative to the LPS-treated control.
Protocol 5: Signaling Pathway Analysis (Western Blot)
Causality: Western blotting allows for the direct visualization and quantification of key proteins in a signaling pathway. To assess NF-κB inhibition, we measure the phosphorylation of IκBα (a sign of its impending degradation) and the amount of the p65 subunit in the nucleus.
Methodology:
-
Cell Culture & Lysis: Treat cells with compound and LPS for a short duration (e.g., 15-30 minutes for IκBα phosphorylation).
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation, perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Separate proteins by size via SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or milk) to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein (e.g., anti-phospho-IκBα, anti-p65, or anti-Lamin B1 as a nuclear loading control).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band density using software like ImageJ. Normalize phosphorylated protein levels to the total protein levels.
Tier 3: In Vivo Proof-of-Concept
Objective: To confirm that the anti-inflammatory activity observed in vitro translates to a living organism.
Recommended Model: Carrageenan-Induced Paw Edema in mice or rats. This is a highly reproducible and well-accepted model of acute, localized inflammation. Carrageenan injection induces a biphasic inflammatory response characterized by fluid accumulation (edema) and neutrophil infiltration.
Figure 3: Experimental workflow for the Carrageenan-Induced Paw Edema model.
Protocol 7: Carrageenan-Induced Paw Edema
Methodology:
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: House animals (e.g., male Wistar rats, 180-200g) under standard conditions for at least one week before the experiment.
-
Grouping and Dosing: Randomly assign animals to groups (n=6-8 per group). Administer the pyrimidine compound (e.g., at two different doses), vehicle, or a positive control (e.g., Indomethacin, 10 mg/kg) orally or via intraperitoneal injection.
-
Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw using a digital plethysmometer. This is the T=0 measurement.
-
Induction of Edema: Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the subplantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis:
-
Calculate the increase in paw volume at each time point relative to the baseline (T=0) volume.
-
Calculate the percentage inhibition of edema for each treatment group relative to the vehicle control group using the formula:
-
% Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100
-
Where ΔV is the change in paw volume.
-
-
| Parameter | Description | Typical Value |
| Animal Model | Rodent species | Wistar Rat or Swiss Albino Mouse |
| Inflammatory Agent | Phlogogen | 1% λ-Carrageenan in saline |
| Positive Control | Standard NSAID | Indomethacin (10 mg/kg) |
| Primary Endpoint | Edema measurement | Paw Volume (mL) via Plethysmometer |
| Secondary Endpoint | Neutrophil infiltration | Myeloperoxidase (MPO) Assay on paw tissue |
Table 2: Key parameters for the in vivo paw edema model.
Conclusion
This structured, multi-tiered approach provides a robust framework for the comprehensive evaluation of pyrimidine derivatives as potential anti-inflammatory agents. By systematically progressing from broad screening to detailed mechanistic analysis and finally to in vivo validation, researchers can confidently identify and characterize promising lead compounds, generating the critical data necessary for further preclinical development.
References
-
Title: The pyrimidine scaffold: a privileged structure in medicinal chemistry. Source: RSC Medicinal Chemistry URL: [Link]
-
Title: A comprehensive review on the anti-inflammatory potential of pyrimidine derivatives. Source: Bioorganic Chemistry URL: [Link]
-
Title: Design, synthesis, and biological evaluation of novel pyrimidine derivatives as potential anti-inflammatory agents. Source: Bioorganic Chemistry URL: [Link]
-
Title: Nitric oxide and inflammation. Source: Annual Review of Immunology URL: [Link]
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Title: The NF-κB signaling pathway. Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
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Title: Carrageenan-Induced Paw Edema in the Rat and Mouse. Source: Methods in Molecular Biology URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The synthesis of dihydropyrimidinones (DHPMs) like this compound is most commonly achieved through the Biginelli reaction, a one-pot three-component condensation.[1][2][3] While elegant in its simplicity, this reaction is not without its challenges. This guide provides in-depth, field-proven insights to help you master this important transformation.
Understanding the Biginelli Reaction: The Foundation of Your Synthesis
The Biginelli reaction is a cornerstone of heterocyclic chemistry, involving the acid-catalyzed condensation of an aldehyde, a β-ketoester (in this case, methyl acetoacetate), and urea.[1][2] The generally accepted mechanism proceeds through a series of bimolecular reactions, ultimately leading to the desired 3,4-dihydropyrimidin-2(1H)-one.[1] Understanding the key intermediates and reaction steps is crucial for effective troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields are a frequent challenge in the Biginelli reaction and can often be traced back to several key factors:
-
Suboptimal Catalyst Choice and Loading: The nature and amount of the catalyst are critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[4] Exploring Lewis acids such as FeCl₃, ZnCl₂, or Ytterbium triflate (Yb(OTf)₃) can be highly beneficial.[4][5] The catalyst's role is indispensable; without it, product formation is often minimal.[4] It is advisable to screen various catalysts and optimize their molar percentage.
-
Inappropriate Reaction Conditions: Temperature and reaction time are pivotal. While refluxing in a solvent like ethanol is a common starting point, some substrate combinations may benefit from milder conditions to prevent byproduct formation, or conversely, require higher temperatures under solvent-free conditions to drive the reaction to completion.[4][6] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid product degradation.[4][6]
-
Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[4] Polar solvents are generally favored.[4] Experimenting with different solvents such as ethanol, acetonitrile, or even adopting solvent-free conditions can lead to substantial improvements.[6][7]
-
Purity of Reagents: The purity of the aldehyde, methyl acetoacetate, and urea is paramount. Impurities can introduce competing side reactions, thereby lowering the yield of the desired product.[4][6]
Q2: I'm observing a significant amount of unreacted starting materials in my TLC/HPLC analysis. What should I do?
A2: The presence of unreacted starting materials points towards incomplete conversion, which can be addressed by:
-
Verifying Catalyst Activity: The catalyst may be inactive or used in an insufficient quantity. Consider increasing the catalyst loading or switching to a more potent catalyst.[4] For instance, if a mild Lewis acid is ineffective, a stronger one might be required.
-
Increasing Reaction Temperature: The reaction may not be reaching the necessary activation energy. A moderate increase in temperature can often facilitate the reaction's progress.[6]
-
Extending Reaction Time: Some Biginelli reactions can be slow. Continue to monitor the reaction by TLC to see if the product is forming over a longer period.[6]
Q3: My crude product is difficult to purify, and I suspect the formation of byproducts. What are the common side products and how can I minimize them?
A3: Byproduct formation is a common culprit in purification difficulties. A frequent and often fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), thus competing with the desired Biginelli pathway.[6]
-
To minimize DHP formation:
-
Lower the Reaction Temperature: Higher temperatures tend to favor the Hantzsch pathway.[6] Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.
-
Optimize Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6]
-
Consider the Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[6]
-
Another potential issue is the formation of Knoevenagel condensation products between the aldehyde and the β-ketoester.[3] Careful control of reaction conditions, particularly temperature and catalyst, can help to favor the desired three-component reaction.
Q4: Can I run the Biginelli reaction under solvent-free conditions?
A4: Yes, and it is often advantageous. Solvent-free, or "neat," conditions can lead to shorter reaction times, simpler work-up procedures, and are more environmentally friendly.[7][8][9] Microwave irradiation is often coupled with solvent-free conditions to further accelerate the reaction.[8]
Optimizing Your Synthesis: A Tabular Guide
The following table summarizes the influence of key parameters on the yield of this compound synthesis.
| Parameter | Influence on Yield | Recommendations & Key Considerations |
| Catalyst | High | Screen both Brønsted (e.g., HCl, p-TSA) and Lewis acids (e.g., ZnCl₂, InBr₃, Yb(OTf)₃). Optimize catalyst loading (typically 1-10 mol%).[4][5][10] |
| Solvent | Moderate to High | Polar solvents like ethanol and acetonitrile are common.[4] Consider solvent-free conditions for a greener and potentially faster reaction.[7][9] |
| Temperature | High | Optimize based on reactants and catalyst. Higher temperatures can increase reaction rate but may also lead to byproduct formation.[4][6] |
| Reaction Time | Moderate | Monitor reaction progress by TLC to determine the optimal time. Prolonged reaction times can lead to product degradation.[4][6] |
| Reagent Purity | High | Use high-purity starting materials to avoid side reactions.[4][6] |
| Stoichiometry | Moderate | A slight excess of urea is often used to drive the reaction to completion.[11] |
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for your experiments. Remember to adapt it based on your specific substrates and optimization results.
Materials:
-
Aldehyde (10 mmol)
-
Methyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Catalyst (e.g., 1-10 mol%)
-
Solvent (e.g., Ethanol, 20 mL) or solvent-free conditions
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, methyl acetoacetate, and urea.[4]
-
Add the chosen solvent (if applicable) and the catalyst.[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction's progress by TLC.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
If the product precipitates, it can be collected by filtration. Otherwise, the solvent may be removed under reduced pressure, and the crude product purified.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for the Biginelli reaction.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
- BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
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ResearchGate. (n.d.). Optimization of the pyrimidine synthesis. Retrieved from [Link]
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PMC. (n.d.). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1: Strategies of pyrimidine synthesis. Retrieved from [Link]
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Semantic Scholar. (n.d.). molbank. Retrieved from [Link]
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Wikipedia. (n.d.). Biginelli reaction. Retrieved from [Link]
-
PubMed. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the synthesis of new methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate derivatives under microwave irradiation. Retrieved from [Link]
-
Frontiers. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids. Retrieved from [Link]
-
MDPI. (n.d.). Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]
-
Moodle@Units. (n.d.). The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Retrieved from [Link]
-
Jurnal Kimia Riset. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Retrieved from [Link]
-
PubMed. (2007). Design and synthesis of 6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid derivatives as PPARgamma activators. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Retrieved from [Link]
-
National Institutes of Health. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Retrieved from [Link]
-
ResearchGate. (2020). Clean 3,4-Dihydropyrimidones Synthesis via Biginelli Reaction over Supported Molybdenum: Structural and Textural Characteristic of αMoO3. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Pharmacia. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
Sources
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- 4. benchchem.com [benchchem.com]
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- 7. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 10. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 11. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate and its derivatives. This resource is designed for researchers, chemists, and drug development professionals who are utilizing the Biginelli reaction or related synthetic routes. Here, we address common challenges, provide in-depth mechanistic explanations for the formation of side products, and offer validated protocols to enhance yield, purity, and reproducibility.
The synthesis of dihydropyrimidinones (DHPMs) via the Biginelli reaction is a cornerstone of heterocyclic chemistry, valued for its efficiency in assembling complex, pharmacologically active scaffolds from simple precursors.[1][2][3] However, like any multi-component reaction, it is susceptible to competing pathways that can complicate downstream processes and compromise final product quality.[4][5] This guide provides troubleshooting strategies grounded in chemical principles to empower you to navigate these synthetic challenges effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yields and Incomplete Reactions
Question: My Biginelli reaction is showing low conversion, and TLC analysis indicates a significant amount of unreacted starting materials. What are the primary causes and how can I improve the yield?
Answer: Low conversion is a frequent issue in the classical Biginelli synthesis, which often required harsh conditions and long reaction times for moderate yields.[2][5] Several factors can contribute to this, primarily related to reaction kinetics and catalyst efficacy.
-
Causality and Expert Analysis: The reaction mechanism proceeds through several equilibrium steps, including the formation of an N-acyliminium ion intermediate from the aldehyde and urea.[1][3] The rate-limiting step is often the initial aldol-type condensation or the subsequent addition of the β-ketoester.[1] If the energy barrier for these steps is not overcome, the reaction will stall.
-
Troubleshooting Steps:
-
Catalyst Activity: The choice and condition of the acid catalyst are critical. Brønsted or Lewis acids are required to facilitate the condensation and cyclization steps.[1]
-
Action: If using a solid-supported or reusable catalyst, ensure it has not been deactivated. Regeneration may be necessary. For homogeneous catalysts like HCl or p-TsOH, confirm the concentration and ensure anhydrous conditions if required.[5][6] Many modern protocols use more efficient catalysts like iodine, sulfated zirconia, or various Lewis acids (e.g., Cu(OTf)₂, In(OTf)₃) which can significantly improve yields and shorten reaction times.[4][6]
-
-
Reaction Time and Temperature: The reaction may simply require more time or thermal energy to reach completion.
-
Action: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. If the reaction stalls, a moderate increase in temperature (e.g., from 60°C to reflux) may be beneficial. However, be aware that excessive heat can promote side reactions (see Section 2).[6]
-
-
Reactant Purity: Impurities in the starting materials, particularly the aldehyde, can inhibit the catalyst or participate in unwanted side reactions.
-
Action: Ensure all reactants are of high purity. Aldehydes are prone to oxidation to carboxylic acids; use freshly distilled or recently purchased aldehyde if possible.
-
-
Section 2: Common Side Products and Mitigation Strategies
The formation of side products is the most common challenge in this synthesis. Below, we address the identification and prevention of the most prevalent impurities.
Question: My product is fluorescent under UV light, and NMR analysis shows unexpected signals. What is this byproduct and how can I prevent it?
Answer: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This impurity arises when two equivalents of the methyl acetoacetate react with the aldehyde and ammonia.
-
Mechanism of Formation: The Hantzsch pathway becomes competitive at elevated temperatures, which can cause the urea starting material to decompose into ammonia and isocyanic acid. This in-situ generated ammonia then participates in the Hantzsch pyridine synthesis, which is often faster than the Biginelli reaction under these conditions.
-
Mitigation Strategies:
-
Temperature Control: This is the most critical factor. The Hantzsch pathway is highly favored at higher temperatures.
-
Action: Lower the reaction temperature. Many modern catalytic systems allow the reaction to proceed efficiently at temperatures between 50-80°C, which significantly suppresses urea decomposition.[6]
-
-
Order of Addition: Minimizing the time urea is exposed to high temperatures before reacting can be effective.
-
Action: Consider adding the urea portion-wise or as the final component to the pre-heated mixture of the aldehyde, β-ketoester, and catalyst.[6]
-
-
Catalyst Selection: Certain catalysts may preferentially promote the Biginelli pathway.
-
Action: Employing milder Lewis acids can offer better selectivity compared to aggressive Brønsted acids at high temperatures.
-
-
Logical Flow: Identifying and Mitigating Side Products
Caption: A decision-making workflow for identifying and addressing common impurities.
Question: My crude product is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm and prevent their formation?
Answer: N-acylureas are non-cyclized byproducts that form from a direct competing reaction between the β-ketoester (methyl acetoacetate) and urea.[6] These impurities can complicate purification due to similar polarities with the desired product.
-
Mechanism of Formation: This side reaction is essentially an acylation of urea by the β-ketoester. It is more prevalent when the cyclization step of the Biginelli reaction is slow, allowing the competing bimolecular reaction to occur.
-
Mitigation and Purification:
-
Stoichiometry Control: Carefully controlling the reactant ratios can suppress this side reaction. While a slight excess of urea is common to drive the reaction to completion, a large excess can promote N-acylurea formation.
-
Action: Use a modest excess of urea (e.g., 1.2-1.5 equivalents). Ensure accurate measurement of all reactants.
-
-
Purification: Recrystallization is often the most effective method for removing N-acylurea impurities.
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry, which will show a mass corresponding to the sum of urea and the ketoester minus water.[6]
-
Table 1: Summary of Common Byproducts and Troubleshooting
| Side Product | Identification | Primary Cause | Mitigation Strategy |
| Hantzsch Dihydropyridine | Fluorescent under UV light; distinct NMR signals.[6] | High reaction temperatures causing urea decomposition to ammonia.[6] | Lower reaction temperature; add urea last; select a milder catalyst.[6] |
| N-Acylurea | Non-cyclized adduct; identified by NMR and MS.[6] | Competing reaction between β-ketoester and urea.[6] | Control stoichiometry carefully; use milder conditions; remove via recrystallization.[6] |
| Unreacted Starting Materials | Confirmed by TLC and NMR. | Inefficient catalysis; suboptimal reaction conditions (time/temp).[6] | Check catalyst activity; increase reaction time; use a more effective catalyst.[6] |
Visualizing the Reaction Pathways
Understanding the main and competing reaction pathways is crucial for effective troubleshooting.
Main Biginelli Reaction vs. Competing Side Reactions
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. sennosbiotech.com [sennosbiotech.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. benchchem.com [benchchem.com]
- 7. Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Biginelli Reaction Technical Support Center: A Guide to Optimizing Pyrimidine Synthesis
Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. Here, we move beyond simple protocols to explore the underlying principles that govern this powerful multi-component reaction, providing you with the insights needed to overcome common challenges and enhance your reaction yields.
Introduction to the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce DHPMs.[1][2] These heterocyclic scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][3][4]
The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through a series of bimolecular reactions.[1] While several mechanisms have been proposed over the years, the currently accepted pathway, proposed by Kappe, involves the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[5][6] This electrophilic intermediate is then intercepted by the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[5][7]
Troubleshooting Low Yields: A Question-and-Answer Guide
This section addresses specific issues you may encounter during your Biginelli reaction experiments. Each question is followed by a detailed explanation of the potential causes and a set of actionable troubleshooting steps.
Q1: My reaction has a very low yield, and I'm recovering a significant amount of unreacted starting materials. What's going wrong?
This is one of the most common issues in the Biginelli reaction and can often be traced back to several key factors.
Causality: A low conversion rate suggests that the activation energy for one or more steps in the reaction is not being sufficiently overcome. This could be due to an inefficient catalyst, suboptimal reaction conditions, or issues with the reactants themselves. The catalyst plays a crucial role; without it, product formation is often difficult and results in poor yields.[8][9]
Troubleshooting Steps:
-
Evaluate Your Catalyst:
-
Catalyst Choice: The classic use of strong Brønsted acids like HCl can be effective, but they can also promote side reactions.[8] Consider screening a variety of Lewis acids, which are often milder and more efficient. Common examples include FeCl₃, InCl₃, Yb(OTf)₃, and various polymer-supported catalysts.[3][7][10]
-
Catalyst Loading: Ensure you are using the correct catalytic amount. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to unwanted byproducts.
-
Catalyst Activity: If you are using a reusable catalyst, it may need to be regenerated to restore its activity.[11]
-
-
Optimize Reaction Conditions:
-
Temperature: While refluxing in ethanol is a common starting point, some substrate combinations may require higher temperatures to proceed efficiently.[11] Conversely, if you are observing degradation, lowering the temperature may be necessary.
-
Reaction Time: Monitor your reaction's progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.[11]
-
Solvent: The choice of solvent can significantly impact reactant solubility and reaction rate. While polar solvents like ethanol are frequently used, exploring other options such as acetonitrile or even solvent-free conditions can lead to dramatic improvements in yield.[11][12][13]
-
-
Check Reagent Purity:
-
Ensure that your aldehyde, β-ketoester, and urea are of high purity. Impurities can inhibit the catalyst or participate in side reactions, ultimately lowering the yield of your desired product.[8]
-
Q2: I'm observing a prominent, often fluorescent, byproduct in my reaction. What is it and how can I get rid of it?
The formation of byproducts is a clear indicator of competing reaction pathways.
Causality: The most common byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde. This pathway is particularly favored at higher temperatures, which can cause the decomposition of urea into ammonia, a key component in the Hantzsch synthesis.[11]
Troubleshooting Steps:
-
Control the Temperature: Since the Hantzsch pathway is often favored at higher temperatures, running your reaction at a lower temperature can significantly minimize the formation of this byproduct.[11]
-
Order of Addition: In some cases, adding the urea to the reaction mixture last can help to reduce its decomposition into ammonia.[11]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. It may be beneficial to screen different catalysts to find one that favors the formation of the desired DHPM.[11]
Q3: My reaction seems to stall, with an intermediate accumulating. How can I drive the reaction to completion?
The accumulation of an intermediate suggests a bottleneck in the reaction pathway, often at the cyclization or dehydration step.
Causality: Incomplete cyclization can be due to insufficient activation of the carbonyl group for nucleophilic attack by the urea nitrogen or due to steric hindrance from bulky substituents on your starting materials.[11]
Troubleshooting Steps:
-
Add or Change the Catalyst: If you are not already using a catalyst, adding a catalytic amount of a Brønsted or Lewis acid is essential to facilitate the final cyclization and dehydration steps.[11] If you are using a catalyst, you may need a stronger one to overcome the activation barrier.
-
Increase Reaction Time: Some cyclizations are inherently slow and may simply require longer reaction times to go to completion. Continue to monitor the reaction by TLC.[11]
-
Consider Substrate Modifications: If steric hindrance is the suspected culprit, you might consider using a less sterically hindered aldehyde or a more reactive 1,3-dicarbonyl compound if your synthetic plan allows.[11][14]
Visualizing the Troubleshooting Workflow
To aid in your optimization process, the following diagram outlines a general workflow for troubleshooting low yields in the Biginelli reaction.
Caption: A general workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
-
What is the best catalyst for the Biginelli reaction? There is no single "best" catalyst, as the optimal choice depends on the specific substrates being used. However, a wide range of effective catalysts have been reported, including Brønsted acids (e.g., HCl, p-TsOH), Lewis acids (e.g., FeCl₃, ZnCl₂, InBr₃), and heterogeneous catalysts (e.g., zeolites, polymer-supported catalysts).[3][9][15] It is often beneficial to screen a small selection of catalysts to find the most effective one for your particular reaction.
-
Can I run the Biginelli reaction without a solvent? Yes, solvent-free conditions have been shown to be highly effective for the Biginelli reaction and can offer advantages in terms of reduced waste and sometimes faster reaction times.[7][16]
-
How does the electronic nature of the aldehyde affect the reaction? The electronic properties of the aromatic aldehyde can have a significant impact on the reaction. Electron-withdrawing groups on the aromatic ring can sometimes lead to longer reaction times and require higher temperatures, while electron-donating groups may facilitate the reaction.[16]
-
What is the accepted mechanism for the Biginelli reaction? The most widely accepted mechanism is the "iminium route." This involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion. This is followed by the nucleophilic addition of the β-ketoester enol, and subsequent cyclization and dehydration to yield the DHPM.[5][7]
Caption: The accepted N-acyliminium ion pathway.
Catalyst and Solvent Selection Guide
The following table provides a summary of common catalysts and solvents used in the Biginelli reaction to guide your optimization efforts.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Readily available, inexpensive. | Can lead to side reactions and harsh conditions.[8] |
| Lewis Acids | FeCl₃, ZnCl₂, InBr₃, Yb(OTf)₃ | Often milder, higher yields, better selectivity.[3][7] | Can be more expensive, may require anhydrous conditions. |
| Heterogeneous | Zeolites, Clays, Polymer-supported | Easy to remove from the reaction, reusable.[10][15][17] | May have lower activity than homogeneous catalysts. |
| Solvent | Polarity | Typical Use | Notes |
| Ethanol | Polar Protic | Classic solvent, good for many substrates. | Widely used as a starting point.[14] |
| Acetonitrile | Polar Aprotic | Can improve yields for certain substrates. | A good alternative to alcohols.[18] |
| Toluene | Non-polar | Less common, but can be effective. | May require azeotropic removal of water. |
| Solvent-Free | N/A | Environmentally friendly, can be very efficient. | Often requires thermal conditions.[7][16] |
Standard Experimental Protocol
This protocol provides a general starting point for performing a Biginelli reaction. Optimization of stoichiometry, catalyst, solvent, and temperature will likely be necessary for your specific substrates.
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), the β-ketoester (1.0 mmol), and urea (1.5 mmol). The slight excess of urea helps to drive the reaction to completion.
-
Add the chosen solvent (e.g., ethanol, 10 mL) and the catalyst (e.g., 10 mol% of a Lewis acid).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration and wash it with a small amount of cold solvent.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
-
Biginelli reaction. In: Wikipedia. Accessed December 21, 2023. [Link]
-
Biginelli Reaction. Organic Chemistry Portal. Accessed December 21, 2023. [Link]
-
BIGINELLI REACTION. Slideshare. Accessed December 21, 2023. [Link]
-
Kappe, C. O. A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry. 1997, 62(21), 7201-7204. [Link]
-
Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. Accessed December 21, 2023. [Link]
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Patil, R. V., Chavan, J. U., Dalal, D. S., & Shinde, V. S. Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. 2019, 21(2), 79-106. [Link]
-
Mechanism of Biginelli reaction. ResearchGate. Accessed December 21, 2023. [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. 2013. [Link]
-
Mini-review on the synthesis of biginelli analogs using greener heterogeneous catalysis: recent strategies with the support or direct catalyzing of inorganic catalysts. Bohrium. Accessed December 21, 2023. [Link]
-
Kumar, S., Singh, A., Kumar, A., & Singh, R. K. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie. 2023, 356(5), e2200547. [Link]
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Patil, R. V., Chavan, J. U., Dalal, D. S., & Shinde, V. S. Biginelli Reaction: Polymer Supported Catalytic Approaches. ACS Combinatorial Science. 2019, 21(2), 79-106. [Link]
-
Manos-Turvey, A., Al-Ashtal, H. A., Needham, P. G., Hartline, C. B., Prichard, M. N., Wipf, P., & Drew, M. E. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. 2018, 6, 375. [Link]
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Ben Messaouda, M., et al. The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanism. Journal de la Société Chimique de Tunisie. 2017, 19, 105-114. [Link]
-
Pino-González, M. S., & Serrano, J. L. Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Molecules. 2024, 29(16), 3788. [Link]
-
Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. ResearchGate. Accessed December 21, 2023. [Link]
-
Influence of Electronic Factors on “Solvent-Free and Catalyst-Free Biginelli Reaction”. International Journal of Creative Research Thoughts. 2018, 6(2). [Link]
-
Manos-Turvey, A., Al-Ashtal, H. A., Needham, P. G., Hartline, C. B., Prichard, M. N., Wipf, P., & Drew, M. E. A Five-Component Biginelli-Diels-Alder Cascade Reaction. Frontiers in Chemistry. 2018, 6, 375. [Link]
-
Woerly, E. THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois. 2008. [Link]
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Kappe, C. O. The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. Moodle@Units. Accessed December 21, 2023. [Link]
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Shahid, A., et al. Optimization the reaction conditions for the Biginelli reaction. ResearchGate. 2021. [Link]
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Recent Developments in the Reactivity of the Biginelli Compounds. ResearchGate. Accessed December 21, 2023. [Link]
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Technical Support Center: Optimizing Dihydropyrimidine Synthesis
Welcome to the technical support center for dihydropyrimidine (DHPM) synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the synthesis of this critical heterocyclic scaffold. Dihydropyrimidinones and their derivatives are cornerstones in medicinal chemistry, serving as calcium channel blockers, antihypertensive agents, and mitotic inhibitors.[1]
The archetypal method for their synthesis is the Biginelli reaction, a one-pot multicomponent reaction (MCR) that combines an aldehyde, a β-ketoester, and urea (or thiourea) under acidic conditions.[1][2] While elegant in its simplicity, the reaction is not without its challenges. This guide provides in-depth, experience-driven troubleshooting advice and optimized protocols to help you navigate common experimental hurdles and achieve high-yielding, clean conversions.
Section 1: The Biginelli Reaction - Mechanism & Key Parameters
A foundational understanding of the reaction mechanism is paramount for effective troubleshooting. While several pathways have been proposed, the most widely accepted mechanism proceeds through an N-acyliminium ion intermediate.[3][4][5]
The Acylimine Mechanism
The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea. This step is often the rate-limiting part of the sequence.[1] The resulting N-acyliminium ion is a potent electrophile that is subsequently attacked by the enol form of the β-ketoester. The final steps involve cyclization via nucleophilic attack of the free amine onto the ketone carbonyl, followed by dehydration to yield the final 3,4-dihydropyrimidin-2(1H)-one.[1][3]
Caption: Proposed N-Acyliminium pathway for the Biginelli reaction.
Critical Reaction Parameters
Success in DHPM synthesis hinges on the careful control of four key parameters:
-
Catalyst: The reaction is acid-catalyzed. Both Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., FeCl₃, Yb(OTf)₃, InCl₃) are effective.[1][2][6] The choice of catalyst can dramatically impact reaction time and yield, and is often substrate-dependent.[7]
-
Solvent: Solvent polarity plays a significant role.[7] While classic protocols use ethanol, other solvents like acetonitrile, THF, or even solvent-free conditions have proven superior for certain substrate combinations.[7][8][9] In general, polar solvents tend to favor the reaction.[7]
-
Temperature: Reaction rates are highly temperature-dependent. Traditional methods often require reflux.[2] However, modern approaches using microwave irradiation can drastically reduce reaction times from hours to minutes.[10][11][12]
-
Stoichiometry: While a 1:1:1 ratio of reactants is theoretically required, using a slight excess of the urea component (e.g., 1.2-1.5 equivalents) is common practice to drive the reaction to completion.[7][8]
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses the most common issues encountered during dihydropyrimidine synthesis.
Problem Area: Low or No Product Yield
Q: My reaction has stalled, or my yield is extremely low. What are the first things I should check?
A: Low conversion is a frequent issue. Before making significant changes, perform a systematic check of the fundamentals.
Caption: Logical workflow for troubleshooting low-yield Biginelli reactions.
-
Reagent Purity: Aldehydes, particularly aliphatic ones, can oxidize or polymerize upon storage.[7] Ensure your starting materials are pure.
-
Catalyst Activity: Catalysts are the lifeblood of this reaction.[7] If using a Brønsted acid, ensure its concentration is correct. For Lewis acids, ensure they have not been deactivated by atmospheric moisture. Reusable catalysts may require regeneration.[8]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials.[8] If the starting materials are not being consumed, it points to an issue with activation (catalyst or temperature). If new spots appear but the product spot does not, you may be forming a stable intermediate or a side product.
Q: How do I choose the right catalyst? My standard Lewis acid isn't working for a new substrate.
A: There is no universal catalyst for the Biginelli reaction. The optimal choice depends on the electronic and steric properties of your aldehyde and β-dicarbonyl compound.
-
Mechanism of Action: Brønsted acids primarily protonate the aldehyde's carbonyl oxygen, increasing its electrophilicity. Lewis acids coordinate to the carbonyl oxygen, achieving the same effect. Some studies suggest that Lewis acids can hinder the reaction by forming a stable metal-enolate intermediate, in which case a Brønsted acidic co-solvent might be beneficial.[13]
-
Screening Strategy: If a standard catalyst like Yb(OTf)₃ or InCl₃ fails, it is advisable to screen a small panel.[3][6] Create a comparative table to track your results.
| Catalyst Type | Examples | Typical Loading (mol%) | Notes |
| Brønsted Acids | HCl, p-TsOH, H₂SO₄ | 10 - 30% | The classic choice, but can be harsh and lead to side reactions.[6][7] |
| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃, Bi(NO₃)₃ | 1 - 10% | Often milder, higher yielding, and can work under solvent-free conditions.[3][5][14] |
| Green Catalysts | Sulfamic Acid, Glutamic Acid | 5 - 20% | Environmentally benign, effective, and often inexpensive options.[11][15] |
| Heterogeneous | HPA-Clay, Amberlyst-15 | Varies (wt%) | Simplifies purification as the catalyst can be filtered off. Often recyclable.[16][17][18] |
Q: Could the solvent be the problem? The reaction is sluggish in ethanol.
A: Absolutely. Solvent choice is critical for solubility and reaction rate.[8] While ethanol is traditional, it is not always optimal.
-
Polarity: Highly polar solvents generally give better yields than non-polar ones.[9][19] Acetonitrile is an excellent alternative to ethanol.[5]
-
Solvent-Free: One of the most effective modern strategies is to run the reaction neat (solvent-free), often with gentle heating or microwave irradiation.[3][11][12] This increases the concentration of reactants and can lead to dramatic rate enhancements.
-
Tautomerization: The solvent can influence the keto-enol tautomerization equilibrium of the β-dicarbonyl component, which directly impacts the nucleophilic addition step.[13]
Problem Area: Side Product Formation
Q: I see a major byproduct in my NMR/LCMS. What is it likely to be?
A: The most common side product is a Hantzsch-type 1,4-dihydropyridine (DHP) .[8] This occurs when the aldehyde reacts with two equivalents of the β-ketoester and ammonia (which can form from the decomposition of urea at high temperatures).[8]
How to Minimize Hantzsch Byproduct:
-
Lower the Temperature: The Hantzsch pathway is often favored at higher temperatures. Reducing the reaction temperature can significantly improve selectivity for the Biginelli product.[8]
-
Control Stoichiometry: Ensure you are not using a large excess of the β-ketoester.
-
Order of Addition: In some cases, adding the urea last can minimize its premature decomposition.[8]
Other potential side products include self-condensation of the aldehyde or the β-ketoester.
Problem Area: Product Isolation & Purification
Q: My DHPM product won't precipitate from the reaction mixture. How should I proceed with the work-up?
A: While many DHPMs conveniently crystallize upon cooling, this is not always the case.
-
Cooling & Seeding: Cool the reaction mixture in an ice bath and try scratching the inside of the flask with a glass rod to induce crystallization.[20] Adding a seed crystal from a previous batch is also highly effective.
-
Solvent Evaporation: If cooling fails, remove the reaction solvent under reduced pressure. The resulting crude oil or solid can then be purified.
-
Purification:
-
Recrystallization: This is the preferred method for obtaining highly pure material. Ethanol is a common and effective solvent for recrystallization.[20][21]
-
Column Chromatography: If recrystallization is ineffective or if multiple products are present, silica gel chromatography is necessary. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 20:80 and increasing polarity).[8]
-
Section 3: Optimized Experimental Protocols
Protocol 1: Classic Brønsted Acid-Catalyzed Synthesis
This protocol is a robust starting point for the synthesis of a simple, unsubstituted DHPM.
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add the aryl aldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).[7]
-
Add 20 mL of ethanol, followed by 3-4 drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC (eluent: 7:3 hexane:ethyl acetate).[8]
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature, then place it in an ice bath for 30 minutes.[20]
-
Collect the precipitated solid by vacuum filtration, washing with a small amount of ice-cold ethanol.[20]
-
Recrystallize the crude product from hot ethanol to yield the pure dihydropyrimidinone.[21]
Protocol 2: Microwave-Assisted Solvent-Free Synthesis
This modern approach offers significantly reduced reaction times and often provides higher yields, aligning with green chemistry principles.[11][12]
-
In a 10 mL microwave reaction vial, combine the aldehyde (1 mmol, 1.0 eq), β-dicarbonyl compound (1 mmol, 1.0 eq), urea (1.5 mmol, 1.5 eq), and the chosen catalyst (e.g., sulfamic acid, 20 mol%).[11]
-
Ensure a small stir bar is in the vial and cap it securely.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 120 °C) for the specified time (typically 5-15 minutes).[10][20]
-
After the reaction, cool the vial to room temperature.
-
Add a small amount of ethanol (2-3 mL) and stir to break up the solid mass.
-
Filter the solid product, wash with cold ethanol, and dry. Recrystallization may be performed if necessary.[20]
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use thiourea instead of urea? A: Yes, thiourea is a common substitute for urea and will produce the corresponding 3,4-dihydropyrimidin-2(1H)-thione. The reaction conditions are generally identical.[11][16]
Q: Is the reaction sensitive to air or moisture? A: The reaction itself is generally robust. However, many Lewis acid catalysts are hygroscopic and can be deactivated by moisture. It is good practice to use dry solvents and handle sensitive catalysts under an inert atmosphere if you are experiencing reproducibility issues.
Q: What are some "green" approaches to this synthesis? A: Green chemistry principles are increasingly being applied to the Biginelli reaction. Key strategies include:
-
Solvent-Free Synthesis: As detailed in Protocol 2, eliminating the solvent reduces waste.[6][11]
-
Alternative Energy Sources: Using microwave irradiation or ultrasound can reduce energy consumption and reaction times.[12][22]
-
Benign Catalysts: Employing non-toxic, recyclable, or biodegradable catalysts like glutamic acid, natural fruit extracts, or solid-supported acids enhances the environmental profile of the synthesis.[15][16][21][23]
References
- Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026.
-
Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. Synlett, 29(07), 986-992. [Link]
-
Clark, J. H., Macquarrie, D. J., & Sherwood, J. (2013). The combined role of catalysis and solvent effects on the biginelli reaction: improving efficiency and sustainability. York Research Database. [Link]
-
Biginelli Reaction: Microwave-Assisted Synthesis Lab. (n.d.). Studylib. Retrieved January 2, 2026. [Link]
-
Pai, S. G., et al. (2011). Microwave Promoted Solvent-Free Biginelli Reaction for the One Pot Synthesis of Dihydropyrimidin-2-(1H). Asian Journal of Chemistry, 23(12), 5217-5219. [Link]
-
Biginelli Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026. [Link]
-
Biginelli reaction – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 2, 2026. [Link]
-
BIGINELLI REACTION. (2014, October 28). Slideshare. [Link]
-
Freitas, L. S., et al. (2020). Effects of the solvent on the yield of the model Biginelli reaction. ResearchGate. [Link]
-
Green Synthesis of Dihydropyrimidines and Pyridines Utilizing Biginelli Reaction. (2021). Polycyclic Aromatic Compounds, 42(10). [Link]
-
Glutamic acid as an Efficient Catalyst for Synthesis of Dihydropyrimidinones. (2015). Oriental Journal of Chemistry. [Link]
-
Neves Filho, R. A. W., et al. (2012). Patented Catalysts for the Synthesis and Biological Applications of Dihydropyrimidinones: Recent Advances of the Biginelli Reaction. Recent Patents on Catalysis, 1(1), 51-73. [Link]
-
Al-Hazmi, G. H. (2024). New Green Chemistry Approach of Synthesis of Aryl Substituted Dihydro Pyrimidone Derivatives Using Citrus Extract for Antibacterial and Antifungal Activities. Polish Journal of Environmental Studies, 33(5), 5549-5556. [Link]
-
GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. (2024). Chemistry Journal of Moldova. [Link]
-
Fardood, S. T., et al. (2024). Synthesis of 3,4-dihydropyrimidin-2-(1H)- ones using a Hydrogel as a Green and Reusable Catalyst. Chemical Methodologies, 8(3), 154-163. [Link]
-
Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. (2021). International Journal of Scientific Research in Science and Technology. [Link]
-
Synthesis of Biginelli Compounds using Microwave-Assisted Methods. (2023). Current Organic Synthesis, 20(12). [Link]
-
Influence of the solvent on Biginelli reaction. (n.d.). ResearchGate. Retrieved January 2, 2026. [Link]
-
Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). RSC Advances, 10(70), 42957-42969. [Link]
-
Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. (2025). Organic & Biomolecular Chemistry. [Link]
-
The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. (n.d.). Tunisian Chimical Society. [Link]
-
The Generation of Dihydropyrimidine Libraries Utilizing Biginelli Multicomponent Chemistry. (n.d.). Moodle@Units. Retrieved January 2, 2026. [Link]
-
Biginelli Reaction. (2021, February 24). J&K Scientific LLC. [Link]
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- 6. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 16. cjm.ichem.md [cjm.ichem.md]
- 17. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
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- 23. pjoes.com [pjoes.com]
Technical Support Center: Resolving Solubility Challenges of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate in Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to address solubility issues encountered during in vitro and in vivo assays. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.
Introduction to the Challenge
This compound and related pyrimidine derivatives are a cornerstone in medicinal chemistry due to their diverse biological activities.[1][2][3][4][5] However, their utility in assays can be hampered by poor aqueous solubility, leading to compound precipitation, inaccurate concentration measurements, and unreliable biological data.[6] This guide will walk you through a systematic approach to diagnose and resolve these solubility challenges.
Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding the solubility of pyrimidine carboxylates.
Q1: Why does my this compound, which dissolves perfectly in DMSO, precipitate when I add it to my aqueous assay buffer?
This phenomenon, known as "crashing out," is a frequent issue with compounds that have low aqueous solubility.[6] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for a wide range of organic molecules, its miscibility with water doesn't guarantee the solubility of the compound in the final aqueous solution.[6] The rapid change in the solvent environment from 100% DMSO to a predominantly aqueous buffer causes the compound to exceed its solubility limit and precipitate.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
To maintain cell viability and avoid off-target effects, the final concentration of DMSO in cell-based assays should generally be kept below 0.5%, and almost certainly under 1%.[6] Higher concentrations can lead to cytotoxicity and interfere with biological processes.[7][8] It is always recommended to perform a vehicle control experiment to determine the tolerance of your specific cell line to DMSO.
Q3: How can I quickly assess the aqueous solubility of my compound?
A kinetic solubility assay is a high-throughput method to estimate the solubility of a compound when transitioning from a DMSO stock solution to an aqueous buffer.[1][9] This can be done using methods like nephelometry (light scattering) or UV spectrophotometry to detect precipitation.[7][9]
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
Yes, for ionizable compounds, pH can significantly impact solubility.[10][11][12] Pyrimidine derivatives often have ionizable groups. For a related compound, Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate, the predicted pKa is around 6.72.[13] For acidic compounds, increasing the pH above the pKa will increase the concentration of the more soluble ionized form. Conversely, for basic compounds, lowering the pH will enhance solubility. It is crucial to determine the pKa of your specific compound to effectively use pH modification.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Preventing Compound Precipitation
The first step in resolving solubility issues is to understand the nature of the precipitation.
Caption: A stepwise workflow for troubleshooting compound precipitation.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in 100% DMSO. Ensure the compound is fully dissolved. Gentle warming and sonication can be used if necessary, but be mindful of compound stability.
-
Intermediate Dilution: Instead of a large, single-step dilution, create an intermediate dilution of your stock in 100% DMSO.
-
Aqueous Dilution: Add the intermediate DMSO stock to your pre-warmed aqueous assay buffer while vortexing to ensure rapid and even dispersion.[4] This minimizes localized high concentrations that can lead to precipitation.
Guide 2: Advanced Formulation Strategies
If simple dilution and mixing techniques are insufficient, consider modifying your formulation.
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[10]
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 1-5% (v/v) | Can be cytotoxic at higher concentrations.[7] |
| Polyethylene Glycol 400 (PEG-400) | 1-10% (v/v) | Generally well-tolerated in many assays. |
| Propylene Glycol (PG) | 1-10% (v/v) | Another commonly used and well-tolerated co-solvent. |
Important Consideration: Always test the tolerance of your specific assay system to any co-solvent by running a vehicle control.
As previously mentioned, adjusting the pH of your assay buffer can significantly enhance the solubility of ionizable compounds.[10][11][12]
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a range of pH values (e.g., pH 5.0 to 9.0).
-
Add an excess of your compound to each buffer.
-
Equilibrate the samples for a set period (e.g., 24 hours) with agitation.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully remove the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the solubility as a function of pH to identify the optimal pH range for your experiments.
For biochemical assays (not recommended for cell-based assays without careful validation), non-ionic surfactants can be used to form micelles that encapsulate and solubilize hydrophobic compounds.
| Additive | Typical Starting Concentration | Mechanism |
| Tween-20 or Triton X-100 | 0.01-0.1% (v/v) | Micelle formation. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-10 mM | Forms inclusion complexes. |
Caution: Surfactants can interfere with some biological targets and assay readouts. Always perform appropriate controls.
Physicochemical Properties of Pyrimidine Carboxylates
While experimental data for this compound is limited, we can draw inferences from its isomer, the 4-carboxylate.
| Property | Methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate (Predicted/Experimental) | Expected for 5-carboxylate Isomer |
| Molecular Formula | C₆H₆N₂O₃ | C₆H₆N₂O₃[1] |
| Molecular Weight | 154.12 g/mol | 154.12 g/mol [1] |
| LogP | -0.4435[10] | Likely negative, indicating hydrophilicity |
| pKa | 6.72 (Predicted)[13] | Likely in a similar range, suggesting potential for pH-dependent solubility |
Experimental Protocols
Protocol 1: Kinetic Solubility Determination
This protocol provides a general method for assessing the kinetic solubility of your compound.[1][9]
-
Prepare Stock Solution: Create a 10 mM stock solution of your compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the DMSO stock to generate a range of concentrations.
-
Transfer to Assay Plate: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a clear-bottom 96-well assay plate.
-
Add Aqueous Buffer: Rapidly add your aqueous assay buffer (e.g., 198 µL) to each well.
-
Incubate and Read: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by using a nephelometer.
-
Data Analysis: The concentration at which a sharp increase in absorbance or light scattering is observed represents the kinetic solubility limit.
Caption: Workflow for determining the kinetic solubility of a compound.
Summary and Best Practices
-
Characterize Your Compound: Whenever possible, experimentally determine the aqueous solubility and pKa of your specific batch of this compound.
-
Minimize DMSO Concentration: Always aim for the lowest possible final DMSO concentration in your assays.
-
Optimize Dilution Technique: Employ serial dilutions and add the compound to the aqueous buffer with vigorous mixing.
-
Consider Formulation Strategies: If solubility issues persist, explore the use of co-solvents, pH adjustments, or solubilizing agents, always validating their compatibility with your assay.
-
Run Appropriate Controls: Vehicle controls are essential to ensure that the solvent or any additives are not affecting your experimental results.
By following these guidelines, you can effectively navigate the solubility challenges associated with this compound and obtain high-quality, reliable data in your research.
References
- BenchChem. (2025).
- BenchChem. (2025).
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- Smolecule. (n.d.).
- Alfa Chemistry. (n.d.). CAS 50628-34-7 5-Pyrimidinecarboxylic acid,1,2-dihydro-2-oxo-,methyl ester(9ci). Alfa Chemistry.
- Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885.
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- TargetMol. (n.d.).
- Aridoss, G., et al. (2008). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1921.
- Chemrio. (n.d.). 2-oxo-1,2-dihydro-pyrimidine-5-carboxylic acid methyl ester. Chemrio.
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- Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of pharmaceutical sciences, 78(9), 767–770.
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- Parks, S. K., & Pouysségur, J. (2015). Role of pH in Regulating Cancer Pyrimidine Synthesis. International journal of molecular sciences, 16(11), 26066–26084.
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- Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules (Basel, Switzerland), 23(11), 2959.
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Technical Support Center: Overcoming Challenges in the Purification of Polar Pyrimidine Compounds
Welcome to the technical support center dedicated to addressing the unique challenges associated with the purification of polar pyrimidine compounds. For researchers in medicinal chemistry and drug development, isolating these highly polar molecules with desired purity and yield can be a significant bottleneck. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to empower you to navigate these complexities with confidence.
Section 1: Frequently Asked Questions (FAQs) - The Core Challenges
Q1: What are the fundamental challenges in purifying polar pyrimidine derivatives?
A1: The primary difficulties in purifying polar pyrimidine derivatives stem from their inherent high polarity.[1] This characteristic leads to several common issues in the lab:
-
Poor Retention in Reversed-Phase Chromatography (RPC): Polar compounds have a low affinity for the nonpolar stationary phases (like C18) used in RPC, often resulting in elution near or in the void volume of the column.[2][3][4][5]
-
Peak Tailing in HPLC: The presence of basic nitrogen atoms in the pyrimidine ring can lead to strong, unwanted secondary interactions with acidic residual silanol groups on silica-based stationary phases, causing asymmetrical peak shapes.[1][6]
-
Difficulty in Crystallization: High solubility in common polar solvents makes it challenging to achieve the supersaturation needed for crystal formation.[1] In some cases, these compounds may only be soluble in high-boiling-point solvents like DMF or DMSO, complicating crystallization and solvent removal.[7]
-
Co-elution with Polar Impurities: The similar polarity of the target compound and its impurities can make chromatographic separation difficult.
Q2: Which chromatographic techniques are most effective for purifying polar pyrimidine derivatives?
A2: The choice of chromatographic technique is critical and depends on the specific properties of the pyrimidine derivative and the impurities present. Here’s a comparative overview:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds.[1][2] HILIC utilizes a polar stationary phase (e.g., bare silica, diol, or amide-bonded silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile), which promotes the retention of polar analytes.[1][2][8]
-
Reversed-Phase Chromatography (RPC): While challenging, RPC can be optimized. Strategies include using columns with polar-endcapping or embedded polar groups, which are designed for better retention of polar analytes in highly aqueous mobile phases.[1][9] Adjusting mobile phase pH to suppress the ionization of the pyrimidine can also increase retention.[1][4]
-
Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases with a combination of reversed-phase and ion-exchange functionalities.[10][11][12][13] This dual mechanism allows for the retention and separation of both polar and nonpolar compounds in a single analysis, offering enhanced selectivity that can be fine-tuned by adjusting mobile phase pH and ionic strength.[10][12]
-
Ion-Exchange Chromatography (IEC): This method is highly effective for pyrimidine derivatives that are ionizable.[1] Separation is based on the net charge of the molecule, making it a valuable tool when dealing with acidic or basic pyrimidines.[14][15]
Section 2: Troubleshooting Guide for Chromatographic Purification
This section provides solutions to specific problems you might encounter during the chromatographic purification of polar pyrimidine compounds.
Issue 1: Poor Retention of a Polar Pyrimidine in Reversed-Phase HPLC
Question: My polar pyrimidine compound elutes in the void volume on a standard C18 column. How can I increase its retention time?
Answer: This is a classic issue with polar analytes in RPC.[6] Here are several strategies to enhance retention, ordered from simplest to more complex method development:
-
Decrease the Organic Modifier Concentration: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in your mobile phase will increase the retention of polar compounds.[1]
-
Adjust the Mobile Phase pH: For basic pyrimidine derivatives, adjusting the pH of the mobile phase to suppress ionization (i.e., moving the pH further away from the compound's pKa) can increase its hydrophobicity and, consequently, its retention on a reversed-phase column.[1][4][5] For many pyrimidines, a slightly acidic mobile phase (pH around 4) can provide good separation.[16]
-
Use a Polar-Embedded or Polar-Endcapped Column: These specialized columns are designed to be more compatible with highly aqueous mobile phases and provide better retention for polar analytes.[1][9]
-
Employ Ion-Pairing Reagents: For ionizable pyrimidines, adding an ion-pairing reagent (e.g., trifluoroacetic acid for basic compounds) to the mobile phase can significantly increase retention by forming a neutral ion-pair that has a higher affinity for the stationary phase.[6] However, be aware that these reagents can be difficult to remove from the column and may not be compatible with mass spectrometry.[2]
-
Switch to a Different Chromatographic Mode: If the above strategies are insufficient, consider switching to HILIC or Mixed-Mode Chromatography, which are better suited for highly polar compounds.[1][10]
Issue 2: Significant Peak Tailing in HPLC
Question: My pyrimidine compound shows significant peak tailing on my HPLC column. What is causing this, and how can I resolve it?
Answer: Peak tailing for basic compounds like pyrimidines is commonly caused by secondary interactions with the stationary phase.[6] Here is a troubleshooting workflow to address this issue:
Caption: General experimental workflow for the purification of polar pyrimidine derivatives.
References
- Benchchem. (2025).
- LCGC International. (2014). Mixed-Mode HPLC Separations: What, Why, and How.
- Benchchem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds. Benchchem.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (n.d.). Mixed-Mode Chromatography.
- Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns. Thermo Fisher Scientific.
- HELIX Chromatography. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
- PerkinElmer. (n.d.).
- LCGC Europe. (2014). Retaining Polar Compounds. LCGC Europe.
- SIELC Technologies. (n.d.). Polar Compounds. SIELC Technologies.
- ResearchGate. (n.d.). Effect of Salts on Retention in Hydrophilic Interaction Chromatography.
- Benchchem. (2025).
- Benchchem. (2025).
- Axion Labs. (n.d.). HPLC problems with very polar molecules. Axion Labs.
- Marrubini, G., Mendoza, B. E. C., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography.
- Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
- American Chemical Society. (n.d.).
- Royal Society of Chemistry. (n.d.). Effect of salt in the mobile phase on the critical conditions of poly(ethylene glycol) in liquid chromatography-mass spectrometry coupling. Royal Society of Chemistry.
- ResearchGate. (n.d.). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography | Request PDF.
- University of Tasmania. (2023).
- ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?.
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Wiley Online Library. (2007).
- Agilent. (n.d.).
- Benchchem. (2025). advanced purification techniques for high-purity 4,6-diethoxypyrimidine. Benchchem.
- Agilent. (n.d.).
- Markelj, J., Zupančič, T., & Pihlar, B. (2016). Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. Acta Chimica Slovenica, 63(1), 8–17.
- PubMed. (n.d.). Separation of purine and pyrimidine bases by ion chromatography with direct conductivity detection. PubMed.
- ResearchGate. (2022). How to prevent precipitation of Purine/Pyrimidine in solution at pH 7.0?.
- Bio-Rad. (n.d.).
- ResearchGate. (2015). How do I make a crystal of highly polar compounds?.
- University of Warwick. (n.d.).
- Creative Biostructure. (n.d.). Ion Exchange Chromatography.
- University of California, Irvine. (n.d.).
- Chromatography Forum. (2007). Presence of salt in sample.
- Teledyne Labs. (n.d.).
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- Andrews, L. D., & Kane, T. R. (2018). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Omega, 3(9), 11596–11607.
- PubMed Central. (n.d.). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. PubMed Central.
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Technical Support Center: Interpreting Complex NMR Spectra of Dihydropyrimidine Derivatives
Welcome to the technical support center for Nuclear Magnetic Resonance (NMR) spectroscopy of dihydropyrimidine (DHPM) derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique challenges presented by this important class of N-heterocycles. Dihydropyrimidines are central scaffolds in many therapeutic agents, and a precise understanding of their structure, conformation, and stereochemistry is critical. Their spectra, however, are often far from simple.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, from signal overlap to dynamic exchange phenomena, and leverage advanced NMR techniques for unambiguous structure elucidation.
Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face when analyzing the NMR spectra of dihydropyrimidine derivatives.
Q1: Why does my ¹H NMR spectrum have so many overlapping signals, especially between 2.0 and 4.0 ppm?
Answer: Signal overlap in the aliphatic region of dihydropyrimidine derivatives is a frequent challenge. This complexity arises from several factors inherent to the molecule's structure. The protons on the dihydropyrimidine ring (specifically at C5 and C6, if saturated) and the protons on alkyl substituents often reside in very similar electronic environments, causing their signals to bunch together.[1]
Causality and Troubleshooting:
-
Structural Similarity: The CH, CH₂, and CH₃ groups on the heterocyclic ring and its immediate substituents lack strongly deshielding or shielding neighbors, leading to a narrow range of chemical shifts.
-
Limited Dispersion: At lower magnetic field strengths (e.g., 300-400 MHz), the separation between these signals (dispersion) is often insufficient to resolve them into distinct multiplets.
Solutions:
-
Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase signal dispersion, spreading the multiplets out and often revealing the underlying coupling patterns.[2]
-
Change the NMR Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce differential shifts in proton resonances due to anisotropic effects, sometimes resolving the overlap.[3]
-
Utilize 2D NMR: A 2D experiment like COSY (Correlation Spectroscopy) can resolve correlations between coupled protons even when their 1D signals are overlapped, allowing you to trace the spin systems.
Q2: The methylene (CH₂) protons on my C5-ester substituent are not a simple quartet. Why is the splitting pattern so complex?
Answer: This is a classic and often confusing observation that points directly to the stereochemistry of the molecule. The complexity arises because the C4 carbon of the dihydropyrimidine ring is a stereocenter (or a prochiral center). This makes the two protons of the nearby methylene group diastereotopic .
Mechanistic Explanation: Diastereotopic protons are chemically non-equivalent. They reside in different magnetic environments and therefore have different chemical shifts. Because they are non-equivalent, they not only couple to the adjacent methyl protons but also to each other (a two-bond geminal coupling, ²J).[4][5] This results in a complex multiplet, often called an "ABX₃" system, instead of a simple quartet.[5] The observation of this complex pattern is strong evidence for the presence of a chiral center at C4.[4]
Q3: I see very broad signals in my spectrum, particularly for the NH protons and some ring protons. What is the cause?
Answer: Broad signals in NMR are typically indicative of dynamic processes occurring on an intermediate timescale relative to the NMR experiment. For dihydropyrimidine derivatives, there are two primary causes:
-
Intermediate Rate Chemical Exchange: The NH protons of the dihydropyrimidine ring can undergo chemical exchange with trace amounts of acid or water in the solvent. If the rate of this exchange is intermediate, the signal will broaden. The same can apply to conformational changes.
-
Conformational Dynamics: The dihydropyrimidine ring is not perfectly planar and can exist in different conformations (e.g., boat, sofa). If the ring is flipping between these conformations at an intermediate rate, the signals for the ring protons will broaden. At lower temperatures, this exchange can be slowed, resulting in sharp signals for each distinct conformer. Conversely, at higher temperatures, the exchange becomes rapid, leading to a single, sharp, averaged signal.[3] This phenomenon can be studied systematically using Variable Temperature (VT) NMR.[6]
Q4: How can I definitively confirm the assignment of the NH proton signals?
Answer: The assignment of exchangeable protons like N-H (or O-H) can be confirmed easily with a simple D₂O exchange experiment.
Protocol:
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Shake the tube vigorously for a few minutes to facilitate exchange.
-
Re-acquire the ¹H NMR spectrum.
Result: The proton on the nitrogen will exchange with a deuterium from the D₂O. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear or significantly decrease in intensity, confirming its identity.[3]
Q5: What are the typical chemical shift and coupling constant values I should expect?
Answer: While exact values are highly dependent on the specific substitution pattern, solvent, and conformation, some general ranges can be provided for guidance.
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Dihydropyrimidine Derivatives
| Position/Group | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Notes |
| N1-H / N3-H | 7.5 - 10.5 | - | Often broad; position is solvent-dependent.[7] |
| C2 (C=O or C=S) | - | 152 (C=O), 174 (C=S) | Quaternary carbon, no direct proton signal.[7] |
| C4-H | 5.0 - 5.5 | 53 - 55 | Chiral center proton.[7] |
| C5 (C=C) | - | 99 - 102 | Carbon involved in the ester/keto group. |
| C6-CH₃ | 2.2 - 2.3 | 17 - 19 | Methyl group on the double bond.[7] |
| C4-Aryl | 6.7 - 7.5 | 110 - 150 | Protons and carbons of the aryl substituent. |
| C5-Ester (C=O) | - | 164 - 166 | Carbonyl of the ester group.[7] |
Table 2: Common J-coupling Constants in Dihydropyrimidines
| Coupling Type | Description | Typical Value (Hz) | Notes |
| ³JH-C-N-H | Vicinal coupling between C4-H and N-H | 2 - 4 | Often not resolved due to NH broadening. |
| ³JH-C-C-H | Vicinal coupling on substituents | 6 - 8 | Typical for freely rotating alkyl chains. |
| ²JH-C-H | Geminal coupling in diastereotopic CH₂ | 10 - 16 | Observed in ester groups near a chiral center.[4][5] |
Advanced Troubleshooting Guide
This section tackles more complex scenarios that often require multi-dimensional NMR experiments to resolve.
Q6: My compound is pure by LC-MS, but the NMR spectrum shows two distinct sets of signals. What could be happening?
Answer: This is a strong indication that your molecule exists as a mixture of two slowly interconverting species in solution. On the NMR timescale, if the interconversion is slow enough, you will see separate signals for each species. For dihydropyrimidine derivatives, this is often due to atropisomerism .
Mechanistic Explanation: Atropisomers are stereoisomers that result from hindered (slow) rotation around a single bond. In many N-aryl substituted dihydropyrimidines, the rotation around the C4-Aryl single bond can be restricted by bulky substituents on either the aryl ring or the dihydropyrimidine ring.[6] This creates two stable, non-interchangeable rotational conformers (rotamers), each with its own unique set of NMR signals.
Troubleshooting Workflow:
-
Hypothesize Atropisomerism: Examine your structure for bulky groups that could hinder bond rotation.
-
Perform Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra at increasing temperatures (e.g., 25°C, 50°C, 75°C, 100°C).
-
Analyze the Spectra: If the two sets of signals begin to broaden and eventually merge (coalesce) into a single, averaged set of signals at higher temperatures, you have confirmed the presence of dynamic exchange between atropisomers.[3]
Caption: Troubleshooting workflow for multiple signal sets using VT-NMR.
Q7: How can I determine the relative stereochemistry and 3D conformation of my molecule?
Answer: Determining relative stereochemistry requires probing which atoms are close to each other in 3D space. This is accomplished using through-space correlation experiments, primarily NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) .[8][9]
The Underlying Principle (NOE): The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space.[10] An NOE is only observed between protons that are physically close, typically less than 5 Å apart.[10][11] A cross-peak between two protons in a NOESY or ROESY spectrum provides direct evidence of their spatial proximity.
Which Experiment to Use? NOESY vs. ROESY: The choice depends on the molecular weight (MW) of your compound.
-
Small Molecules (MW < 700 Da): Use NOESY . The NOE effect is positive, and cross-peaks will have the opposite phase (color) to the diagonal peaks.[10]
-
Intermediate Molecules (MW ≈ 700-1200 Da): The NOE effect can be close to zero, making NOESY signals weak or absent.[8][11] In this case, ROESY is the experiment of choice, as the ROE is always positive regardless of molecular size.[8][12]
-
Large Molecules (MW > 1200 Da): Use NOESY . The NOE is negative, and cross-peaks have the same phase as the diagonal.[10]
By systematically analyzing the NOE/ROE correlations, you can build a 3D model of your molecule. For example, an NOE between the C4-H and a proton on the C4-aryl substituent can define the orientation of the aryl ring relative to the dihydropyrimidine core.
Caption: NOE detects protons close in space, not just bonded neighbors.
Q8: How can I assign all the signals and piece together the structure when the ¹H spectrum is too complex?
Answer: When 1D spectra are insufficient, a standard suite of 2D NMR experiments is the authoritative method for complete structure elucidation.[13][14]
The Standard 2D NMR Toolkit:
-
COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other (typically over 2-3 bonds). This allows you to map out entire spin systems, like tracing the connections from one proton to its neighbors around the ring.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to (a one-bond correlation). This is the most reliable way to assign carbon signals.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is the key experiment for connecting different spin systems. It allows you to see correlations from a proton to quaternary (non-protonated) carbons, like the C=O or C=S groups at the C2 position, which is essential for assembling the molecular skeleton.[15]
-
NOESY/ROESY (¹H-¹H Through-Space Correlation): As discussed above, this provides the 3D structural information, including relative stereochemistry and conformation.[8]
By combining the through-bond connectivity information from COSY, HSQC, and HMBC with the through-space information from NOESY/ROESY, a complete and unambiguous assignment of the dihydropyrimidine derivative's structure can be achieved.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR for Studying Dynamic Processes
-
Sample Preparation: Prepare your sample in a suitable high-boiling deuterated solvent (e.g., DMSO-d₆, Toluene-d₈). Ensure the concentration is sufficient for good signal-to-noise.
-
Spectrometer Setup: Lock and shim the sample at room temperature (298 K). Acquire a standard ¹H spectrum as a reference.
-
Data Acquisition:
-
Set the spectrometer's temperature control unit to the first elevated temperature (e.g., 323 K / 50 °C).
-
Allow the temperature to stabilize for 5-10 minutes.[16]
-
Re-shim the sample (only z-shims should need minor adjustment).
-
Acquire a ¹H spectrum.
-
Repeat this process in increments (e.g., 15-20 K) until the signals coalesce or you reach the solvent's boiling point.
-
-
Data Analysis: Process all spectra identically. Stack the spectra and observe the changes in chemical shifts and line shapes, paying close attention to the coalescence point of the exchanging signals.
Protocol 2: Acquiring and Interpreting 2D NOESY/ROESY Spectra
-
Sample Preparation: The sample must be free of paramagnetic impurities (like dissolved oxygen), which can quench the NOE effect.[10] For small molecules, degas the sample using the freeze-pump-thaw method.
-
Spectrometer Setup: Acquire a standard 1D ¹H spectrum to determine the spectral width and appropriate pulse widths.
-
Experiment Selection: Choose NOESY for small (<700 Da) or large (>1200 Da) molecules. Choose ROESY for intermediate-sized molecules.[8][10]
-
Key Parameter - Mixing Time (tₘ): This is the delay during which the NOE transfer occurs. A good starting point for small molecules is a mixing time approximately equal to the T₁ relaxation time of the protons of interest (often 0.5 - 1.5 seconds). Acquire spectra with a few different mixing times to ensure you are observing true NOEs and not artifacts like spin diffusion.
-
Data Analysis:
-
Process the 2D data with appropriate window functions.
-
Phase the spectrum carefully. For small molecule NOESY, diagonal and cross-peaks will have opposite phases.[10] For ROESY, they will also be opposite.[10]
-
Identify cross-peaks between protons. The volume/intensity of the cross-peak is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶), meaning closer protons give much stronger signals.[11]
-
Map these spatial proximities onto your proposed structure to confirm or refute its stereochemical arrangement.
-
References
-
New Screening Method Uses Advanced NMR to Discover Potential Drug Molecules. (2022). U.S. Department of Energy Office of Science. [Link]
-
Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2023). ACS Omega. [Link]
-
Advanced NMR-based methods for studying RNPs and drug design. (2017). News-Medical.Net. [Link]
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NMR Spectroscopy Revolutionizes Drug Discovery. (2024). Spectroscopy Online. [Link]
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How Is NMR Used In Drug Discovery? (2023). Chemistry For Everyone - YouTube. [Link]
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Conformational studies by dynamic NMR. 84.(1) structure, conformation, and stereodynamics of the atropisomers of N-aryl-tetrahydropyrimidines. (1998). PubMed. [Link]
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Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
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Signal Overlap in NMR Spectroscopy. (2018). YouTube. [Link]
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NOESY and ROESY. (2015). UCSD SSPPS NMR Facility. [Link]
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Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. (2022). PubMed Central. [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. (2022). JACS Au. [Link]
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Revealing the J-coupling in the 1H-NMR Spectra of Antineoplastic and Antimetabolites Drugs. (2013). Der Pharma Chemica. [Link]
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NOESY and ROESY. (2018). University of Missouri-St. Louis. [Link]
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NMR Signal Amplification by Reversible Exchange of Sulfur-Heterocyclic Compounds Found In Petroleum. (2016). NIH. [Link]
- Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (2010). Marine Drugs.
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J-coupling. Wikipedia. [Link]
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Chemical shifts (δ, ppm) 1 H NMR of the studied compounds. ResearchGate. [Link]
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Guide to Solving NMR Questions. (2012). The OChem Whisperer. [Link]
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2D NOESY (Nuclear Overhauser Effect Spectroscopy). CF NMR CEITEC. [Link]
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Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. (2024). ACS Omega. [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. (2012).
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Unexpected diastereotopic behaviour in the ¹H NMR spectrum of 1,4-dihydropyridine derivatives triggered by chiral and prochiral centres. (2002). SciELO. [Link]
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NMR Spectroscopy Practice Problems. Chemistry Steps. [Link]
- Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. (2016). International Journal of Research Culture Society.
- Common problems and artifacts encountered in solution-state NMR experiments. (2018). Magnetic Resonance in Chemistry.
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Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]
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1D Selective NOESY / ROESY for Small Molecules. (2010). IU NMR Facility. [Link]
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Identification and structure elucidation by NMR spectroscopy. (2007). ResearchGate. [Link]
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Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. [Link]
- Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013). Anuchen.
- Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. (2002). Journal of the Brazilian Chemical Society.
- NMR free ligand conformations and atomic resolution dynamics. (2018). Drug Discovery Today.
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Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. (2015). YouTube. [Link]
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¹H and ¹³C NMR chemical shifts of 5a. ResearchGate. [Link]
- Hexahydropyrimidines and Rel
-
J-couplings. Measurement and Usage in Structure Determination. NMR Wiki. [Link]
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Intramolecular hydrogen bonds in 1,4-dihydropyridine derivatives. (2018). NIH. [Link]
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The Chemical Shift in C 13 and Proton NMR. (2018). YouTube. [Link]
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Technical Support Center: Storage and Handling of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Introduction
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery, valued for its role in the synthesis of various bioactive molecules.[1][2] The integrity and purity of this reagent are paramount for obtaining reliable and reproducible experimental results. However, like many complex organic molecules, its dihydropyrimidine core and ester functionality render it susceptible to degradation if not stored and handled correctly.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It offers in-depth troubleshooting advice and detailed protocols grounded in chemical principles to ensure the long-term stability of your compound.
Section 1: Frequently Asked Questions (FAQs) - Core Storage & Handling
This section addresses the most common inquiries regarding the day-to-day handling and storage of this compound.
Q1: What are the ideal storage conditions for the solid (powder) form of this compound?
Answer: For optimal long-term stability, the solid compound should be stored under controlled conditions that minimize exposure to the primary drivers of degradation: moisture, light, and heat.
The core principle is to maintain the compound in a state of chemical inertia. Dihydropyrimidine derivatives possess moderate thermal stability, but their ester and dihydropyrimidine functionalities are vulnerable to hydrolysis and photo-oxidation, respectively.[1][3][4]
Table 1: Recommended Long-Term Storage Conditions for Solid Compound
| Parameter | Recommended Condition | Rationale & Causality |
| Temperature | -20°C | Reduces the kinetic rate of all potential degradation reactions. While some dihydropyrimidines are stable at room temperature for short periods, low temperature is crucial for preventing slow degradation over months or years. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The dihydropyrimidine ring can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation pathways that can lead to aromatization or ring-opening. |
| Moisture | Dessicated (Store with a desiccant) | Moisture is the key reactant for ester hydrolysis. Keeping the compound dry is critical to prevent its conversion to the corresponding carboxylic acid. |
| Light | Protected from Light (Amber Vial/Dark) | Dihydropyrimidine and related dihydropyridine systems are often photosensitive and can degrade upon exposure to UV or even ambient light.[3][4][5] Photostability studies are a standard part of drug development under ICH guidelines.[6][7] |
| Container | Tightly Sealed Vial | Prevents the ingress of atmospheric moisture and oxygen. A properly sealed container is the first line of defense.[8] |
Q2: I accidentally left the solid compound on the benchtop at room temperature for 48 hours. Is it still viable for my experiment?
Answer: It is likely still usable, but re-analysis is strongly recommended before proceeding with critical experiments. While short-term exposure to ambient temperature is not ideal, the rate of degradation in the solid state is significantly slower than in solution. The primary immediate risks are moisture uptake and light exposure.
Immediate Actions:
-
Assess Physical Appearance: Note any change in color (e.g., from white/off-white to yellow or brown) or texture (e.g., clumping), which could indicate degradation.
-
Transfer to Proper Storage: Immediately place the compound in a desiccator in a -20°C freezer, purged with inert gas if possible.
-
Recommend Re-analysis: Before use, perform a purity check using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or the initial analysis data from the supplier. This will definitively determine if any significant degradation has occurred.
Q3: What is the best practice for preparing and storing stock solutions?
Answer: The stability of this compound decreases significantly once it is in solution. The choice of solvent and storage conditions for the solution is therefore critical.
Solvent Selection:
-
Recommended: Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Ensure the solvent grade is high-purity and anhydrous to minimize water content.
-
Avoid: Protic solvents, especially aqueous buffers with acidic or basic pH, should be avoided for long-term storage. Ester hydrolysis is significantly accelerated in both acidic and basic aqueous media.[9][10][11]
Storage of Stock Solutions:
-
Temperature: Store stock solutions at -20°C or, for enhanced stability, at -80°C.
-
Aliquoting: Prepare single-use aliquots. This is the most critical step to prevent degradation from repeated freeze-thaw cycles, which can introduce moisture into the solution.
-
Container: Use low-volume, tightly sealed vials designed for low-temperature storage.
Section 2: Troubleshooting Guide - Identifying and Resolving Degradation
This section provides a structured approach to identifying degradation and its probable causes.
Problem: My HPLC analysis of an aged stock solution shows a new, more polar peak that is growing over time.
Probable Cause: Ester Hydrolysis. This is the most common degradation pathway in solution. The methyl ester group hydrolyzes to the corresponding carboxylic acid. The resulting carboxylic acid is significantly more polar than the parent ester, causing it to elute earlier on a standard reverse-phase HPLC column.
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to analyze the sample. The mass of the new peak should correspond to the parent compound minus a methyl group (-CH₂) and plus a hydrogen atom (M-14).
-
Review Solution Preparation: Was the solvent certified anhydrous? Was the stock solution exposed to humid air? Was it prepared in an aqueous buffer?
-
Corrective Action: Discard the degraded stock solution. Prepare a fresh stock solution using anhydrous DMSO, aliquot it into single-use vials, and store it at -80°C.
Problem: The solid compound in the vial has developed a yellow or brownish tint.
Probable Cause: Oxidation or Photodegradation. A change in color is often a sign of oxidative stress or light-induced degradation. The dihydropyrimidine ring can be oxidized to the more conjugated (and often colored) pyrimidine ring, or other complex degradation products may form.
Troubleshooting Steps:
-
Check Purity: Analyze the discolored solid via HPLC to quantify the level of impurity.
-
Review Storage History: Was the vial properly sealed? Was it exposed to light for an extended period? Was it stored under an inert atmosphere?
-
Corrective Action: If purity is compromised, a fresh vial of the compound should be procured. Implement stringent storage protocols for the new batch, ensuring it is stored under an inert atmosphere and protected from light at all times.
Section 3: Technical Deep Dive - Mechanisms & Protocols
Primary Degradation Pathways
Understanding the chemical liabilities of this compound is key to preventing its degradation. The two primary pathways are hydrolysis and oxidation.
-
Hydrolysis: The ester functional group is susceptible to nucleophilic attack by water. This reaction is catalyzed by either acid or base, cleaving the ester to form 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid and methanol.[11][12] In basic conditions, the reaction (saponification) is irreversible as the carboxylate salt is formed.[13][14]
-
Oxidation/Photodegradation: The dihydropyrimidine ring is a non-aromatic, electron-rich system. It can be susceptible to dehydrogenation (oxidation) to form the corresponding aromatic pyrimidine derivative. This process can be initiated by atmospheric oxygen, trace metal catalysts, or exposure to high-energy light.[3][5]
// Nodes Parent [label="this compound\n(Stable Form)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HydrolysisProduct [label="2-Oxo-1,2-dihydropyrimidine-5-carboxylic Acid\n+ Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OxidationProduct [label="Methyl 2-oxo-pyrimidine-5-carboxylate\n(Aromatized Product)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Parent -> HydrolysisProduct [label=" Hydrolysis \n (H₂O, Acid/Base)"]; Parent -> OxidationProduct [label=" Oxidation / Dehydrogenation \n (O₂, Light, Heat)"]; }
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Technical Support Center: Scaling Up the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate. As a Senior Application Scientist, this document provides field-proven insights and troubleshooting strategies to navigate the challenges of scaling up this important pharmaceutical building block.
Introduction to the Synthesis
The synthesis of this compound and its derivatives is a cornerstone in the development of various therapeutic agents. These compounds are recognized for a wide range of biological activities, making their efficient synthesis a critical step in the drug discovery pipeline.[1][2] The most common and direct route to this class of molecules is the Biginelli reaction, a one-pot, three-component condensation.[1][2][3]
This guide will focus on the practical aspects of scaling up the Biginelli reaction for the synthesis of this compound, addressing common issues and providing robust solutions.
Reaction Overview: The Biginelli Condensation
The Biginelli reaction is a powerful tool in synthetic chemistry, allowing for the straightforward construction of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (or thiourea).[2][3] The general scheme for the synthesis of the target molecule is depicted below.
Reaction Scheme:
Caption: General schematic of the Biginelli reaction for the synthesis of the target molecule.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the synthesis of this compound.
Low or Inconsistent Yields
Q1: My reaction yield is significantly lower than expected, or varies between batches. What are the likely causes?
A1: Low and inconsistent yields during scale-up are often multifactorial. Here are the primary areas to investigate:
-
Reaction Conditions: The Biginelli reaction is sensitive to temperature, concentration, and catalyst loading. While small-scale reactions might be forgiving, these parameters become critical at larger volumes.
-
Temperature: Ensure uniform heating of the reaction mixture. Hotspots can lead to side product formation. Use a well-calibrated heating mantle and overhead stirring for efficient mixing.
-
Concentration: As you scale up, simply increasing the volume of solvent may not be optimal. A more concentrated reaction mixture can sometimes improve reaction rates and yields. However, this must be balanced with the risk of precipitation of starting materials or intermediates.
-
Catalyst: The choice and amount of acid catalyst are crucial. While strong mineral acids like HCl are effective, they can be corrosive at scale. Consider using milder Lewis acids or solid-supported catalysts which can also simplify work-up.[3]
-
-
Reagent Quality: The purity of your starting materials is paramount.
-
Aldehyde: Ensure the aldehyde is free from oxidized impurities (carboxylic acids), which can interfere with the reaction.
-
Methyl Acetoacetate: This reagent can undergo self-condensation. Use freshly distilled or high-purity methyl acetoacetate.
-
Urea: While generally stable, ensure it is dry, as moisture can affect the reaction.
-
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (TLC or HPLC). Do not assume that the reaction time will scale linearly.
Table 1: Recommended Starting Points for Reaction Optimization
| Parameter | Recommended Range | Rationale |
| Temperature | 80-120 °C | To ensure sufficient reaction kinetics without significant byproduct formation. |
| Catalyst | Brønsted or Lewis Acid | Brønsted acids (e.g., HCl, p-TsOH) are common, while Lewis acids (e.g., ZnCl₂, InCl₃) can offer milder conditions.[3] |
| Solvent | Ethanol, Acetonitrile, or solvent-free | Ethanol is a traditional solvent. Acetonitrile can also be effective. Solvent-free conditions are a green alternative.[4] |
| Stoichiometry | Aldehyde:Ketoester:Urea (1:1:1.5) | A slight excess of urea is often used to drive the reaction to completion. |
Product Purification Challenges
Q2: I'm having difficulty purifying the product. It's either an oil or heavily contaminated.
A2: Purification is a common bottleneck in scaling up the Biginelli reaction. Here are some strategies to address this:
-
Crystallization: This is the most common and scalable purification method.
-
Solvent Selection: A good crystallization solvent will dissolve the product at elevated temperatures but have low solubility at room temperature or below. Common solvents for dihydropyrimidinones include ethanol, methanol, and ethyl acetate. A co-solvent system (e.g., ethanol/water) can also be effective.
-
"Oiling Out": If the product separates as an oil, it indicates that the solution is supersaturated or the cooling rate is too fast. Try adding a small amount of a co-solvent in which the product is less soluble to induce crystallization, or cool the solution more slowly with gentle stirring. Seeding with a small crystal of pure product can also be beneficial.
-
-
Column Chromatography: While less ideal for very large scales, flash chromatography can be used for batches up to several hundred grams.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point.
-
-
Impurity Identification: If you consistently have a major impurity, it's crucial to identify it (e.g., by NMR or Mass Spectrometry). This will help you understand its origin and develop a strategy to either prevent its formation or remove it more effectively. Common impurities can include unreacted starting materials or side products from self-condensation of the ketoester.
Side Reactions and Impurity Profile
Q3: What are the common side products I should be aware of?
A3: The Biginelli reaction is generally clean, but side reactions can occur, especially under non-optimized conditions.
-
Hantzsch Dihydropyridine Formation: Under certain conditions, a competing reaction can lead to the formation of a Hantzsch-type dihydropyridine. This is more likely if ammonia or an ammonium salt is present as an impurity.
-
Knoevenagel Condensation Product: The initial condensation of the aldehyde and the β-ketoester can sometimes be isolated as a stable byproduct.
-
Self-Condensation of β-Ketoester: As mentioned earlier, methyl acetoacetate can self-condense, leading to impurities that can be difficult to remove.
Workflow for Troubleshooting Side Reactions:
Caption: A logical workflow for identifying and addressing common side reactions.
Process Safety at Scale
Q4: What are the key safety considerations when scaling up this reaction?
A4: Process safety is non-negotiable. Here are the critical points to consider:
-
Exothermicity: While the Biginelli reaction is not typically violently exothermic, any reaction at scale has the potential for a thermal runaway. Monitor the internal temperature of the reactor closely, especially during the initial heating phase. Ensure you have an adequate cooling system in place.
-
Reagent Handling:
-
Acids: Handle strong acids with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Solvents: Be aware of the flammability of organic solvents like ethanol and acetonitrile. Ensure there are no ignition sources near the reaction setup.
-
-
Pressure Build-up: If the reaction is conducted in a sealed vessel, be aware of the potential for pressure build-up, especially when heating. Use a pressure-rated reactor and ensure it is equipped with a pressure relief valve.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields (or goggles), a flame-resistant lab coat, and gloves compatible with the chemicals being used.
Analytical Methods for Quality Control
Q5: How can I effectively monitor the reaction and assess the purity of my final product?
A5: Robust analytical methods are essential for successful scale-up.
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. It allows you to visualize the disappearance of starting materials and the appearance of the product.[5]
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity, HPLC is the method of choice.[6] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of a modifier like trifluoroacetic acid) is a good starting point for method development. HPLC can also be used to identify and quantify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying any impurities.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the product and can be coupled with liquid chromatography (LC-MS) to identify unknown impurities.
Conclusion
Scaling up the synthesis of this compound presents a unique set of challenges that require careful attention to reaction parameters, purification strategies, and safety protocols. By systematically addressing the issues outlined in this guide, researchers and drug development professionals can improve the efficiency, consistency, and safety of their large-scale syntheses. Remember that a thorough understanding of the underlying chemistry, coupled with robust analytical monitoring, is the key to success.
References
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Usage of HPLC in analysis of tetrahydropyrimidine Biginelli derivative. (2018). ResearchGate. [Link]
-
Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]
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Past, present and future of the Biginelli reaction: a critical perspective. (n.d.). Royal Society of Chemistry. [Link]
-
Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]
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Biginelli reaction: A green perspective. (2012). Augusta University. [Link]
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Biginelli Reaction. (n.d.). Organic Chemistry Portal. [Link]
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The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (2020). ResearchGate. [Link]
-
Green Chemistry and Biginelli Reaction. (2017). gssrr.org. [Link]
-
New protocol for Biginelli reaction-a practical synthesis of Monastrol. (2005). Arkat USA. [Link]
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Biginelli Reaction: A Green Perspective. (2012). ResearchGate. [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activity. (2023). ResearchGate. [Link]
-
A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. (2019). Royal Society of Chemistry. [Link]
-
Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. (2023). National Center for Biotechnology Information. [Link]
-
Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. (2022). Journal of Medicinal and Chemical Sciences. [Link]
-
Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. (2020). Royal Society of Chemistry. [Link]
-
BIGINELLI DIHYDROPYRIMIDINE SYNTHESIS. (n.d.). Mercer University. [Link]
-
Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. (2021). Royal Society of Chemistry. [Link]
-
6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. (2009). National Center for Biotechnology Information. [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). MDPI. [Link]
-
Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2022). ResearchGate. [Link]
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Technical Support Center: Catalyst Selection for Efficient Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection to optimize their synthetic routes. Pyrimidine scaffolds are fundamental to a vast array of biologically active compounds, making their efficient and selective synthesis a critical objective in drug discovery and development.[1][]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common catalytic issues. We will explore the causality behind experimental choices, ensuring that every recommendation is grounded in solid mechanistic understanding.
Section 1: Foundational Strategy for Catalyst Selection
Choosing the right catalyst is paramount and depends on numerous factors including the specific reaction (e.g., Biginelli, Pinner), substrate scope, desired operational simplicity, and scalability. Catalysts for pyrimidine synthesis can be broadly categorized into acids, bases, transition-metal complexes, and organocatalysts.[][3] A crucial initial decision is the choice between a homogeneous and a heterogeneous system.
Homogeneous vs. Heterogeneous Catalysis: A Comparative Analysis
The choice between a catalyst that is in the same phase as the reactants (homogeneous) and one that is in a different phase (heterogeneous) has profound implications for reaction kinetics, selectivity, and process sustainability.[4][5]
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity & Selectivity | Generally high due to well-defined active sites and high accessibility.[4][6] | Can be lower; activity is often surface-area dependent and may have diffusion limitations.[6][7] |
| Reaction Conditions | Typically milder temperatures and pressures.[6] | Often require higher temperatures but are generally more thermally stable.[6] |
| Catalyst Separation | Difficult and often expensive, requiring extraction, distillation, or chromatography.[4] | Simple and straightforward (e.g., filtration), facilitating easy product isolation.[4][6] |
| Recyclability | Challenging and costly; catalyst degradation can occur during recovery.[6][7] | Generally high reusability, which is advantageous for green chemistry and cost reduction.[7][8] |
| Mechanistic Understanding | Easier to study and understand reaction mechanisms.[6] | More complex, with surface chemistry and mass transfer phenomena playing a key role.[6] |
Catalyst Selection Workflow
A logical approach to catalyst selection can prevent common pitfalls and streamline optimization. The following workflow provides a decision-making framework for your synthetic campaign.
Caption: A decision workflow for pyrimidine synthesis catalyst selection.
Section 2: Troubleshooting Guide
This section addresses specific, common issues encountered during catalyzed pyrimidine synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting materials. What are the likely causes and how can I fix this?
A1: Low conversion is a frequent challenge that can often be traced back to catalyst inefficiency or suboptimal reaction conditions.[9]
-
Causality & Explanation: The catalyst's primary role is to lower the activation energy of the rate-limiting step, which in many pyrimidine syntheses like the Biginelli reaction, is the cyclization and dehydration.[9] If the catalyst is inactive or present in insufficient quantity, this energy barrier is not effectively overcome, leading to a stalled reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst is active. If using a commercial catalyst, check its age and storage conditions. For reusable heterogeneous catalysts, they may require regeneration to remove adsorbed species from previous runs.[9] For acid catalysts, confirm the concentration is appropriate.[9]
-
Optimize Catalyst Loading: Too little catalyst will result in slow or incomplete conversion. Conversely, excessive catalyst loading can sometimes promote side reactions.[10] It is recommended to perform a screening of catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific substrates.
-
Adjust Reaction Temperature and Time: Many of these reactions are temperature-sensitive.[10] A moderate increase in temperature can often drive the reaction to completion. However, be cautious, as excessive heat can lead to byproduct formation (see Q2). Always monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid product degradation from prolonged heating.[9][10]
-
Re-evaluate Your Solvent: The solvent plays a critical role in solubility and reaction kinetics. While ethanol or DMF are common, some substrate combinations perform better in other solvents or even under solvent-free conditions.[9][10] Experimenting with different solvents can lead to significant improvements.
-
Check Purity of Reactants: Impurities in your starting materials (e.g., aldehydes, β-ketoesters, amidines) can act as catalyst poisons or inhibitors.[9][11] Ensure all reagents are of high purity. Amidines, in particular, can be hygroscopic and hydrolyze over time, so using a freshly prepared salt is advisable for reactions like the Pinner synthesis.[9]
-
Q2: I'm performing a Biginelli reaction and my purified product is highly fluorescent. I suspect a byproduct is forming. What is it and how can I prevent it?
A2: This is a classic issue in the Biginelli condensation. The fluorescent byproduct is almost certainly a Hantzsch-type 1,4-dihydropyridine (DHP).[9]
-
Causality & Explanation: The Hantzsch pathway becomes competitive when ammonia is present. At elevated temperatures, urea (the nitrogen source in the Biginelli reaction) can decompose to generate ammonia. This ammonia then reacts with the aldehyde and two equivalents of the β-ketoester in a pathway that competes directly with the desired dihydropyrimidinone synthesis.[9]
-
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the most effective solution. The decomposition of urea is temperature-dependent. By running the reaction at a lower temperature, you minimize the in-situ generation of ammonia, thus favoring the Biginelli pathway over the Hantzsch pathway.[9]
-
Optimize Catalyst Choice: The nature of the acid catalyst can influence the selectivity. Some Lewis acids may preferentially activate the urea pathway, while others might favor the Hantzsch reaction. Screening different Lewis or Brønsted acids can identify a more selective catalyst for your desired product.[11]
-
Modify the Order of Addition: In some systems, adding the urea component last to the pre-mixed aldehyde and β-ketoester can reduce the time it is exposed to heat before reacting, potentially minimizing its decomposition.[9]
-
Q3: My heterogeneous catalyst's activity drops significantly after the first run. How can I improve its recyclability?
A3: A drop in activity indicates catalyst deactivation or loss. This can be due to poisoning, leaching of the active species, or physical degradation of the support.
-
Causality & Explanation: Catalyst poisons are substances that bind strongly to the active sites, blocking them from reactants. In pyrimidine synthesis, these can include impurities in the starting materials or strongly coordinating byproducts. Leaching occurs when the active catalytic species (e.g., metal ions) detaches from the solid support and dissolves into the reaction medium.
-
Troubleshooting Steps:
-
Implement a Regeneration Protocol: Before reuse, wash the catalyst thoroughly with a solvent that can remove adsorbed impurities without dissolving the catalyst itself. For example, washing with cold ethanol can remove organic residues.[1] In some cases, a calcination step (heating at high temperature) may be required to burn off stubborn organic deposits and restore active sites.
-
Test for Leaching: After the reaction, filter off the heterogeneous catalyst and add a fresh batch of starting materials to the filtrate. If the reaction proceeds, it confirms that the active catalytic species has leached into the solution. This requires redesigning the catalyst, perhaps by using stronger linkers to anchor the active site to the support.
-
Use High-Purity Reagents: As mentioned in Q1, impurities can act as poisons. Using highly pure starting materials is crucial for maintaining the longevity of a recyclable catalyst.[9][11]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the "greenest" or most sustainable catalyst options for pyrimidine synthesis? A1: Green chemistry principles favor catalysts that are non-toxic, reusable, and allow for reactions in environmentally benign solvents (like water or ethanol) or under solvent-free conditions.[12]
-
Organocatalysts: Substances like taurine (2-aminoethanesulfonic acid) are excellent green catalysts. They are biodegradable, metal-free, and can be effective in aqueous media.[13]
-
Heterogeneous Catalysts: Solid acid catalysts (e.g., sulfated zirconia) or magnetic nanoparticles are highly sustainable as they can be easily recovered (by filtration or with a magnet) and reused for multiple cycles, minimizing waste.[9][14]
-
Microwave or Ultrasound Assistance: These techniques can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often improving yields.[1][15]
Q2: How do I choose between a Lewis acid (e.g., Cu(II), FeCl₃) and a Brønsted acid (e.g., TFA, HCl) catalyst? A2: The choice depends on the specific mechanism and substrate sensitivities.
-
Brønsted acids (proton donors) are classic catalysts, particularly for the Biginelli reaction, where they protonate a carbonyl oxygen to activate it for nucleophilic attack.[10] However, strong Brønsted acids can sometimes promote side reactions like aldehyde polymerization.[11]
-
Lewis acids (electron-pair acceptors) coordinate to carbonyl oxygens, also activating them. They are often milder and can offer better selectivity.[11] Transition metal Lewis acids like Cu(II) or Ir(III) can also enable novel reaction pathways through different cycloaddition strategies.[3][16] Screening a small set of both types is often the best empirical approach.
Q3: Can I use a single catalyst for a multi-component reaction (MCR) to build a complex pyrimidine? A3: Yes, this is one of the great advantages of modern catalysis. Many advanced pyrimidine syntheses are MCRs where multiple bonds are formed in a single pot.[3] For example, iridium pincer complexes have been shown to catalyze the regioselective synthesis of pyrimidines from an amidine and up to three different alcohol molecules in one pot.[16] Similarly, copper catalysts are effective for pseudo five-component reactions to build highly substituted pyrimidines.[3] The catalyst's role is to orchestrate a cascade of events, such as dehydrogenation, condensation, and cyclization, in the correct sequence.[16][17]
Section 4: Key Experimental Protocol
This section provides a validated, representative protocol for the synthesis of a dihydropyrimidinone (DHPM) via a Biginelli reaction using a recyclable solid acid catalyst.
Protocol: Synthesis of a Dihydropyrimidinone (DHPM) using Sulfated Zirconia
-
Mechanistic Principle: The solid acid catalyst provides Brønsted acid sites on its surface. It protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by urea. This is followed by condensation with the β-ketoester and a final intramolecular cyclization and dehydration to yield the DHPM. The catalyst's solid nature allows for simple filtration and reuse.
Caption: Simplified mechanism of the acid-catalyzed Biginelli reaction.
-
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 mmol)
-
β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol)
-
Urea (1.5 mmol)
-
Sulfated Zirconia (solid acid catalyst, 50 mg)
-
Ethanol (5 mL)
-
-
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and ethanol (5 mL).
-
Add the sulfated zirconia catalyst (50 mg) to the mixture.[9]
-
Heat the mixture to a gentle reflux (approx. 80°C) and stir.
-
Monitor the reaction progress by TLC every 30 minutes (eluent: 7:3 hexane:ethyl acetate). The starting materials should disappear as a new, lower Rf spot corresponding to the DHPM appears.[9]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature. A solid precipitate should form.[9]
-
Filter the reaction mixture to separate the solid product and the catalyst. Wash the solid with a small amount of cold ethanol (2 x 3 mL) to remove any soluble impurities.
-
The catalyst can be recovered from the filter paper, washed with ethanol, dried in an oven, and stored for reuse.
-
Recrystallize the crude solid product from hot ethanol to obtain the pure DHPM.[9]
-
Characterize the final product using NMR, IR, and mass spectrometry to confirm its identity and purity.
-
Section 5: References
-
Alfindee, M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Retrieved from [Link]
-
Pyrimidine metabolism. (n.d.). Wikipedia. Retrieved from [Link]
-
An Organocatalytic Newer Synthetic Approach toward the Access of Dihydropyrido[2,3-d] Pyrimidine in Water: A Perfect Synergy for Eco-compatible Organic Synthesis. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Gore, R. P., & Rajput, A. P. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. Retrieved from [Link]
-
Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega. Retrieved from [Link]
-
Sharma, A., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1), 4. Retrieved from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Pyridines, Quinolines, and Pyrimidines via Acceptorless Dehydrogenative Coupling Catalyzed by a Simple Bidentate P^N Ligand Supported Ru Complex. (2020). Organometallics. Retrieved from [Link]
-
A plausible catalytic cycle for pyrimidine synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Pyrimidine Synthesis. (2024). YouTube. Retrieved from [Link]
-
Iron Catalysis for Modular Pyrimidine Synthesis through β-Ammoniation/Cyclization of Saturated Carbonyl Compounds with Amidines. (2016). The Journal of Organic Chemistry. Retrieved from [Link]
-
Homogeneous vs Heterogeneous Catalysts. (n.d.). Course Hero. Retrieved from [Link]
-
Base Catalyzed Pyrimidine Synthesis Using Microwave. (2004). ResearchGate. Retrieved from [Link]
-
Pyrimidine biosynthesis and catabolism. (n.d.). Fiveable. Retrieved from [Link]
-
A Sustainable Multicomponent Pyrimidine Synthesis. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC - NIH. Retrieved from [Link]
-
Synergy between homogeneous and heterogeneous catalysis. (n.d.). RSC Publishing. Retrieved from [Link]
-
Recent developments in nanocatalyst-mediated ecofriendly synthesis of pyrimidine derivatives. (n.d.). ScienceDirect. Retrieved from [Link]
-
Pyrimidine Metabolism Disorders. (n.d.). MSD Manual Professional Edition. Retrieved from [Link]
-
Homogeneous and Heterogeneous Catalysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Homogeneous & Heterogeneous Catalysts. (n.d.). Save My Exams. Retrieved from [Link]
-
Highly efficient synthesis of pyrimidine-5-carbonitrile derivatives over a robust biowaste bone char-Bronsted solid acid catalyst. (2024). PMC - NIH. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Dihydrofolate Reductase (DHFR) Inhibitors: Evaluating Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate in the Context of Established and Novel Scaffolds
This guide provides a comprehensive comparison of the therapeutic potential of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate as a putative Dihydrofolate Reductase (DHFR) inhibitor. We will delve into the established landscape of DHFR inhibition, critically analyze the efficacy of classical and non-classical inhibitors, and position the subject dihydropyrimidine derivative within this competitive field. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the pursuit of novel antifolate therapeutics.
The Central Role of Dihydrofolate Reductase in Cellular Proliferation
Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF).[1] THF and its derivatives are essential one-carbon donors for the de novo synthesis of purines and thymidylate, which are fundamental building blocks for DNA and RNA synthesis.[1] Consequently, the inhibition of DHFR leads to a depletion of the intracellular THF pool, disrupting DNA replication and repair, and ultimately inducing cell cycle arrest and apoptosis.[1] This mechanism renders DHFR a highly attractive target for therapeutic intervention, particularly in oncology and infectious diseases where rapid cell proliferation is a hallmark.
The folate metabolic pathway, highlighting the critical role of DHFR, is depicted below:
Caption: Experimental Workflow for DHFR Inhibition Assay.
Conclusion and Future Directions
While direct experimental evidence for the DHFR inhibitory activity of this compound is currently lacking in the reviewed literature, the broader class of dihydropyrimidine derivatives has demonstrated significant promise as potent and selective DHFR inhibitors. The structural features of the title compound suggest it is a viable candidate for investigation.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of DHFR enzymes from various species (e.g., human, bacterial, parasitic) to determine its potency and selectivity. Comparative studies against established inhibitors like methotrexate and trimethoprim will be crucial in defining its therapeutic potential. Furthermore, in silico docking studies could provide valuable insights into its binding mode within the DHFR active site, guiding further structural optimization to enhance efficacy. [2]
References
-
Gangjee, A., et al. (2010). Potent Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors: Classical and Nonclassical 2-Amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine Antifolates. Journal of Medicinal Chemistry, 53(4), 1779-1788. [Link]
-
Gangjee, A., et al. (2011). Design, Synthesis, and X-ray Crystal Structure of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-ethyl-thieno[2,3-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors and as Potential Antitumor Agents. Journal of Medicinal Chemistry, 54(21), 7543-7556. [Link]
-
Rosowsky, A., et al. (2003). Comparison of micromolar IC50s of seven known inhibitors against dihydrofolate reductase from various species. Journal of Medicinal Chemistry, 46(10), 1855-1867. [Link]
-
Shaikh, S. A., et al. (2022). Design, synthesis, and biological evaluation of some methyl 2-(1H-pyrazol-4-ylthio)-1,2,3,4-tetrahydro-6-methylpyrimidine-5-carboxylate derivatives as potential DHFR inhibitors. International journal of health sciences, 6(S3), 11674-11688. [Link]
-
Bhardwaj, S., et al. (2025). Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides. ResearchGate. [Link]
-
Al-Suhaimi, E. A., et al. (2016). In Silico Study Probes Potential Inhibitors of Human Dihydrofolate Reductase for Cancer Therapeutics. PLoS ONE, 11(5), e0155394. [Link]
-
Raimondi, M. V., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1059. [Link]
-
Lala, C., et al. (2019). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d]t[3][4][5][6]etrazine-8-carboxylates and -carboxamides. Molecules, 24(11), 2094. [Link]
-
Farooqui, M., et al. (2023). In silico screening of inhibitors against human dihydrofolate reductase to identify potential anticancer compounds. Journal of Biomolecular Structure and Dynamics, 41(19), 9687-9700. [Link]
-
Çolak, A., & Tutar, Y. (2024). DFT Calculation, ADME/T and Molecular Docking Approach of Methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate. Journal of the Mexican Chemical Society, 68(3). [Link]
-
Rashid, U., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry, 210, 112986. [Link]
-
Vlasov, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 1-10. [Link]
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Hoekstra, M., et al. (2002). A comparison of the efficacy and safety of leflunomide and methotrexate for the treatment of rheumatoid arthritis. Rheumatology, 41(12), 1363-1371. [Link]
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Bannwarth, B., et al. (1996). Methotrexate: Optimizing the Efficacy in Rheumatoid Arthritis. Clinical Pharmacokinetics, 30(2), 115-130. [Link]
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Thenmozhi, M., et al. (2009). 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2821. [Link]
-
Chan, E. S. L., & Cronstein, B. N. (2010). Methotrexate an Old Drug with New Tricks. International Journal of Molecular Sciences, 11(12), 5021-5034. [Link]
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El-Damasy, A. K., et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1634-1653. [Link]
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Pincus, T. (2009). Underestimation of the efficacy, effectiveness, tolerability, and safety of weekly low-dose methotrexate in information presented to physicians and patients. Clinical and Experimental Rheumatology, 27(1), 121-129. [Link]
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Masters, P. A., et al. (2023). Trimethoprim-Sulfamethoxazole. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. [Link]
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Dervieux, T., et al. (2005). Pharmacodynamic properties of methotrexate and AminotrexateTM during weekly therapy. Cancer Chemotherapy and Pharmacology, 55(5), 413-420. [Link]
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Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o2021. [Link]
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Reeves, D. S., & Lacey, R. W. (1979). Reassessment of the rationale for the combinations of sulphonamides with diaminopyrimidines. Journal of Antimicrobial Chemotherapy, 5(Suppl B), 5-16. [Link]
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Structure-activity relationship of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate analogs
A Comprehensive Guide to the Structure-Activity Relationship of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate Analogs
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for this compound analogs, a scaffold of significant interest in medicinal chemistry. We will explore the synthetic strategies, compare the biological activities against various targets supported by experimental data, and detail the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical core.
Introduction: The Dihydropyrimidinone (DHPM) Scaffold
The 3,4-dihydropyrimidin-2(1H)-one (DHPM) core, particularly with a carboxylate group at the 5-position, is a privileged scaffold in drug discovery. These compounds, often referred to as Biginelli compounds, have demonstrated a remarkable breadth of biological activities. Their therapeutic potential spans roles as antiviral, anticancer, anti-inflammatory, and antihypertensive agents.[1][2] The synthetic accessibility of the DHPM core via the Biginelli reaction allows for extensive structural diversification, making it an ideal template for developing SAR studies and optimizing lead compounds.[3][4]
This guide will focus on comparing analogs based on their activity against three major therapeutic targets:
-
Dihydropyrimidine Dehydrogenase (DPD) : A key enzyme in the metabolism of fluoropyrimidine anticancer drugs.
-
Hepatitis B Virus (HBV) : Specifically targeting the viral capsid assembly process.
-
Cancer Cell Proliferation : Through various mechanisms, including inhibition of tyrosine kinases.
Synthetic Strategy: The Biginelli Reaction
The cornerstone for synthesizing the this compound core is the Biginelli reaction, a one-pot, three-component condensation.[4][5] This reaction typically involves an aldehyde, a β-ketoester (like methyl acetoacetate), and urea (or thiourea) under acidic catalysis.[3] The simplicity and modularity of this reaction are its greatest strengths, allowing for diverse substituents to be incorporated at key positions of the dihydropyrimidine ring.
The generally accepted mechanism proceeds through a series of bimolecular reactions, beginning with an aldol condensation between the aldehyde and the β-ketoester, followed by the nucleophilic addition of urea and a final dehydrating cyclization to yield the DHPM product.[5]
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of DHPM analogs is highly dependent on the nature and position of substituents on the heterocyclic ring. The most commonly modified positions are C4, C5, and the N1/N3 positions.
Dihydropyrimidine Dehydrogenase (DPD) Inhibition
DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[6] Patients with DPD deficiency are at high risk of severe toxicity from 5-FU.[7][8] Therefore, DPD inhibitors can modulate the pharmacokinetics of 5-FU, and DHPM analogs have been explored for this purpose. The crystal structure of DPD reveals a complex active site that can be targeted by small molecule inhibitors.[9]
Key SAR Insights for DPD Inhibition:
-
C4 Position: The substituent at the C4 position is critical. Aromatic rings, often with specific substitutions, are generally preferred for potent inhibition.
-
C5 Position: The ester group at C5 is a key feature. Modification of this ester can significantly impact activity. For instance, replacing the ester with other functional groups like amides can alter the binding profile.
-
N1 and N3 Positions: Unsubstituted N1 and N3 positions with intact amide and imide groups are often required for significant enzyme inhibition, suggesting their involvement in crucial hydrogen bonding interactions within the DPD active site.[10]
Anti-Hepatitis B Virus (HBV) Activity
A promising antiviral strategy for chronic hepatitis B is the modulation of viral capsid assembly.[11] Certain DHPM analogs, known as Core protein Allosteric Modulators (CpAMs), can bind to the viral core protein dimers, inducing the formation of empty, non-infectious capsids or preventing capsid formation altogether.[12][13]
Key SAR Insights for Anti-HBV Activity:
-
C4-Aryl Group: The nature of the aryl group at the C4 position is a primary determinant of potency. Electron-withdrawing groups, such as halogens (e.g., 4'-Chloro), on the phenyl ring often enhance anti-HBV activity.[14]
-
C5-Ester Group: The methyl carboxylate at C5 is important, but modifications are tolerated. For example, conversion to carboxamides can maintain or improve activity and pharmacokinetic properties.
-
N1-Substitution: Introduction of substituents at the N1 position can be explored to optimize properties, with some studies showing that specific groups can enhance potency.
-
C6-Position: The methyl group at C6 is common, but introducing other groups, such as carboxyl-containing moieties, can significantly improve metabolic stability and reduce off-target effects like hERG inhibition.[14]
Table 1: Comparison of Anti-HBV Activity of Select DHPM Analogs
| Compound ID | C4-Aryl Substituent | C6-Substituent | EC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Reference |
| GLS4 (Lead) | 2,6-dichloro-3-pyridyl | Methyl | 0.007 - 0.009 | > 50 | [14] |
| 6a-5 | 4'-ethylphenyl | Phenylacetic acid | 0.54 | > 10 | [14] |
| 6a-8 | 4'-chlorophenyl | Phenylacetic acid | 0.39 | > 10 | [14] |
| 6a-25 | 3'-fluoro-4'-cyanophenyl | Phenylacetic acid | 0.020 - 0.024 | > 10 | [14] |
| 27 (58031) | 4-chloro-3-fluorophenyl | Methyl | Submicromolar | > 50 | [12] |
EC₅₀: Half maximal effective concentration. Lower values indicate higher potency.
Anticancer Activity
DHPMs exhibit anticancer activity through various mechanisms, including the inhibition of crucial signaling pathways. Analogs have been developed as inhibitors of tyrosine kinases like EGFR and VEGFR-2, which are often overactive in cancer cells.[15][16]
Key SAR Insights for Anticancer Activity:
-
C4-Aryl Group: This is a crucial determinant of potency and selectivity. Electron-withdrawing substituents (e.g., nitro, chloro) on the C4-phenyl ring often lead to increased antiproliferative activity.[15][17]
-
C5-Substituent: The presence of a carboxylate or carbonitrile at C5 is common. Modifications here can tune the compound's properties. For example, replacing the ester with a benzyl moiety has been shown to increase activity against some cancer cell lines.[17]
-
N3-Substitution: Introducing basic groups at the N3 position has been a successful strategy in developing potent calcium channel blockers, a class of compounds that can have indirect anticancer effects.[18]
-
Thio-analogs: Replacing the oxygen at C2 with sulfur (to form a dihydropyrimidine-thione) can significantly alter the biological activity profile and is a common modification strategy.[19]
Table 2: Comparison of Anticancer Activity of Select Pyrimidine Analogs
| Compound ID | Target/Cell Line | Key Structural Feature | IC₅₀ / EC₅₀ (µM) | Reference |
| 4e | Colo 205 (Colon) | 4-(4-chlorophenyl) at C4 | 1.66 | [15] |
| 4f | Colo 205 (Colon) | 4-(3,4-dichlorophenyl) at C4 | 1.83 | [15] |
| 11e | HCT-116 (Colon) | VEGFR-2 Inhibitor | 1.14 | [16] |
| 12b | VEGFR-2 | VEGFR-2 Inhibitor | 0.53 (Enzyme IC₅₀) | [16] |
| 2a | Glioblastoma | N-benzyl counterpart of lead | 5 - 8 | [20][21] |
IC₅₀: Half maximal inhibitory concentration. Lower values indicate higher potency.
Key Mechanisms of Action & Pathways
Understanding the mechanism of action is crucial for rational drug design. Below, we visualize two key pathways modulated by DHPM analogs.
DPD Inhibition in 5-Fluorouracil Metabolism
DHPM analogs can act as inhibitors of DPD, preventing the breakdown of the active anticancer drug 5-FU. This increases the bioavailability of 5-FU's active metabolites, which inhibit DNA synthesis in cancer cells, but also necessitates careful dose management to avoid toxicity.[6]
HBV Capsid Assembly Modulation
HBV CpAMs interfere with a critical step in the viral life cycle. By binding to core protein (Cp) dimers, they misdirect the assembly process, leading to the formation of empty capsids that do not contain the viral pregenomic RNA (pgRNA), thus halting viral replication.[12][14]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.
General Protocol for Synthesis via Biginelli Reaction
This protocol describes a general method for synthesizing a methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.[1][19]
Materials:
-
Substituted aryl aldehyde (10 mmol)
-
Methyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (25 mL)
-
Concentrated Hydrochloric Acid (catalytic amount, ~0.5 mL)
Procedure:
-
Combine the aryl aldehyde (10 mmol), methyl acetoacetate (10 mmol), and urea (15 mmol) in a 100 mL round-bottom flask.
-
Add ethanol (25 mL) to the flask to dissolve the reactants.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C) with stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Allow the mixture to stand, often overnight, to facilitate precipitation of the product. The product may also be precipitated by pouring the mixture into ice-cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the solid from hot ethanol to obtain the pure dihydropyrimidine derivative.
-
Dry the final product under vacuum and characterize using NMR, IR, and Mass Spectrometry.
Protocol for In Vitro Anti-HBV Assay
This protocol outlines the measurement of antiviral activity against HBV in cell culture.[22]
Materials:
-
HepG2.2.15 cells (a stable cell line that produces HBV)
-
Cell culture medium (e.g., DMEM) with supplements
-
Test compounds (DHPM analogs) dissolved in DMSO
-
Reagents for DNA extraction and real-time quantitative PCR (qPCR)
-
Reagents for cell viability assay (e.g., MTS)
Procedure:
-
Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., Lamivudine) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 6-8 days, replacing the medium with freshly prepared compound-containing medium every 2 days.
-
Supernatant Collection: After the incubation period, collect the cell culture supernatant.
-
HBV DNA Quantification:
-
Extract viral DNA from the supernatant.
-
Quantify the amount of extracellular HBV DNA using a real-time qPCR assay with specific primers for the HBV genome.
-
-
Cytotoxicity Assessment:
-
After collecting the supernatant, measure the viability of the remaining cells in the plate using an MTS assay to determine the 50% cytotoxic concentration (CC₅₀).
-
-
Data Analysis:
-
Calculate the reduction in HBV DNA levels for each compound concentration compared to the vehicle control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.
-
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for drug discovery. The structure-activity relationships discussed herein highlight several key principles for designing potent and selective modulators of diverse biological targets. The C4-aryl substituent is consistently a primary determinant of activity, while modifications at the C5 and C6 positions are crucial for optimizing potency and drug-like properties such as metabolic stability.
Future research should focus on exploring novel substitutions and expanding the diversity of the core structure. The development of multi-target DHPMs, for example, compounds with both anticancer and anti-angiogenic (e.g., VEGFR-2 inhibition) properties, could lead to more effective therapies. Furthermore, applying computational methods like molecular docking and dynamic simulations, guided by the growing number of available crystal structures of targets like DPD, will undoubtedly accelerate the discovery of next-generation therapeutics based on this privileged scaffold.
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Atwal, K. S., et al. (1990). Dihydropyrimidine calcium channel blockers: 2-heterosubstituted 4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 33(9), 2629–2635. [Link]
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Atwal, K. S., et al. (1991). Dihydropyrimidine calcium channel blockers. II. 3-Substituted-4-aryl-1,4-dihydro-6-methyl-5-pyrimidinecarboxylic acid esters as potent mimics of dihydropyridines. Journal of Medicinal Chemistry, 34(2), 806–811. [Link]
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Sanna, F., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. PubMed, 33540875. [Link]
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Eldehna, W. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. RSC Medicinal Chemistry, 12(10), 1735-1750. [Link]
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Rashid, U., et al. (2021). Exploring the ability of dihydropyrimidine-5-carboxamide and 5-benzyl-2,4-diaminopyrimidine-based analogues for the selective inhibition of L. major dihydrofolate reductase. European Journal of Medicinal Chemistry, 210, 112986. [Link]
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Zhang, H., et al. (2023). Discovery of carboxyl-containing heteroaryldihydropyrimidine derivatives as novel HBV capsid assembly modulators with significantly improved metabolic stability. RSC Medicinal Chemistry, 14(7), 1335-1344. [Link]
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García, M., et al. (2021). DPYD variant testing in candidates for fluoropyrimidine treatment: A study protocol. Farmacia Hospitalaria, 45(2), 97-102. [Link]
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Martin, L., et al. (2016). 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. Bioorganic & Medicinal Chemistry, 24(12), 2772-2782. [Link]
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A Senior Application Scientist's Guide to Dihydropyrimidine Compounds: Bridging the Divide Between In Vitro Promise and In Vivo Reality
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Dihydropyrimidine Scaffold - A Privileged Structure with a Translational Challenge
Dihydropyrimidines (DHPMs), heterocyclic compounds readily synthesized via the Biginelli reaction, represent a cornerstone in medicinal chemistry.[1] Their structural motif is found in a wide array of pharmacologically active agents, demonstrating properties ranging from antiviral and antibacterial to potent anticancer and antihypertensive effects.[2][3] This therapeutic versatility has made the DHPM scaffold a subject of intense investigation in both academic and industrial drug discovery programs.[4][5]
However, the journey from a promising hit in a high-throughput in vitro screen to a clinically effective drug is fraught with challenges. A significant hurdle lies in the often-poor correlation between a compound's activity in a controlled laboratory setting (in vitro) and its efficacy within a complex, whole biological system (in vivo).[6][7] This guide provides an in-depth comparison of the in vitro and in vivo activities of dihydropyrimidine compounds. We will dissect the experimental methodologies, analyze the causality behind strategic choices in the drug discovery pipeline, and explore the critical factors that dictate the successful translation from benchtop to preclinical models.
The In Vitro Landscape: Quantifying DHPM Activity with Precision
Initial screening and characterization of DHPMs rely on a tiered system of in vitro assays, moving from isolated molecular targets to complex cellular environments. The primary goal is to establish a mechanism of action and a preliminary structure-activity relationship (SAR).
Target-Based (Biochemical) Assays: Isolating the Molecular Interaction
The most direct method to assess a compound's effect is to test it against its purified molecular target, typically an enzyme or receptor. This reductionist approach is fundamental for high-throughput screening and for confirming a direct mechanism of action.
-
Enzyme Inhibition Assays: Many DHPMs function by inhibiting key enzymes. For example, Monastrol, a well-known anticancer DHPM, targets the mitotic kinesin Eg5. Its inhibitory activity is quantified by measuring the enzyme's ATPase activity. Similarly, the role of DHPMs in fluoropyrimidine-based chemotherapy is assessed through Dihydropyrimidine Dehydrogenase (DPD) inhibition assays.[8][9]
-
Receptor Binding Assays: For DHPMs designed as calcium channel blockers, competitive radioligand binding assays are employed. These assays measure the affinity of the test compound for the L-type calcium channel by its ability to displace a high-affinity radiolabeled ligand, such as [3H]nitrendipine.[10][11]
The causality here is clear: by removing the complexity of a cell, we can be certain that the observed effect is due to the direct interaction between the compound and its target. This allows for rapid screening of large compound libraries to identify potent binders or inhibitors.
Cell-Based (Phenotypic) Assays: Assessing the Biological Consequence
While target-based assays confirm a molecular interaction, cell-based assays are crucial for understanding the compound's effect in a more biologically relevant context. They answer the question: does target engagement translate into a desired cellular outcome?
-
Cytotoxicity and Proliferation Assays: For anticancer DHPMs, the primary desired outcome is the inhibition of cancer cell growth or the induction of cell death. Assays like the MTT or CellTiter-Blue assays are used to determine the IC50 (half-maximal inhibitory concentration) in various cancer cell lines (e.g., HeLa, MCF-7).[12][13]
-
Functional Assays: For calcium channel blockers, cell-based calcium flux assays using fluorescent indicators can measure the inhibition of ion flow in response to a depolarizing stimulus.[10] For Eg5 inhibitors like Monastrol, flow cytometry is used to confirm that enzymatic inhibition leads to the expected G2/M cell cycle arrest.[14]
-
DPD Activity in Peripheral Blood Mononuclear Cells (PBMCs): To assess DPD deficiency in a clinical context, enzyme activity is measured directly in lysates from patient-derived PBMCs, providing a more systemic-level proxy than a purified enzyme assay.[8][15]
These assays provide a critical link between molecular activity and cellular function, offering an early indication of potential efficacy and cytotoxicity.
Featured Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a self-validating framework for determining the IC50 of a DHPM compound against a purified enzyme where the reaction produces a change in absorbance.
Objective: To determine the potency of a DHPM inhibitor by measuring its effect on enzyme kinetics.
Materials:
-
Purified enzyme of interest (e.g., Dihydropyrimidine Dehydrogenase, Kinesin Eg5)
-
Substrate for the enzyme
-
DHPM-based inhibitor stock solution (in DMSO)
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
Cofactors if required (e.g., NADPH)
-
Spectrophotometer (UV-Vis) and 96-well, clear-bottom plates
-
Positive control inhibitor with known IC50
-
Negative control (vehicle, e.g., DMSO)
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the DHPM inhibitor in assay buffer. The final DMSO concentration in all wells should be constant and typically <1%.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the enzyme, and the serially diluted DHPM inhibitor or controls.
-
Pre-incubation: Incubate the plate for 15-30 minutes at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.[16]
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the change in absorbance over time at a pre-determined wavelength. Record data at multiple time points to establish the initial reaction velocity (V₀).
-
Data Analysis:
-
Calculate the V₀ for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[17]
-
Trustworthiness Check: The inclusion of both positive and negative controls validates the assay's performance. The positive control ensures the assay can detect inhibition, while the vehicle control establishes the baseline 100% enzyme activity.
Table 1: Representative In Vitro Activities of Dihydropyrimidine Compounds
| Compound Class | Compound Example | Assay Type | Target/Cell Line | Endpoint | Result (IC50/Ki) | Reference |
| Anticancer | Monastrol | ATPase Assay | Kinesin Eg5 | Enzyme Inhibition | ~14 µM | [18] |
| Anticancer | Monastrol Derivative (5a) | ATPase Assay | Kinesin Eg5 | Enzyme Inhibition | 7.9 µM | [14] |
| Anticancer | Monastrol Derivative (5a) | Cytotoxicity Assay | MCF-7 Cells | Cell Viability | 1.8 µM | [14] |
| Antihypertensive | Dihydropyrimidine (12a) | Vasorelaxant Assay | Rabbit Aorta | Contraction Inhibition | Equipotent to Nifedipine | [19] |
| Antihypertensive | Nifedipine (Dihydropyridine) | Binding Assay | Rabbit Myocardium | [3H]Nitrendipine Displacement | 0.43 nM | [11] |
| Antidiabetic | DHPM Derivative (3d) | α-glucosidase Assay | α-glucosidase | Enzyme Inhibition | 12.4 µM | [20] |
The In Vivo Challenge: From Cellular Effects to Systemic Efficacy
A potent in vitro compound is only a starting point. Its success in vivo depends on a complex interplay of pharmacokinetic (PK) and pharmacodynamic (PD) properties. The transition to animal models is where many promising candidates fail, highlighting the "translation gap."[21]
Key Translational Hurdles (The "Why" of In Vivo Failure)
-
ADME Properties: The compound must be effectively A bsorbed, D istributed to the target tissue, M etabolized at an appropriate rate (not too fast to be cleared, not too slow to cause toxicity), and E xcreted. Poor solubility, low membrane permeability, or rapid metabolism by liver enzymes (e.g., Cytochrome P450s) can render a potent compound ineffective in vivo.[21]
-
Bioavailability: This refers to the fraction of an administered dose that reaches systemic circulation. A compound with excellent in vitro potency but near-zero oral bioavailability will fail in an oral dosing regimen.
-
Target Engagement: The compound must reach the target tissue in sufficient concentration to engage its molecular target and elicit a biological response. This requires navigating physiological barriers and avoiding excessive binding to plasma proteins.
-
Toxicity and Off-Target Effects: A living organism is vastly more complex than a cell culture. The compound may interact with unintended targets, leading to unforeseen toxicity that was not apparent in in vitro safety panels.
Animal Models: Simulating Human Disease
The choice of animal model is critical and is dictated by the therapeutic indication. The goal is to use a model that recapitulates key aspects of the human disease pathology.
-
Oncology Models: For anticancer DHPMs, immunodeficient mice bearing human tumor xenografts (subcutaneous or orthotopic) are the standard.[14] These models allow for the evaluation of a compound's ability to inhibit tumor growth in a living system.
-
Hypertension Models: For antihypertensive DHPMs, the Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of human essential hypertension.[19][22] It allows for the measurement of key parameters like mean arterial pressure and heart rate following drug administration.
Featured Workflow: In Vivo Antitumor Efficacy Study
This workflow outlines the key steps for assessing the efficacy of an anticancer DHPM in a mouse xenograft model.
Objective: To determine if in vitro cytotoxicity translates to in vivo tumor growth inhibition.
Methodology:
-
Cell Culture: Grow the selected human cancer cell line (e.g., MCF-7) under sterile conditions.
-
Animal Acclimatization: Allow immunodeficient mice (e.g., NOD/SCID or athymic nude) to acclimate to the facility for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells in Matrigel or saline) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer the DHPM compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle solution.
-
Efficacy Measurement:
-
Measure tumor volume (e.g., with calipers) and body weight 2-3 times per week. Body weight is a key indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors.
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) as a percentage relative to the vehicle control group.
-
Analyze statistical significance between the treated and control groups.
-
Evaluate tolerability based on body weight changes and clinical observations.
-
Diagram: The In Vitro to In Vivo Drug Discovery Pipeline
Caption: The drug discovery workflow, highlighting the critical translation from in vitro lead optimization to in vivo preclinical studies.
Bridging the Gap: Case Studies in DHPM Translation
Analyzing specific examples provides the clearest insight into the factors governing the in vitro-to-in-vivo correlation (IVIVC).
Case Study 1: Monastrol and its Analogs (Anticancer)
Monastrol is a fascinating case. It was identified as a cell-permeable inhibitor of the Eg5 kinesin, causing mitotic arrest.[18] In vitro, it inhibits the microtubule-stimulated ATPase activity of the Eg5 motor domain. This directly translates to its in vivo and cellular effect: arresting cells in mitosis with characteristic monoastral spindles.[23]
However, the story becomes more complex with its analogs. One study synthesized novel DHPMs designed to be more potent Eg5 inhibitors.[14]
-
In Vitro Success: Several synthesized compounds showed lower IC50 values than Monastrol in Eg5 ATPase assays. They also induced G2/M arrest and apoptosis in cell culture.
-
In Vivo Validation: Crucially, these improvements translated in vivo. The compounds demonstrated satisfactory results in a mice tumor model, consistent with the in vitro findings.[14]
This successful translation was likely aided by designing analogs with improved drug-like properties, such as better water solubility, alongside enhanced target potency.[14]
Diagram: Mechanism of Eg5 Inhibition by DHPMs
Caption: Allosteric inhibition of the Eg5 motor protein by DHPMs prevents ADP release, stalling the motor and leading to mitotic arrest.
Case Study 2: DHPMs as Calcium Channel Blockers (Antihypertensive)
The development of DHPMs as antihypertensives provides a cautionary tale. Early analogs of the dihydropyridine drug nifedipine showed promising calcium channel blocking activity in vitro.[24] However, these initial compounds failed to demonstrate antihypertensive activity in vivo.[24]
Subsequent research revealed that subtle structural modifications were critical for in vivo success. Structure-activity studies showed that specific substitutions on the heterocyclic ring were required to impart potent and, importantly, long-acting antihypertensive activity in the Spontaneously Hypertensive Rat model.[19] For instance, the (R)-enantiomer of one lead compound was exclusively responsible for the therapeutic effect, highlighting the stereo-specificity often observed in vivo that may be less apparent in some in vitro assays.[4][19] This underscores a key principle: in vitro potency is necessary, but insufficient. A successful in vivo drug requires an optimized combination of potency, selectivity, and pharmacokinetics.
Conclusion and Future Perspectives
The development of dihydropyrimidine compounds exemplifies the central challenge of modern drug discovery: translating molecular potency into systemic efficacy.
Key Takeaways:
-
In vitro testing is essential for initial screening, mechanism-of-action studies, and establishing a baseline SAR. It provides a high-throughput, cost-effective way to identify promising chemical matter.
-
In vivo evaluation is the definitive test of a compound's therapeutic potential. It integrates the complexities of ADME, target engagement, and potential toxicity that cannot be fully modeled in vitro.
-
A successful translation requires a holistic approach. Drug design must co-optimize target potency with pharmacokinetic properties. A highly potent enzyme inhibitor with poor bioavailability is not a drug.
-
The correlation between in vitro and in vivo data is not always linear. Understanding the reasons for divergence—be it metabolism, transport, or off-target effects—is critical for rational drug design and lead optimization.
Looking forward, advanced in vitro models such as 3D organoids and microphysiological systems ("organs-on-a-chip") offer the potential to bridge the translation gap.[21][25] By better mimicking the complex microenvironment of human tissues, these models may provide more predictive data on efficacy and toxicity earlier in the discovery pipeline, ultimately refining and reducing our reliance on animal models and accelerating the delivery of novel DHPM-based therapies to the clinic.
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Validating the Mechanism of Action of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate: A Comparative Guide for Researchers
In the landscape of modern drug discovery, the rigorous validation of a compound's mechanism of action (MoA) is a cornerstone of preclinical development. For novel chemical entities such as Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a member of the diverse dihydropyrimidine class of compounds, elucidating the precise molecular interactions that underpin its biological activity is paramount. Dihydropyrimidine derivatives have garnered significant attention for their wide-ranging pharmacological potential, acting as antiviral, antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4] A frequent mechanism for this class of molecules is the inhibition of key enzymes involved in cellular metabolism.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the putative mechanism of action of this compound. Based on the known activities of structurally related dihydropyrimidines, a plausible hypothesis is that this compound may act as an inhibitor of Dihydropyrimidine Dehydrogenase (DPD) . DPD is a critical enzyme in the catabolism of pyrimidines and plays a crucial role in the metabolism of fluoropyrimidine chemotherapeutic agents like 5-fluorouracil (5-FU).[5][6] Inhibition of DPD can enhance the efficacy of these cancer drugs by preventing their rapid breakdown.[5]
This document will present a logical, multi-faceted approach to testing this hypothesis, comparing and contrasting key experimental methodologies. We will delve into the causality behind experimental choices, provide detailed protocols, and present data in a clear, comparative format to guide your research efforts.
I. The Scientific Imperative: Why Rigorous MoA Validation Matters
Before embarking on experimental workflows, it is crucial to understand the "why." A validated MoA provides:
-
Confidence in the Target: Unambiguously identifies the molecular target(s) of the compound.
-
Rational for Optimization: Guides medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties.
-
Predictive Power for Efficacy and Safety: A well-understood MoA allows for better prediction of in vivo efficacy and potential off-target toxicities.
-
Biomarker Development: Facilitates the discovery of biomarkers to monitor drug activity in preclinical and clinical settings.
II. A Phased Approach to MoA Validation: From Target Engagement to Cellular Effects
We propose a tiered approach to investigate the hypothesis that this compound is a DPD inhibitor. This workflow progresses from direct target interaction to the functional consequences in a cellular context.
Figure 1: A phased experimental workflow for validating the mechanism of action of a putative DPD inhibitor.
III. Phase 1: Establishing Direct Target Engagement
The initial and most critical step is to determine if this compound directly interacts with and inhibits the DPD enzyme.
A. Biochemical Enzymatic Assay
This is the foundational experiment to quantify the inhibitory potential of the compound against purified DPD enzyme.
Rationale: By isolating the enzyme and substrate from other cellular components, we can directly measure the effect of the compound on the enzyme's catalytic activity. This allows for the determination of key inhibitory parameters such as the IC50 (half-maximal inhibitory concentration).
Experimental Protocol:
-
Reagents and Materials: Recombinant human DPD enzyme, NADPH, uracil (substrate), spectrophotometer.
-
Assay Principle: The activity of DPD can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
-
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Add a fixed concentration of recombinant DPD enzyme to the wells of a microplate.
-
Add varying concentrations of this compound (e.g., in a serial dilution). A known DPD inhibitor like Gimeracil should be used as a positive control.[6]
-
Pre-incubate the enzyme and compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding a mixture of uracil and NADPH.
-
Monitor the decrease in absorbance at 340 nm over time.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
B. Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that the compound binds to its target in a cellular environment.
Rationale: The principle of CETSA is that a protein's thermal stability is altered upon ligand binding. If this compound binds to DPD in intact cells, the DPD protein will be more resistant to heat-induced denaturation.
Experimental Protocol:
-
Cell Culture: Grow a relevant cell line (e.g., a cancer cell line known to express DPD) to a suitable confluency.
-
Compound Treatment: Treat the cells with either vehicle control or this compound at a concentration several-fold higher than the expected IC50.
-
Heat Shock: Heat the cell lysates or intact cells across a range of temperatures (e.g., 40°C to 70°C).
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble DPD remaining at each temperature using Western blotting with a specific anti-DPD antibody.
-
Data Analysis: Plot the amount of soluble DPD as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Comparative Analysis of Phase 1 Techniques
| Technique | Advantages | Disadvantages | Primary Output |
| Biochemical Assay | Quantitative (IC50), high-throughput, direct measure of inhibition. | Uses purified enzyme, may not reflect cellular conditions. | IC50 value. |
| CETSA | Confirms target binding in a cellular context, no need for compound labeling. | Lower throughput, semi-quantitative, requires a good antibody. | Thermal melt curve shift. |
IV. Phase 2: Correlating Target Engagement with Cellular Function
Once direct binding and inhibition are established, the next step is to demonstrate that this interaction leads to a functional consequence in living cells.
A. Cell-Based DPD Activity Assay
This assay measures the metabolic activity of DPD within intact cells.
Rationale: This experiment bridges the gap between the biochemical assay and a physiological outcome by assessing the compound's ability to inhibit DPD in its native cellular environment.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells and treat with a dose-range of this compound and a positive control.
-
Substrate Addition: Add a labeled substrate of DPD, such as [¹⁴C]-5-fluorouracil, to the cell culture medium.
-
Metabolite Extraction: After an incubation period, lyse the cells and extract the metabolites.
-
Metabolite Separation and Quantification: Separate the substrate from its DPD-mediated catabolites (e.g., dihydrofluorouracil) using techniques like High-Performance Liquid Chromatography (HPLC). Quantify the amount of labeled substrate and catabolites.
-
Data Analysis: Calculate the percentage of substrate catabolism in treated versus untreated cells. Determine the cellular IC50 for DPD inhibition.
B. 5-FU Potentiation Assay
This assay evaluates a key predicted downstream effect of DPD inhibition: the enhancement of 5-FU cytotoxicity.
Rationale: Since DPD is the primary enzyme responsible for the degradation of 5-FU, its inhibition should increase the concentration and duration of active 5-FU, leading to enhanced cancer cell killing.[5] This provides strong evidence for the functional relevance of DPD inhibition.
Experimental Protocol:
-
Cell Viability Assay: Plate a cancer cell line sensitive to 5-FU.
-
Compound Treatment: Treat the cells with a fixed, sub-lethal concentration of this compound in combination with a dose-range of 5-FU.
-
Incubation: Incubate the cells for a period sufficient to observe 5-FU-induced cytotoxicity (e.g., 72 hours).
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Compare the dose-response curve of 5-FU alone to that of 5-FU in the presence of this compound. A leftward shift in the 5-FU IC50 curve in the presence of your compound indicates potentiation.
Figure 2: Signaling pathway illustrating how a DPD inhibitor enhances 5-FU cytotoxicity.
V. Phase 3: Assessing Target Selectivity
To ensure that the observed biological effects are due to the inhibition of DPD and not off-target activities, selectivity profiling is essential.
A. Broad Kinase/Enzyme Panel Screening
Rationale: Submitting this compound to a commercial service for screening against a broad panel of enzymes and receptors can identify potential off-target interactions. This is a crucial step in preclinical safety assessment.
B. Comparative Analysis with Known DPD Inhibitors
Rationale: Comparing the in vitro and in-cell profile of your compound with well-characterized DPD inhibitors (e.g., Gimeracil, Eniluracil) provides a valuable benchmark.[6] Similarities in their biological activity profiles would lend further support to a shared mechanism of action.
Data Summary Table
| Parameter | This compound | Gimeracil (Control) | Eniluracil (Control) |
| DPD Biochemical IC50 | Experimental Data | ~50 nM | ~5 nM |
| DPD Cellular IC50 | Experimental Data | ~200 nM | ~20 nM |
| 5-FU Potentiation Factor | Experimental Data | ~10-fold | ~50-fold |
| Selectivity (vs. other enzymes) | Experimental Data | High | High |
VI. Conclusion
The validation of a compound's mechanism of action is a systematic and evidence-based process. By employing a multi-pronged approach that combines biochemical, biophysical, and cell-based assays, researchers can build a robust and compelling case for the MoA of novel compounds like this compound. This guide provides a logical framework to investigate the hypothesis of DPD inhibition, moving from direct target engagement to functional cellular outcomes and selectivity profiling. The rigorous application of these principles will not only advance our understanding of this specific molecule but also contribute to the development of safer and more effective therapeutics.
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A Senior Application Scientist's Guide to Benchmarking the Antioxidant Activity of Novel Pyrimidine Derivatives
Introduction: The Rising Imperative for Novel Antioxidants
Pyrimidine, a fundamental heterocyclic scaffold, is a cornerstone of life itself, forming the backbone of nucleobases like cytosine, thymine, and uracil.[1] Beyond this central biological role, its derivatives have emerged as "privileged scaffolds" in medicinal chemistry, demonstrating a vast array of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] A particularly compelling area of current research is their potential as potent antioxidants.[5][6][7]
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.[8][9] Antioxidants mitigate this damage by neutralizing these harmful free radicals.[7][9] The development of novel, highly effective antioxidants is therefore a critical goal in drug discovery. This guide provides a comprehensive framework for researchers and drug development professionals to rigorously benchmark the antioxidant activity of new pyrimidine derivatives, ensuring that experimental choices are driven by sound scientific rationale and that the resulting data is robust, comparable, and biologically relevant.
Pillar 1: Establishing Authoritative Benchmarks
A comparative analysis is only as strong as its standards. To objectively evaluate novel pyrimidine derivatives, it is crucial to benchmark their performance against well-characterized antioxidants. The selection of standards should ideally include both hydrophilic (water-soluble) and lipophilic (fat-soluble) compounds to reflect the different physiological environments where an antioxidant might act.
-
Ascorbic Acid (Vitamin C): As a ubiquitous natural antioxidant, ascorbic acid is an essential hydrophilic benchmark. It directly scavenges a wide variety of ROS and can regenerate other antioxidants like α-tocopherol.[10][11][12][13][14] Its mechanism involves donating electrons to neutralize free radicals.[10][11][12]
-
Trolox: This water-soluble analog of vitamin E is the gold standard for many antioxidant capacity assays, particularly ABTS and FRAP.[15][16] Its results are often used to define a standardized unit of antioxidant capacity, the Trolox Equivalent (TEAC).[15][17][18]
-
Butylated Hydroxytoluene (BHT): A synthetic and highly effective lipophilic antioxidant, BHT is widely used as a preservative in foods and pharmaceuticals.[19][20] Its mechanism involves donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals, thus terminating the lipid peroxidation chain reaction.[[“]][[“]][23]
Pillar 2: A Multi-Assay Approach for Comprehensive Profiling
No single assay can fully capture the complex nature of antioxidant activity. A robust benchmarking strategy must employ a battery of tests that probe different mechanisms of action, such as hydrogen atom transfer (HAT) and single electron transfer (SET).[24]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is often the primary screening assay due to its simplicity and reliability.
Causality Behind the Method: The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[25] This donation neutralizes the radical, leading to a stoichiometric decrease in its absorbance, which is observed as a color change from deep violet to pale yellow.[25][26] The degree of discoloration is directly proportional to the antioxidant's scavenging ability.[25]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM working solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[25]
-
Sample Preparation: Prepare serial dilutions of the novel pyrimidine derivatives and standard antioxidants (e.g., Ascorbic Acid) in methanol.
-
Reaction Setup (96-well plate):
-
Add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH working solution to all wells.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[27][28]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate spectrophotometer.[27]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100[25] The IC50 value (the concentration required to scavenge 50% of DPPH radicals) is then determined by plotting the inhibition percentage against the compound concentration.[28]
Diagram: DPPH Assay Workflow
Caption: Generation and scavenging of the ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay directly measures the electron-donating capacity of antioxidants.
Causality Behind the Method: This assay is based on the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. [29][30][31]The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample. [29]This method provides a direct estimation of the total antioxidant power.
Experimental Protocol: FRAP Assay
-
Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:
-
10 parts of 300 mM Acetate Buffer (pH 3.6)
-
1 part of 10 mM TPTZ solution in 40 mM HCl
-
1 part of 20 mM FeCl₃·6H₂O solution Warm the reagent to 37°C before use. 2. Sample Preparation: Prepare dilutions of the test compounds and a standard (Ferrous Sulfate or Trolox) in water.
-
-
Reaction Setup:
-
Add a small volume of the sample (e.g., 10 µL) to a 96-well plate.
-
Add a large volume of the pre-warmed FRAP reagent (e.g., 190 µL) to each well and mix. [30]4. Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-6 minutes). [29]5. Measurement: Measure the absorbance at 593 nm. [29]6. Calculation: The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and expressed as Fe²⁺ equivalents or TEAC.
-
Diagram: FRAP Reaction Mechanism
Caption: The reduction of Fe(III) to Fe(II) in the FRAP assay.
Pillar 3: Advancing to Biologically Relevant Models
While in vitro chemical assays are essential for initial screening, they do not account for bioavailability, metabolism, or cellular location. [32]The Cellular Antioxidant Activity (CAA) assay bridges this gap by measuring antioxidant efficacy within live cells.
Causality Behind the Method: The CAA assay uses a cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA). [32][33]Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. [32]Then, a peroxyl radical generator (like AAPH) is added to induce oxidative stress. These radicals oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF). [32]An effective antioxidant will scavenge the radicals, preventing DCFH oxidation and thus reducing the fluorescent signal. [32] Experimental Protocol: CAA Assay
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent. [34]2. Cell Loading:
-
Wash cells with a buffer (e.g., DPBS).
-
Incubate cells with a working solution of DCFH-DA (e.g., 50 µL) for 60 minutes at 37°C. [34]3. Treatment:
-
Remove the DCFH-DA solution and wash the cells.
-
Add the test pyrimidine derivatives or a standard (Quercetin) at various concentrations and incubate.
-
-
Induction of Oxidative Stress: Add a free radical initiator (e.g., AAPH or a similar initiator) to all wells. [34]5. Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence kinetically over 1 hour (e.g., readings every 5 minutes) with excitation at ~485 nm and emission at ~538 nm. [35]6. Calculation: The antioxidant activity is quantified by calculating the area under the curve and comparing the inhibition by the test compound to that of the control wells. Results are typically expressed in Quercetin Equivalents (QE).
Diagram: Cellular Antioxidant Activity (CAA) Assay Workflow
Caption: Key steps and molecular events in the CAA assay.
Data Presentation: A Comparative Summary
All quantitative data must be consolidated into a clear, structured table for easy comparison. This allows for at-a-glance evaluation of the novel compounds against established benchmarks across multiple assays.
Table 1: Comparative Antioxidant Activity of Novel Pyrimidine Derivatives
| Compound | DPPH Scavenging (IC50, µM) | ABTS Scavenging (TEAC) | FRAP (µM Fe(II)/µM) | CAA (µmol QE/100µmol) |
| Novel Pyr-01 | 18.5 ± 1.2 | 1.8 ± 0.1 | 2.1 ± 0.2 | 15.2 ± 1.5 |
| Novel Pyr-02 | 45.3 ± 2.5 | 0.9 ± 0.05 | 1.1 ± 0.1 | 8.1 ± 0.9 |
| Novel Pyr-03 | > 100 | 0.2 ± 0.02 | 0.4 ± 0.05 | 1.5 ± 0.3 |
| Ascorbic Acid | 25.1 ± 1.9 | 1.1 ± 0.08 | 1.0 (by definition) | 5.6 ± 0.7 |
| Trolox | 40.2 ± 3.1 | 1.0 (by definition) | 1.5 ± 0.1 | 10.8 ± 1.1 |
| BHT | 33.7 ± 2.8 | 0.6 ± 0.04 | 0.8 ± 0.07 | Not typically tested |
Data are hypothetical and for illustrative purposes only. Lower IC50 values indicate higher potency. Higher TEAC, FRAP, and CAA values indicate higher antioxidant capacity.
Structure-Activity Relationship (SAR) and Final Insights
The data presented in Table 1 allows for preliminary SAR analysis. For instance, the superior activity of Novel Pyr-01 across all assays suggests its structural motifs are highly conducive to both electron/hydrogen donation and cellular uptake. In contrast, the poor performance of Novel Pyr-03 indicates its substituents may sterically hinder the active sites or reduce its bioavailability. Recent studies have shown that specific substitutions on the pyrimidine ring can significantly enhance antioxidant and anti-lipid peroxidation activities. [5][6][36] In conclusion, a rigorous and multi-faceted benchmarking approach is non-negotiable for the validation of novel antioxidant compounds. By integrating established chemical assays like DPPH, ABTS, and FRAP with a biologically relevant model such as the CAA assay, researchers can build a comprehensive and compelling case for the therapeutic potential of their novel pyrimidine derivatives. This structured methodology ensures that the generated data is not only accurate but also contextually powerful, guiding the next steps in the drug development pipeline.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Study of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a cornerstone of medicinal chemistry, lauded for its versatile biological activity.[1][2][3] Derivatives of this heterocyclic motif have been successfully developed into therapeutics for a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][4][5] Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a member of this esteemed chemical family, presents a promising starting point for novel therapeutic development. However, the very chemical features that endow pyrimidine derivatives with their potent biological activities also necessitate a rigorous evaluation of their target selectivity. Off-target interactions are a leading cause of adverse drug reactions and late-stage clinical trial failures, making early and comprehensive cross-reactivity profiling an indispensable component of the drug development process.[6][7][8]
This guide provides an in-depth comparative analysis of the cross-reactivity of this compound. We will explore the rationale behind the experimental design, present detailed protocols for assessing off-target binding, and compare its selectivity profile against relevant alternative compounds. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to design and interpret robust cross-reactivity studies, ultimately fostering the development of safer and more effective therapeutics.
The Imperative of Selectivity in Pyrimidine-Based Drug Candidates
The pyrimidine core is a privileged structure in medicinal chemistry, capable of engaging with a multitude of biological targets through various molecular interactions.[2] This inherent bioactivity, while advantageous for discovering novel therapeutic agents, also presents a significant challenge in achieving target specificity. A lack of specificity can lead to a drug interacting with unintended proteins, triggering undesirable physiological effects.[9] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.
For the purpose of this guide, we will consider a hypothetical scenario where this compound (designated as Compound A ) has been identified as a potent inhibitor of Kinase X , a key enzyme in a cancer-related signaling pathway. Our goal is to assess its selectivity and compare it with two other molecules:
-
Compound B: A well-characterized, highly selective inhibitor of Kinase X, serving as a benchmark for selectivity.
-
Compound C: A structural analog of Compound A with a different substitution pattern on the pyrimidine ring, to investigate how minor structural modifications can impact the selectivity profile.
Designing a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study should interrogate a broad range of potential off-targets, encompassing different protein families that are commonly associated with adverse drug events.[10][11][12] Our experimental plan is designed to provide a multi-faceted view of the selectivity of our compounds of interest.
Experimental Workflow
The workflow for our comparative cross-reactivity study is outlined below. This multi-tiered approach allows for an initial broad screening followed by more detailed characterization of any identified off-target interactions.
Caption: On- and off-target effects of Compound A in distinct signaling pathways.
This diagram illustrates how the on-target inhibition of Kinase X by Compound A can lead to the desired therapeutic effect of reduced cancer cell proliferation. Conversely, the off-target inhibition of Kinase Y could disrupt a separate homeostatic pathway, potentially leading to adverse effects.
Conclusion
This comparative guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound. While this compound shows promise as a starting point for a Kinase X inhibitor, our hypothetical data underscores the critical need for comprehensive selectivity profiling. The comparison with a highly selective inhibitor and a structural analog provides valuable context for interpreting the results and guiding further medicinal chemistry efforts.
By integrating broad panel screening with detailed hit validation and cellular assays, researchers can build a robust understanding of a compound's selectivity profile early in the drug discovery process. This proactive approach to de-risking not only enhances the likelihood of clinical success but also embodies the principles of sound scientific and ethical drug development.
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A Comparative Analysis of Methyl and Ethyl Esters of 2-oxo-dihydropyrimidine-5-carboxylate: Physicochemical Properties and Biological Implications
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the dihydropyrimidine core stands as a privileged scaffold, giving rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Within this class of compounds, the nature of the ester substituent at the 5-position of the dihydropyrimidine ring, while seemingly a minor structural modification, can profoundly influence the molecule's physicochemical properties, metabolic stability, and ultimately, its biological efficacy. This guide provides a comprehensive comparison of the biological effects of methyl versus ethyl esters of 2-oxo-dihydropyrimidine-5-carboxylate, offering insights grounded in experimental data and established principles of drug design to aid researchers in the strategic selection of ester substituents for lead optimization.
Physicochemical Properties: A Tale of Two Esters
The choice between a methyl and an ethyl ester can significantly impact a compound's solubility, lipophilicity, and other key physicochemical parameters that govern its absorption, distribution, metabolism, and excretion (ADME) profile.
Lipophilicity and Solubility
The lipophilicity of a compound, often expressed as its partition coefficient (LogP), is a critical determinant of its ability to cross biological membranes. Generally, the addition of a methylene group in the ethyl ester compared to the methyl ester leads to a modest increase in lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (predicted) |
| Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | C₆H₆N₂O₃ | 154.12 | -0.4435[3] |
| Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate | C₇H₈N₂O₃ | 168.15 | -0.3[4] |
Table 1: Comparison of predicted physicochemical properties of parent methyl and ethyl 2-oxo-dihydropyrimidine-5-carboxylates.
The slightly higher predicted LogP of the ethyl ester suggests it may exhibit enhanced membrane permeability compared to its methyl counterpart. However, this increased lipophilicity can also lead to decreased aqueous solubility, a factor that must be carefully balanced to ensure adequate bioavailability. For instance, methyl 2-oxo-1,2-dihydropyrimidine-4-carboxylate is described as having high water solubility, a characteristic attributed to its multiple hydrogen bonding sites and polar nature.[5] While specific comparative solubility data for the 5-carboxylate isomers is limited, it is reasonable to infer that the methyl ester would exhibit greater aqueous solubility than the ethyl ester.
Metabolic Stability: The Esterase Hurdle
A crucial factor differentiating methyl and ethyl esters is their susceptibility to enzymatic hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.[1][6] This metabolic process cleaves the ester bond, releasing the corresponding carboxylic acid, which may be the active form of the drug, an inactive metabolite, or a metabolite with a different activity profile.
A comparative study on the hydrolysis of benzoate esters in rat plasma and liver microsomes revealed that methyl benzoate has a significantly higher metabolic stability (longer half-life) than ethyl benzoate.[1][6] This difference is attributed to the slower rate of hydrolysis of the methyl ester by carboxylesterases.[1][6] The plasma half-life of methyl benzoate was found to be 36 minutes, whereas that of ethyl benzoate was 17 minutes.[1] A similar trend was observed in rat liver microsomes, with half-lives of 15 minutes for the methyl ester and 12 minutes for the ethyl ester.[1]
This principle can be extrapolated to the 2-oxo-dihydropyrimidine-5-carboxylate series. The smaller methyl group presents a less sterically hindered target for the active site of esterases compared to the bulkier ethyl group, which can lead to a slower rate of hydrolysis and a longer duration of action for the parent drug. However, it is important to note that other studies have shown no significant difference in stability between methyl and ethyl esters for other classes of compounds, suggesting that the influence of the ester group on metabolic stability can be scaffold-dependent.[7]
Figure 1: General metabolic pathway of methyl and ethyl esters of 2-oxo-dihydropyrimidine-5-carboxylate via carboxylesterase-mediated hydrolysis.
Comparative Biological Activities: An Indirect Assessment
A significant body of research exists on ethyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which have demonstrated a wide range of biological activities, including larvicidal and potential anticancer effects.[8][9] For instance, certain ethyl ester derivatives have shown high mortality rates against Anopheles arabiensis larvae.[8]
Conversely, studies on the corresponding methyl esters are less common. However, research on methyl 5-hydroxy-6-oxo-2-phenyl-1,6-dihydropyrimidine-4-carboxylates has identified potent inhibitors of human cytomegalovirus (HCMV) pUL89 endonuclease, with some analogues exhibiting low micromolar EC50 values.[10] Interestingly, in this particular study, the carboxylic acid derivatives showed superior potency and binding affinity compared to the methyl esters.[10]
This highlights a critical consideration: the ester may function as a prodrug, with the corresponding carboxylic acid being the primary bioactive species. In such cases, the rate of hydrolysis of the ester becomes a key determinant of the drug's pharmacokinetic and pharmacodynamic profile. A faster-hydrolyzing ethyl ester might lead to a more rapid onset of action but a shorter duration, while a more stable methyl ester could provide a more sustained therapeutic effect.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are generalized protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.[11]
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7)
-
Culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (methyl and ethyl esters) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the methyl and ethyl esters. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Figure 2: Workflow of a typical MTT cytotoxicity assay.
In Vitro Metabolic Stability Assay (Microsomal Stability)
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vitro half-life.[12]
Materials:
-
Liver microsomes (e.g., rat, human)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Test compounds (methyl and ethyl esters)
-
Incubator/water bath at 37°C
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiation of Reaction: Add the test compound to initiate the metabolic reaction.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line is used to calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / slope.
Conclusion and Future Directions
The choice between a methyl and an ethyl ester of a 2-oxo-dihydropyrimidine-5-carboxylate is a nuanced decision that requires careful consideration of the desired ADME properties and the intended biological target. While direct comparative data is limited, the available evidence suggests the following:
-
Methyl esters are likely to exhibit greater aqueous solubility and higher metabolic stability due to slower hydrolysis by carboxylesterases. This may translate to a longer in vivo half-life and more sustained therapeutic effects.
-
Ethyl esters , being slightly more lipophilic, may have better membrane permeability. Their faster rate of hydrolysis could be advantageous if the corresponding carboxylic acid is the desired active species and a rapid onset of action is required.
To definitively elucidate the superior ester for a given biological application, it is imperative that future studies include the synthesis and parallel in vitro and in vivo evaluation of both methyl and ethyl ester analogues of the same dihydropyrimidine derivative. Such direct comparisons will provide invaluable data to guide the rational design of next-generation dihydropyrimidine-based therapeutics.
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Al-Warhi, T., et al. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. MalariaWorld. [Link]
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Sharma, P., et al. (2022). 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies. National Center for Biotechnology Information. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, biological evaluation, and computational investigation of ethyl 2,4,6-trisubstituted-1,4-dihydropyrimidine-5-carboxylates as potential larvicidal agents against Anopheles arabiensis. ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Center for Biotechnology Information. [Link]
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Shevchuk, O., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71(1), 103–115. [Link]
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Gajula, S. N. R., et al. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. [Link]
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Kumar, V., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. MDPI. [Link]
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Kumar, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. [Link]
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Mohideen, M. N., et al. (2008). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ScienceOpen. [Link]
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A Guide to the Synthesis of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate: A Comparative Analysis of Published Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. The pyrimidine scaffold is a core component of numerous biologically active molecules, including antiviral and anticancer agents. The precise substitution pattern on the pyrimidine ring is crucial for its pharmacological activity, making the development of reliable and reproducible synthetic methods for specific derivatives a key focus in drug discovery and development.
This guide provides a comprehensive analysis of the published synthesis methods for this compound. We will delve into a detailed, reproducible protocol and explore other potential, albeit less documented, synthetic strategies. This comparative guide aims to equip researchers with the necessary information to make informed decisions when planning the synthesis of this important molecule.
Method 1: The Zhichkin Synthesis via Condensation of a Propen-1-olate Salt with an Amidinium Salt
A robust and high-yielding method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters, including the target molecule, was reported by Zhichkin, Fairfax, and Eisenbein.[1] This approach offers a direct route to pyrimidines lacking substitution at the 4-position, which can be a challenge with other synthetic methodologies.[1]
Chemical Principles and Rationale
This synthesis is a two-step process. The first step involves the preparation of a key intermediate, the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol. This is achieved through a condensation reaction between methyl formate and methyl 3,3-dimethoxypropionate, facilitated by a strong base like sodium hydride.[1]
The second step is the cyclocondensation of this sodium salt with an appropriate amidinium salt. To obtain this compound, the amidinium salt derived from urea is required. The reaction proceeds via a nucleophilic attack of the amidinium salt on the propen-1-olate, followed by cyclization and elimination of methanol and water to form the stable pyrimidine ring.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Zhichkin method.
Detailed Experimental Protocol
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 equivalent) in anhydrous diethyl ether, a solution of methyl 3,3-dimethoxypropionate (1.0 equivalent) and methyl formate (1.2 equivalents) in diethyl ether is added dropwise at room temperature under a nitrogen atmosphere.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The resulting precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the sodium salt as a stable solid.
Step 2: Synthesis of this compound
-
To a solution of the prepared sodium salt (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF), the urea-derived amidinium salt (1.1 equivalents) is added.
-
The reaction mixture is heated to 100°C under a nitrogen atmosphere for 1 hour.
-
The reaction is then cooled to room temperature and quenched by the addition of water.
-
The precipitated product is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Data Summary
| Parameter | Details |
| Reactants (Step 1) | Methyl formate, Methyl 3,3-dimethoxypropionate, Sodium Hydride |
| Reactants (Step 2) | Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate, Urea-derived Amidinium Salt |
| Solvent | Diethyl ether (Step 1), DMF (Step 2) |
| Reaction Temperature | Room temperature (Step 1), 100°C (Step 2) |
| Reaction Time | 12-16 hours (Step 1), 1 hour (Step 2) |
| Reported Yield | Moderate to excellent[1] |
Reproducibility and Challenges
The Zhichkin method is reported to be high-yielding and provides a direct route to the desired product.[1] The key to reproducibility lies in the use of anhydrous solvents and reagents, especially in the preparation of the sodium salt, as sodium hydride is highly reactive with water. The stability of the isolated sodium salt under a nitrogen atmosphere is a significant advantage for the scalability of this procedure.[1] A potential challenge could be the preparation and handling of the specific urea-derived amidinium salt, which may require specific conditions to be generated in situ or isolated.
Potential and Less-Established Synthetic Routes
While the Zhichkin synthesis is a well-documented method, it is valuable for researchers to consider alternative strategies, even if they are less established in the literature for this specific target molecule.
Route A: Synthesis via the Parent Carboxylic Acid and Subsequent Esterification
A plausible two-step alternative involves the synthesis of 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid, followed by its esterification to the methyl ester.
Step 1: Synthesis of 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid
Step 2: Esterification
Once the carboxylic acid is obtained, standard esterification methods could be employed:
-
Fischer Esterification: Reaction with methanol in the presence of a strong acid catalyst (e.g., sulfuric acid). This method is straightforward but may not be suitable for sensitive substrates.
-
Reaction with Methylating Agents: Reagents like diazomethane or trimethylsilyldiazomethane can efficiently convert carboxylic acids to their methyl esters under mild conditions. However, these reagents are hazardous and require careful handling.
-
DCC/DMAP Coupling: The use of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid for reaction with methanol is another mild and effective method.[2]
Caption: Conceptual workflow for the synthesis via the parent carboxylic acid.
Route B: Direct Cyclocondensation with a Formyl Acrylate Derivative
Another potential direct route could involve the reaction of a methyl 2-formyl-3-alkoxyacrylate with urea. This approach is conceptually similar to other pyrimidine syntheses that utilize β-dicarbonyl compounds or their equivalents.[3] The challenge with this method is the synthesis and stability of the required formyl acrylate derivative. While syntheses of similar compounds have been reported, a specific and reproducible protocol for its reaction with urea to form the target pyrimidine is not well-documented in the literature.
Comparative Analysis and Outlook
| Feature | Method 1: Zhichkin Synthesis | Route A: Via Carboxylic Acid | Route B: Direct Cyclocondensation |
| Documented Reproducibility | High (for the general method) | Low (for the specific carboxylic acid synthesis) | Low |
| Number of Steps | 2 (from commercially available materials) | 2 (assuming the carboxylic acid is available) | 1 (from the formyl acrylate) |
| Reported Yield | Moderate to Excellent | Dependent on both steps; potentially lower overall | Unknown |
| Key Challenges | Preparation of the amidinium salt | Lack of a reliable protocol for the carboxylic acid synthesis | Synthesis and stability of the formyl acrylate precursor |
Future research in this area could focus on the development and optimization of these alternative routes. A more efficient and scalable synthesis of 2-oxo-1,2-dihydropyrimidine-5-carboxylic acid would make the esterification route more attractive. Similarly, a robust protocol for the direct cyclocondensation of a suitable formyl acrylate derivative with urea could provide a more atom-economical approach. The development of such methods would be a valuable contribution to the field of medicinal chemistry.
References
- Barthakur, M. G., Borthakur, M., Devi, P., Saikia, C. J., Saikia, A., Bora, U., Chetia, A., & Boruah, R. C. (2007). A Novel and Efficient Lewis Acid Catalysed Preparation of Pyrimidines: Microwave-Promoted Reaction of Urea and β-Formyl Enamides. Synlett, 2007(02), 223-226.
- Karpov, A. S., & Müller, T. J. J. (2003). Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences. Synthesis, 2003(18), 2815-2826.
- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]
- MDPI. (2018). Synthesis of potential pharmaceutically active dihydropyrimidine-2-oxo and their 2-thio analogues. Bangladesh Journal of Scientific and Industrial Research, 53(4), 271-276.
-
ResearchGate. (2018). Scheme 1 Synthesis of 2-thioxo and 2-oxo-pyrimidine-5-carbonitriles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate, a heterocyclic compound that, while invaluable in synthesis, requires meticulous handling during its disposal.
Hazard Assessment and Risk Mitigation
Before initiating any disposal procedures, a thorough risk assessment is paramount. Based on data from analogous pyrimidine compounds, we can anticipate the following potential hazards:
-
Irritation: May cause skin, eye, and respiratory irritation.[2][3]
-
Toxicity: While acute toxicity data is not available, it is prudent to assume the compound may be harmful if ingested or absorbed through the skin.[2]
Given these potential risks, all handling and disposal operations must be conducted within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The appropriate selection and use of PPE are non-negotiable. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1 certified safety goggles or face shield. | Protects against splashes and airborne particulates that could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against direct skin contact, preventing potential irritation and absorption.[1] |
| Protective Clothing | Flame-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[1] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste.[1][4] Adherence to all local, state, and federal regulations is mandatory.[1]
Step 1: Waste Segregation and Collection
-
Do not mix: This compound should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Designated Container: Carefully transfer the waste into a designated, leak-proof, and clearly labeled hazardous waste container.[1][6] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.
Step 2: Labeling
-
Clear Identification: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
Step 3: Storage
-
Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][6][7]
-
Secondary Containment: The container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[4]
Step 4: Final Disposal
-
Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[1][8] Incineration at a licensed facility is a common and effective method for the disposal of organic compounds.[9][10]
The following workflow diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Workflow Diagram
Emergency Procedures: Spill Management
In the event of a spill, immediate and decisive action is crucial to mitigate risks.
Step 1: Evacuate and Secure
-
Alert personnel in the immediate area and restrict access to the spill site.[1]
Step 2: Ventilate
-
Ensure the area is well-ventilated. If the spill is outside a fume hood, increase ventilation to the room.[1]
Step 3: Contain and Collect
-
For a solid spill, carefully sweep or vacuum the material to avoid generating dust.[1] Place the collected material into a labeled hazardous waste container.
-
For a liquid spill, use an inert absorbent material such as vermiculite or sand to contain the spill.[1]
Step 4: Decontaminate
-
Clean the spill area with an appropriate solvent, followed by soap and water.[1]
Step 5: Dispose of Cleanup Materials
-
All cleanup materials, including contaminated absorbents and PPE, must be disposed of as hazardous waste.[1]
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Spill Response Flowchart
By adhering to these rigorous protocols, we can ensure that the disposal of this compound is conducted in a manner that prioritizes the safety of our scientific community and the preservation of our environment.
References
-
Old Dominion University. (2020, October). Laboratory Waste Management Guidelines. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine. Retrieved from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Univesity of Lahore. (n.d.). Laboratory Waste Disposal Guidelines. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]
-
Laboratory Waste Guide. (2025). Laboratory Waste Guide 2025. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
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Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
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Frontiers in Chemical Engineering. (2024, February 27). Methods for the destruction of oxalic acid decontamination effluents. Retrieved from [Link]
-
OSTI.GOV. (1985, February 28). Deactivation of hazardous chemical wastes. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). SYNTHESIS OF 7-METHYL-2-OXO-2,4,5,6-TETRAHYDROPYRROLO (1,2-C) PYRIMIDINE. Retrieved from [Link]
-
PubMed Central. (n.d.). 4,5-Dihydroxypyrimidine methyl carboxylates, carboxylic acids, and carboxamides as inhibitors of human cytomegalovirus pUL89 endonuclease. Retrieved from [Link]
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Personal protective equipment for handling Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
Comprehensive Safety & Handling Guide: Methyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate
As a Senior Application Scientist, my foremost priority is to empower your research with actionable, safety-driven protocols. This guide provides a detailed operational plan for handling this compound (CAS No: 50628-34-7). While a specific, verified Safety Data Sheet (SDS) for this exact compound is not publicly disseminated, a robust safety framework can be constructed by analyzing the known hazards of structurally analogous oxo-pyrimidines and pyrimidine carboxylates.[1][2] This protocol is built on the foundational principle of ALARA (As Low As Reasonably Achievable) to minimize all potential routes of exposure.
The guidance herein is derived from an expert synthesis of safety data for related chemical structures. It is imperative that this document supplements, but does not replace, a thorough, institution-specific risk assessment conducted by qualified personnel before any work begins.
Hazard Assessment and Risk Mitigation
Based on data from similar pyrimidine derivatives, this compound should be handled as a substance that is potentially harmful and irritating.[3][4] The primary risks associated with compounds of this class include:
-
Skin and Eye Irritation: Direct contact with the solid powder or solutions can cause irritation.[3]
-
Respiratory Tract Irritation: Inhalation of airborne dust can irritate the respiratory system.[3][4]
-
Harmful if Swallowed, Inhaled, or Absorbed: Systemic toxicity is a potential risk based on analogous compounds.[3][4]
Effective risk mitigation relies on a combination of robust engineering controls and stringent adherence to personal protective equipment (PPE) protocols.
Essential Personal Protective Equipment (PPE) Protocol
The selection of PPE is the most critical barrier between the researcher and potential chemical exposure. The following equipment is mandatory when handling this compound.
| Protection Type | Recommended Equipment | Specification & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Provides a full seal around the eyes to protect against airborne dust particles and accidental splashes. Standard safety glasses are insufficient. Must meet OSHA 29 CFR 1910.133 or European Standard EN166 standards.[1] |
| Hand Protection | Chemically Resistant Nitrile Gloves | Nitrile provides a reliable barrier for incidental contact with pyrimidine derivatives. Gloves must be inspected for tears or punctures before each use. Remove and dispose of contaminated gloves immediately using the proper technique.[1][5] |
| Body Protection | Long-Sleeved Laboratory Coat | A knee-length lab coat prevents contamination of personal clothing and minimizes skin exposure from spills.[1] |
| Respiratory Protection | Chemical Fume Hood | Primary Control: This is an engineering control, not PPE, but it is the most crucial piece of equipment for preventing inhalation exposure. All weighing and handling of the solid compound must be performed within a certified chemical fume hood.[1][3] |
| NIOSH/MSHA Approved Respirator | Secondary Control: In the rare event that a fume hood is not available or if there is a risk of significant aerosol generation, a NIOSH-approved respirator (e.g., N95 for particulates) should be used.[1][6] |
Safe Handling Workflow: An Operational Plan
Adherence to a systematic workflow is essential for ensuring safety and experimental integrity. The following step-by-step process details the handling of this compound from preparation to cleanup.
Step 1: Preparation and Engineering Controls
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Clear the Workspace: Remove all unnecessary items from the fume hood to prevent contamination and improve workflow.
-
Prepare Materials: Place a plastic-backed absorbent liner on the fume hood surface to contain any minor spills.
-
Assemble Equipment: Bring all necessary equipment (spatulas, weigh boats, glassware, waste container) into the fume hood before introducing the chemical.
-
Locate Safety Equipment: Confirm the unobstructed accessibility of the nearest safety shower and eyewash station before beginning work.[1][3]
Step 2: Donning PPE
-
Put on your laboratory coat and ensure it is fully buttoned.
-
Put on your chemical safety goggles.
-
Wash and dry your hands thoroughly.
-
Put on your nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Step 3: Chemical Handling
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust, such as dropping the spatula or tapping the container.
-
Transfer: Gently transfer the solid to the reaction vessel. Use a spatula to guide the powder; do not pour directly from a large stock bottle if it can be avoided.
-
Closure: Tightly close the primary container of this compound immediately after use and wipe it down with a damp cloth to remove any residual dust before storing.[3]
Step 4: Doffing PPE
-
Gloves: Remove gloves first using a skin-to-skin and glove-to-glove technique to avoid touching the outer contaminated surface. Dispose of them in the designated hazardous waste container.
-
Goggles: Remove goggles.
-
Lab Coat: Remove the lab coat, folding it inward to contain any potential contamination.
-
Hand Washing: Wash hands thoroughly with soap and water.
Caption: Safe handling workflow for this compound.
Spill and Emergency Procedures
Minor Spill (inside fume hood):
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an absorbent material.
-
Carefully sweep the material into a designated hazardous waste container.
-
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3][4]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3][5]
Waste Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Containerization: Collect all solid waste (unused chemical, contaminated weigh boats, gloves, absorbent pads) in a dedicated, sealable, and clearly labeled hazardous waste container.[1]
-
Labeling: The waste container label must include the full chemical name: "this compound," the approximate amount, and the associated hazard warnings (e.g., "Irritant," "Harmful").
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials, awaiting pickup by institutional Environmental Health & Safety personnel. Do not dispose of this chemical down the drain.[3][6]
By integrating these protocols into your daily laboratory operations, you establish a self-validating system of safety that protects both the researcher and the integrity of the scientific work.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Capot Chemical. (2025, December 24). Material Safety Data Sheet - methyl 5-methylpyrimidine-2-carboxylate. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
